molecular formula C10H8F2O2 B066031 Methyl 3-(2,4-difluorophenyl)acrylate CAS No. 166883-00-7

Methyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B066031
CAS No.: 166883-00-7
M. Wt: 198.17 g/mol
InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N
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Description

Methyl 3-(2,4-difluorophenyl)acrylate (CAS 166883-00-7) is a high-purity acrylate ester derivative designed for advanced chemical and pharmaceutical research. This compound serves as a versatile and critical synthetic intermediate, particularly in the development of novel anti-inflammatory agents. Its molecular structure, featuring an acrylate group and a 2,4-difluorophenyl moiety, makes it a valuable scaffold for creating potential dual inhibitors of key enzymatic pathways like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Acrylic acid derivatives are recognized for their bifunctional nature; the vinyl group is highly susceptible to polymerization, while the carbonyl ester group can be modified with various alcohols or amines, enabling diverse chemical functionality . In medicinal chemistry, the specific regiochemistry, electronic parameters, and steric bulk of substituents on the acrylic acid core are known to modulate biological activity. The 2,4-difluorophenyl group in this compound is a privileged structure in drug design, often contributing to metabolic stability and influencing binding affinity to therapeutic targets . Researchers can utilize this chemical as a key building block in reactions such as Perkin condensation or palladium-catalyzed cross-couplings to construct more complex, bioactive molecules . Key Research Applications: Pharmaceutical Intermediate: A crucial precursor in the synthesis of potential dual COX-2/5-LOX inhibitors for inflammatory disease research . Chemical Synthesis: Serves as a Michael acceptor in addition reactions or as a monomer for constructing specialized polymer frameworks . Agrochemical & Material Science: Used in the research and development of new compounds for agrochemical and advanced material applications . Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for detailed handling protocols. Hazard Statements: H302-H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDQMSXOKRYDF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathways of Methyl 3-(2,4-difluorophenyl)acrylate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Methyl 3-(2,4-difluorophenyl)acrylate, a substituted cinnamate ester, is a valuable synthon in the development of pharmaceutical agents and advanced materials. The presence of the difluorophenyl moiety can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles and practical considerations for laboratory and process scale-up. We will dissect and compare three major pathways: the Wittig Reaction, the Heck Reaction, and the Knoevenagel Condensation. Each methodology is evaluated based on mechanistic integrity, reagent selection, reaction conditions, and overall efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable protocols for the synthesis of this key intermediate.

Introduction

Chemical Profile and Significance

This compound (CAS No. 166883-00-7) is an α,β-unsaturated ester with the molecular formula C₁₀H₈F₂O₂.[1] Its structure is characterized by a methyl acrylate backbone substituted with a 2,4-difluorophenyl group at the β-position. This fluorination pattern is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of bioactive molecules, often leading to improved efficacy and safety profiles.[2][3] The acrylate functional group, being a Michael acceptor, provides a versatile handle for further chemical transformations, making this compound a critical building block in multi-step syntheses.

Core Synthetic Strategies

The creation of the central carbon-carbon double bond between the aromatic ring and the acrylate moiety is the key challenge in synthesizing this compound. The selection of a synthetic pathway depends on factors such as starting material availability, desired stereoselectivity (E/Z isomerism), scalability, and economic viability. This guide will explore the most robust and field-proven methods to achieve this transformation.

Primary Synthesis Pathways: A Mechanistic and Practical Comparison

The synthesis of this compound can be approached through several classic organic reactions. We will focus on the Wittig, Heck, and Knoevenagel reactions, which represent the most reliable strategies, starting from readily available precursors like 2,4-difluorobenzaldehyde or 2,4-difluorophenyl halides.

The Wittig Reaction Pathway

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[4][5] It offers a highly reliable method for forming the desired C=C bond with predictable stereochemistry. The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the carbonyl carbon of an aldehyde.[6]

2.1.1 Mechanistic Principles & Rationale

The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde, forming a transient four-membered ring intermediate called an oxaphosphetane.[4][7] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond.[4]

For the synthesis of this compound, the key starting materials are 2,4-difluorobenzaldehyde [8][9] and a stabilized ylide, methyl (triphenylphosphoranylidene)acetate . The ylide is considered "stabilized" because the negative charge on the carbanion is delocalized by the adjacent ester group. This stability makes the ylide less reactive but easier to handle, and critically, it strongly favors the formation of the thermodynamically more stable (E)-alkene product.[7]

Wittig_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 2,4-Difluorobenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me) Ylide->Oxaphosphetane Product This compound Oxaphosphetane->Product Ring Collapse Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The catalytic cycle of the Heck reaction.

2.2.2 Experimental Protocol: Heck Reaction

  • Reaction Setup:

    • To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., triethylamine, sodium carbonate).

    • Add the aryl halide (e.g., 1-iodo-2,4-difluorobenzene) and an appropriate solvent (e.g., DMF, acetonitrile).

  • Reaction Execution:

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add methyl acrylate to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final product.

The Knoevenagel Condensation Pathway

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. [10]While versatile, this route can sometimes be less direct than the Wittig or Heck reactions for this specific target.

2.3.1 Mechanistic Principles & Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base (often a weak base like an amine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2,4-difluorobenzaldehyde). The resulting aldol-type adduct subsequently undergoes dehydration (elimination of water) to form the final α,β-unsaturated product. [11] Using a reagent like methyl cyanoacetate is a common strategy. The strong electron-withdrawing nature of the nitrile group enhances the acidity of the α-protons, facilitating the initial deprotonation. [12][13] 2.3.2 Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde and methyl cyanoacetate in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a base, such as piperidine or diisopropylethylamine acetate (DIPEAc). [12]2. Reaction Execution:

    • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with dilute acid (to remove the basic catalyst) and then with brine.

    • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Purification and Characterization

Regardless of the synthetic pathway chosen, a robust purification strategy is essential to obtain this compound in high purity.

Purification Workflow

Diagram 3: General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Quench Reaction Quenching (e.g., water, sat. NH₄Cl) Start->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Dry Drying Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Pure Pure Product Chromatography->Pure

Caption: A typical workflow for product purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the vinyl protons, the aromatic protons (with fluorine coupling), and the methyl ester protons.

  • ¹³C NMR & ¹⁹F NMR: Will confirm the carbon skeleton and the presence and positions of the fluorine atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (198.17 g/mol ). [1]* Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O of the ester, the C=C of the alkene, and the C-F bonds.

Pathway Selection Matrix

The optimal synthetic route depends on the specific requirements of the project. The following table provides a comparative summary to aid in this decision-making process.

FeatureWittig ReactionHeck ReactionKnoevenagel Condensation
Key Precursors 2,4-Difluorobenzaldehyde, Phosphonium Salt2,4-Difluorophenyl Halide, Methyl Acrylate2,4-Difluorobenzaldehyde, Active Methylene Cmpd.
Stereoselectivity High (favors E-isomer with stabilized ylides) [7]Generally favors E-isomerGood, typically forms the more stable E-isomer
Key Byproduct Triphenylphosphine OxideHalide SaltsWater
Catalyst Required None (uses stoichiometric reagent)Palladium complex [14]Basic catalyst (e.g., amine) [12]
Scalability Moderate (phosphine oxide removal can be difficult on a large scale)High (well-suited for industrial processes)High (often simple conditions)
Major Advantage High reliability and predictability.High atom economy and efficiency.Mild conditions, inexpensive catalysts.
Major Disadvantage Poor atom economy, stoichiometric waste.Cost of palladium, potential for metal contamination.May require removal of water to drive to completion.

Conclusion

The synthesis of this compound can be successfully achieved via several established organic transformations.

  • The Wittig reaction offers excellent control and reliability, making it a superb choice for laboratory-scale synthesis where purity and predictability are paramount.

  • The Heck reaction represents a more modern, efficient, and scalable approach, ideal for process development and larger-scale manufacturing, despite the initial cost of the palladium catalyst.

  • The Knoevenagel condensation provides a cost-effective and often milder alternative, which can be highly effective, particularly if reaction conditions are optimized to ensure complete dehydration.

The ultimate choice of pathway requires a careful evaluation of project-specific criteria, including cost, scale, available equipment, and purity requirements. Each method, when executed with precision, provides a robust and validated route to this important fluorinated building block.

References

  • 14ResearchGate.

  • 15. organic-chemistry.org.

  • 16. ChemicalBook.

  • 7. Organic Chemistry Portal.

  • 17. Wikipedia.

  • 10. Organic & Biomolecular Chemistry (RSC Publishing).

  • 18. BYJU'S.

  • 4. Organic Chemistry II - Lumen Learning.

  • 19. Cambridge University Press.

  • 20. Taylor & Francis.

  • 21. Wiley Online Library.

  • 6. Master Organic Chemistry.

  • 5. Wikipedia.

  • 12. ResearchGate.

  • 22. ResearchGate.

  • 23. PMC - NIH.

  • 8. Sigma-Aldrich.

  • 13. Organic Chemistry Portal.

  • 11. MDPI.

  • 24. PMC - NIH.

  • 9. NIST WebBook.

  • 25. PrepChem.com.

  • 1. Molbase.

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  • 3. CORE.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)acrylate, a fluorinated monomer of significant interest to researchers in materials science and pharmaceutical development. The strategic incorporation of a 2,4-difluorophenyl moiety onto an acrylate backbone imparts unique electronic and physical properties, making it a valuable building block for advanced polymers and a key intermediate in organic synthesis. This document details the compound's chemical identity, core physicochemical properties, validated experimental protocols for its characterization and synthesis, and a thorough analysis of its spectroscopic signature. Safety, handling, and potential applications are also discussed to provide a holistic resource for laboratory professionals.

Chemical Identity and Molecular Structure

This compound is an ester of acrylic acid characterized by a difluorinated aromatic ring. The presence of two highly electronegative fluorine atoms significantly influences the molecule's reactivity, polarity, and intermolecular interactions, distinguishing it from non-fluorinated analogues.

IdentifierValueSource
Chemical Name This compound[1][2][3]
Synonyms 3-(2,4-Difluorophenyl)acrylic acid methyl ester[3]
3-(2,4-Difluorophenyl)-2-propenoic acid methyl ester[3]
CAS Number 166883-00-7[1][2][4][5]
Molecular Formula C₁₀H₈F₂O₂[1][2][4][5]
Molecular Weight 198.17 g/mol [1][4][5]
SMILES O=C(OC)/C=C/C1=CC=C(F)C=C1F[4]
InChI Key HLMDQMSXOKRYDF-HWKANZROSA-N[1]

digraph "Methyl_3_2_4_difluorophenyl_acrylate" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; C4 [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; C_vinyl1 [label="C"]; H_vinyl1 [label="H"]; C_vinyl2 [label="C"]; H_vinyl2 [label="H"]; C_aryl1 [label="C"]; C_aryl2 [label="C"]; F1 [label="F", fontcolor="#EA4335"]; C_aryl3 [label="C"]; H_aryl3 [label="H"]; C_aryl4 [label="C"]; F2 [label="F", fontcolor="#EA4335"]; C_aryl5 [label="C"]; H_aryl5 [label="H"]; C_aryl6 [label="C"]; H_aryl6 [label="H"];

// Define bonds and positions // Ester group C1 -- O1 [len=1.0]; C1 -- O2 [len=1.0, style=double]; O1 -- C4 [len=1.0]; C4 -- H_Me1 [len=0.6]; C4 -- H_Me2 [len=0.6]; C4 -- H_Me3 [len=0.6];

// Acrylate backbone C1 -- C_vinyl1 [len=1.0]; C_vinyl1 -- H_vinyl1 [len=0.6]; C_vinyl1 -- C_vinyl2 [len=1.0, style=double]; C_vinyl2 -- H_vinyl2 [len=0.6];

// Phenyl group connection C_vinyl2 -- C_aryl1 [len=1.0];

// Aromatic ring C_aryl1 -- C_aryl2 [len=1.0]; C_aryl1 -- C_aryl6 [len=1.0]; C_aryl2 -- F1 [len=1.0]; C_aryl2 -- C_aryl3 [len=1.0]; C_aryl3 -- H_aryl3 [len=0.6]; C_aryl3 -- C_aryl4 [len=1.0]; C_aryl4 -- F2 [len=1.0]; C_aryl4 -- C_aryl5 [len=1.0]; C_aryl5 -- H_aryl5 [len=0.6]; C_aryl5 -- C_aryl6 [len=1.0]; C_aryl6 -- H_aryl6 [len=0.6];

// Invisible edges for aromatic representation edge [style=invis]; C_aryl1 -- C_aryl3; C_aryl2 -- C_aryl4; C_aryl3 -- C_aryl5; C_aryl4 -- C_aryl6; C_aryl5 -- C_aryl1; C_aryl6 -- C_aryl2; }

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in various systems, from reaction kinetics to biological interactions. For this compound, these properties are largely dictated by the interplay between the polar ester group, the rigid difluorophenyl ring, and the reactive acrylate double bond.

PropertyValue / Predicted RangeRemarks
Physical State Colorless to light yellow liquid or low-melting solidBased on analogues; requires experimental confirmation.
Boiling Point 98.8 °C[2] Value reported by a commercial supplier, potentially at reduced pressure. The difluorophenyl group would be expected to raise the boiling point significantly compared to methyl acrylate (80 °C).
Melting Point Data not availableExpected to be low. Related nitro-analogue melts at 72 °C[6]. Precise determination via DSC is recommended.
Solubility Sparsely soluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate, Alcohols)[7] Typical for fluorinated acrylates. Fluorination can decrease solubility in hydrocarbon solvents while sometimes increasing it in others.
Density Data not availablePredicted to be >1.0 g/cm³. The density of methyl acrylate is ~0.956 g/cm³; the addition of two fluorine atoms and a phenyl ring will increase this value considerably.
logP (o/w) Data not availablePredicted to be in the range of 2.0-3.0. The logP of methyl acrylate is 0.74; the hydrophobic phenyl ring will increase this value, while the polar fluorine atoms have a more complex effect.

Experimental Protocols for Physicochemical Characterization

To address the gaps in publicly available data, the following standard operating procedures are provided for the precise determination of key physicochemical properties.

Melting Point and Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard for determining thermal transitions. It provides a precise melting point (Tₘ), which is an indicator of purity, and can reveal other phenomena like glass transitions (T₉) if the material is amorphous, or polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at -80 °C.

    • Ramp the temperature from -80 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Hold at 100 °C for 2 minutes to erase thermal history.

    • Cool the sample to -80 °C at 10 °C/min.

    • Heat the sample again from -80 °C to 100 °C at 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the second heating scan. The integrated peak area provides the heat of fusion (ΔHfus).

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method (OECD 107)

Rationale: The logP value is a critical parameter in drug development, indicating the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a direct, albeit labor-intensive, way to measure this property.

Methodology:

  • Preparation: Prepare a series of solutions of the test compound in n-octanol, with concentrations spanning a predicted range (e.g., 0.01 M to 0.1 M). Use water that is pre-saturated with n-octanol, and n-octanol that is pre-saturated with water.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow the phases to separate completely by letting it stand or by centrifugation. Ensure the temperature is controlled and recorded (e.g., 25 °C).

  • Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Repeat at multiple concentrations to ensure the value is independent of concentration.

Synthesis and Purification

This compound is not commonly available from major chemical suppliers, often requiring custom synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for its preparation, favoring the formation of the thermodynamically stable (E)-alkene.

Synthesis_Workflow reagent1 2,4-Difluorobenzaldehyde step2 HWE Reaction reagent1->step2 reagent2 Trimethyl phosphonoacetate step1 Deprotonation reagent2->step1 base Sodium Hydride (NaH) base->step1 solvent Anhydrous THF solvent->step1 ylide Phosphonate Ylide (in situ) ylide->step2 product This compound step1->ylide step3 Aqueous Workup & Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 step4->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Laboratory Protocol for HWE Synthesis

Rationale: This protocol utilizes a strong base (NaH) to deprotonate the phosphonate ester, generating a nucleophilic ylide in situ. This ylide then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of the phosphate byproduct drives the reaction to completion and selectively forms the E-alkene. Anhydrous conditions are crucial as the phosphonate anion is highly basic and would be quenched by water.

Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Ylide Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting milky white suspension at 0 °C for an additional 30 minutes.

  • Reaction: Add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic and Analytical Characterization

The structural elucidation of the synthesized product relies on a combination of spectroscopic techniques. The following data represent the predicted spectral characteristics based on the compound's structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the acrylate chain.

    • δ ~7.65 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton (CH -Ar). The large coupling constant is characteristic of a trans (E) configuration.

    • δ ~6.8-7.0 ppm (m, 2H): Remaining aromatic protons, showing complex splitting due to F-H coupling.

    • δ ~6.35 ppm (d, 1H, J ≈ 16 Hz): Vinyl proton (CH -CO₂Me).

    • δ ~3.80 ppm (s, 3H): Methyl ester protons (-OCH ₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~166 ppm: Ester carbonyl carbon (C =O).

    • δ ~160-165 ppm (dd): Aromatic carbons attached to fluorine (C -F), showing large C-F coupling constants.

    • δ ~140 ppm: Vinyl carbon (C H-Ar).

    • δ ~115-130 ppm: Remaining aromatic and vinyl carbons.

    • δ ~52 ppm: Methyl ester carbon (-OC H₃).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Two distinct signals are expected in the typical aromatic fluorine region (approx. -100 to -120 ppm), each showing coupling to the other fluorine and to adjacent protons.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretch.

    • ~2950 cm⁻¹: Aliphatic C-H stretch (methyl).

    • ~1720 cm⁻¹: Strong C=O stretch (conjugated ester).

    • ~1640 cm⁻¹: C=C stretch (alkene).

    • ~1600, 1500 cm⁻¹: Aromatic C=C stretches.

    • ~1250-1100 cm⁻¹: Strong C-O stretch (ester) and C-F stretches.

  • Mass Spectrometry (EI-MS):

    • m/z 198 (M⁺): Molecular ion peak.

    • m/z 167: Loss of methoxy group (-OCH₃).

    • m/z 139: Loss of carbomethoxy group (-CO₂CH₃).

    • m/z 113: Fragment corresponding to the difluorophenyl moiety.

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety practices should be adopted based on the hazards of related acrylates and fluorinated aromatic compounds.[8][9]

  • Hazards:

    • May cause skin, eye, and respiratory irritation.[8][9]

    • Potential for skin sensitization upon repeated contact.[10]

    • Combustible liquid. Vapors may form flammable mixtures with air.

    • Risk of Polymerization: Like other acrylates, this compound may polymerize upon exposure to heat, light, or initiators.[11] Commercial samples of acrylates are typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ).[7][12]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

    • All handling should be performed in a well-ventilated chemical fume hood.[8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][14]

    • Keep away from heat, sparks, open flames, and direct sunlight.[9][10]

    • Store under an atmosphere of air, not inert gas, as oxygen is required for common inhibitors to function effectively.[14]

Applications in Research and Development

The unique structure of this compound makes it a highly valuable monomer and intermediate.

  • Polymer Science: This compound serves as a building block for fluorinated polyacrylates. The incorporation of fluorine can impart desirable properties to materials, including:

    • Low Surface Energy: Leading to hydrophobic and oleophobic surfaces for coatings.

    • Thermal Stability and Chemical Resistance: Due to the strength of the C-F bond.[15]

    • Low Refractive Index: Useful for optical applications. Copolymerization with other monomers, such as methyl methacrylate (MMA), allows for the fine-tuning of these properties for specific applications.[15][16]

  • Drug Development and Organic Synthesis: As a functionalized acrylate, it is a versatile intermediate. The electron-deficient aromatic ring and the Michael acceptor capability of the acrylate system allow for a variety of chemical transformations.[12] It can be used in the synthesis of complex heterocyclic compounds or as a precursor to pharmaceutical ingredients where the difluorophenyl motif is a key pharmacophore. The use of acrylate-based polymers in drug delivery systems, such as for transdermal patches or controlled-release formulations, is also an active area of research.[17][18]

References

  • 166883-00-7 this compound. Chemsigma. [Link]

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  • METHYL ACRYLATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

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Methyl 3-(2,4-difluorophenyl)acrylate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Methyl 3-(2,4-difluorophenyl)acrylate

A Comprehensive Analysis of its Synthesis, Characterization, and Application as a Critical Pharmaceutical Intermediate

Abstract

This compound is an α,β-unsaturated ester of significant interest in the field of medicinal chemistry and process development. Its structural motifs, particularly the difluorinated phenyl ring, are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of this compound, detailing its chemical identity, a field-proven synthetic protocol via the Horner-Wadsworth-Emmons reaction, and a thorough spectroscopic characterization. Furthermore, we explore its primary application as a key building block in the industrial synthesis of Ticagrelor, a prominent antiplatelet therapeutic. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable synthetic intermediate.

Chemical Identity and Properties

Structure and Nomenclature

This compound is a substituted cinnamate ester. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity. The Horner-Wadsworth-Emmons synthesis, detailed in Section 2.0, predominantly yields the thermodynamically more stable (E)-isomer due to steric factors in the transition state.[1][2]

  • Systematic Name: Methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate

  • Common Name: this compound

  • CAS Number: 166883-00-7 (isomer non-specific)[3][4][5][6], 186758-21-4 ((E)-isomer)[7]

  • Molecular Formula: C₁₀H₈F₂O₂[3]

  • InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N[3]

Physicochemical Properties

The key physicochemical properties are summarized below. These values are critical for handling, reaction setup, and purification procedures.

PropertyValueSource
Molecular Weight 198.17 g/mol [3][4]
Appearance White to off-white solid or crystalline powderSupplier Data
Boiling Point 244.5 ± 25.0 °C (Predicted)[8]
Density 1.247 ± 0.06 g/cm³ (Predicted)[8]
Solubility Soluble in common organic solvents (e.g., THF, Ethyl Acetate, CH₂Cl₂)General Knowledge

Synthesis and Mechanism

Overview of Synthetic Strategies

The formation of the α,β-unsaturated ester linkage in this compound is typically achieved via olefination reactions. The most common methods are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] While the Wittig reaction is a foundational method for C=C bond formation, the HWE reaction offers significant advantages for synthesizing (E)-α,β-unsaturated esters.[1][11]

Causality for Method Selection: The HWE reaction is selected as the recommended protocol for three primary reasons:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding phosphonium ylide, leading to fewer side reactions like self-condensation of the aldehyde.[1]

  • Stereochemical Control: The HWE reaction strongly favors the formation of the thermodynamically stable (E)-alkene, which is often the desired isomer in pharmaceutical synthesis.[12][13]

  • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for straightforward removal by aqueous extraction, unlike the triphenylphosphine oxide from the Wittig reaction which often requires chromatographic separation.[1][13]

Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes a reliable, lab-scale synthesis starting from commercially available 2,4-difluorobenzaldehyde and trimethyl phosphonoacetate.

Materials and Reagents:

  • Trimethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF. b. Carefully add sodium hydride (60% dispersion, 1.2 eq) to the THF. Caution: NaH reacts violently with water. Handle under an inert atmosphere. c. Cool the suspension to 0 °C using an ice-water bath. d. Add trimethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension via a syringe. Ensure the internal temperature does not exceed 5 °C. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, and the solution will become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

  • Olefination Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 4-12 hours. d. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9] b. Add deionized water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl (E)-3-(2,4-difluorophenyl)acrylate.

Mechanistic Insight

The HWE reaction proceeds through a well-defined pathway that dictates its high (E)-stereoselectivity.[1][12][14] The key steps are the formation of a betaine-like intermediate which rapidly cyclizes to an oxaphosphetane. The subsequent elimination of this four-membered ring intermediate yields the alkene and a water-soluble phosphate byproduct.[1]

Synthesis Workflow Diagram

HWE_Workflow reagents 1. NaH in THF 2. Trimethyl phosphonoacetate reaction Reaction Vessel (0°C to RT) Stir 4-12h reagents->reaction aldehyde 2,4-Difluorobenzaldehyde in THF aldehyde->reaction Dropwise addition at 0°C quench Quench with sat. NH4Cl (aq) reaction->quench extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extraction drying Dry Organic Layer (Na2SO4 or MgSO4) extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Flash Chromatography (Silica Gel) evaporation->purification product Pure Methyl (E)-3-(2,4- difluorophenyl)acrylate purification->product

Caption: Experimental workflow for the HWE synthesis.

Reaction Mechanism Diagram

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Cyclization & Elimination P1 Phosphonate Carbanion Phosphonate Carbanion P1->Carbanion + Base Base NaH Aldehyde Aldehyde Betaine Betaine Intermediate Carbanion_ref Carbanion Carbanion_ref->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane (trans-favored) Alkene (E)-Alkene Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Betaine_ref Betaine Betaine_ref->Oxaphosphetane

Caption: Simplified mechanism of the HWE reaction.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. Standard spectroscopic techniques are employed for this purpose.[15][16][17]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural information. The trans-stereochemistry of the double bond is confirmed by the large coupling constant (typically J ≈ 16 Hz) between the vinylic protons.

  • δ ~7.5-7.8 ppm: Multiplet, 1H (aromatic CH ortho to acrylate).

  • δ ~6.8-7.1 ppm: Multiplet, 2H (aromatic CHs).

  • δ ~7.6 ppm: Doublet, 1H (vinylic CH adjacent to aryl ring, J ≈ 16 Hz).

  • δ ~6.5 ppm: Doublet, 1H (vinylic CH adjacent to ester, J ≈ 16 Hz).

  • δ ~3.8 ppm: Singlet, 3H (methyl ester, -OCH₃).

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the proton data, confirming the carbon framework and the presence of fluorine-coupled carbons.

  • δ ~166 ppm: Carbonyl carbon (C=O).

  • δ ~160-164 ppm: Aromatic carbons attached to fluorine (C-F), showing large ¹J(C-F) coupling.

  • δ ~115-140 ppm: Vinylic and aromatic carbons.

  • δ ~112 ppm & ~105 ppm: Aromatic carbons showing ²J(C-F) or ³J(C-F) coupling.

  • δ ~52 ppm: Methyl ester carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretch.

  • ~1720 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester).

  • ~1640 cm⁻¹: C=C stretch (alkene).

  • ~1615, ~1500 cm⁻¹: Aromatic C=C stretches.

  • ~1200-1300 cm⁻¹: Strong C-O stretch (ester) and C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • [M]⁺: Expected molecular ion peak at m/z = 198.17.

  • Fragmentation Pattern: Common fragments include loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Summary of Spectroscopic Data
TechniqueKey FeatureCharacteristic Value/Range
¹H NMR Vinylic CouplingJ ≈ 16 Hz (confirms E-isomer)
Methyl Ester Signalδ ≈ 3.8 ppm (singlet)
¹³C NMR Carbonyl Carbonδ ≈ 166 ppm
C-F Carbonsδ ≈ 160-164 ppm (doublets)
IR Ester C=O Stretch~1720 cm⁻¹
Alkene C=C Stretch~1640 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z = 198

Applications in Drug Discovery and Development

Role as a Key Building Block

Fluorinated organic compounds are of immense interest in drug development. The incorporation of fluorine atoms can enhance metabolic stability, increase binding affinity, and improve membrane permeability.[18] this compound serves as a versatile building block that introduces a difluorophenyl moiety, a common pharmacophore in modern pharmaceuticals.[18]

Case Study: Synthesis of Ticagrelor

The most prominent application of this compound is as a crucial intermediate in the synthesis of Ticagrelor.[18] Ticagrelor is a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. In the synthesis of Ticagrelor, this acrylate derivative is used to construct a key portion of the molecule's core structure. The 2,4-difluorophenyl group is essential for the drug's biological activity and binding to its target receptor.

Significance of the Difluorophenyl Moiety

The strategic placement of two fluorine atoms on the phenyl ring in this intermediate offers several advantages for the final API:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[18]

  • Modulated Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing the drug's ionization state, solubility, and ability to interact with its biological target.[18]

  • Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic effects, potentially pre-organizing the molecule for optimal receptor binding.[18]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined profile. Its efficient and stereoselective synthesis is readily achievable using the Horner-Wadsworth-Emmons reaction, a method superior to the classic Wittig reaction in terms of both selectivity and process efficiency. The compound's identity and purity can be unequivocally confirmed through standard spectroscopic techniques. Its critical role in the synthesis of Ticagrelor underscores the importance of fluorinated building blocks in modern drug discovery, providing a clear example of how strategic molecular design at the intermediate stage translates to improved properties in the final active pharmaceutical ingredient.

References

  • Laskar, D. D., et al. (2001). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. [Link]

  • Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. [Link]

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  • Wikipedia. Horner–Wadsworth–Emmons reaction.[Link]

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  • Chemsigma. (E)-methyl 3-(2,4-difluorophenyl)acrylate [186758-21-4].[Link]

  • Tetrahedron. 166883-00-7 | this compound.[Link]

  • The Royal Society of Chemistry. Supplementary Material.[Link]

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  • ChemBK. methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate.[Link]

  • CORE. Fluorinated poly(meth)acrylate.[Link]

  • National Institutes of Health. (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate.[Link]

  • CAS Common Chemistry. Paraffin waxes, chloro.[Link]

  • ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl...[Link]

  • MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.[Link]

  • ResearchGate. ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate.[Link]

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  • SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[Link]

  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.[Link]

  • ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast.[Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the spectroscopic data for Methyl 3-(2,4-difluorophenyl)acrylate, a compound of interest in materials science and synthetic chemistry.[1] The structural confirmation of this molecule is paramount for its application, and this guide will detail the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind the spectral features will be discussed, providing a framework for researchers to interpret their own analytical data with confidence.

The molecular formula for this compound is C₁₀H₈F₂O₂ and it has a molecular weight of 198.17 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. For the trans isomer, which is typically the thermodynamically more stable product of synthesis, the following proton signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.70d~ 16.0H-α (Vinyl)
~ 7.60m-H-6' (Aromatic)
~ 6.95m-H-3', H-5' (Aromatic)
~ 6.40d~ 16.0H-β (Vinyl)
~ 3.80s--OCH₃ (Methyl Ester)

Rationale for Assignments:

  • Vinyl Protons (H-α and H-β): The two protons on the carbon-carbon double bond exhibit a large coupling constant (J ≈ 16.0 Hz), which is characteristic of a trans relationship. The downfield shift of H-α is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (H-3', H-5', H-6'): The aromatic region will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-6' is expected to be the most downfield due to its proximity to the acrylate moiety.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift around 3.80 ppm is typical for a methyl ester.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 166.0C=O (Ester)
~ 163.0 (dd)C-2' or C-4' (Aromatic, C-F)
~ 160.0 (dd)C-4' or C-2' (Aromatic, C-F)
~ 140.0C-α (Vinyl)
~ 131.0 (dd)C-6' (Aromatic)
~ 118.0C-β (Vinyl)
~ 112.0 (dd)C-5' (Aromatic)
~ 105.0 (t)C-3' (Aromatic)
~ 52.0-OCH₃ (Methyl Ester)

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~166.0 ppm).

  • Fluorinated Aromatic Carbons (C-2', C-4'): The carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets.

  • Other Aromatic Carbons: The remaining aromatic carbons will exhibit smaller two- or three-bond carbon-fluorine couplings, leading to doublets of doublets (dd) or triplets (t).

  • Vinyl Carbons (C-α, C-β): Similar to the protons, the vinyl carbons have distinct chemical shifts, with C-α being more downfield due to the carbonyl group.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most shielded carbon and appears at the highest field.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment is crucial for data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3050Aromatic C-HStretching
~ 2950Aliphatic C-H (-OCH₃)Stretching
~ 1720C=O (α,β-unsaturated ester)Stretching
~ 1640C=C (Alkene)Stretching
~ 1610, 1500C=C (Aromatic)Stretching
~ 1250C-O (Ester)Stretching
~ 1150C-F (Aryl Fluoride)Stretching

Rationale for Assignments:

  • C=O Stretch: The carbonyl stretch of an α,β-unsaturated ester is typically found at a slightly lower wavenumber (~1720 cm⁻¹) compared to a saturated ester due to conjugation.[3]

  • C=C Stretches: Both the vinylic and aromatic C=C stretching vibrations are expected in the 1640-1500 cm⁻¹ region.

  • C-F Stretch: The strong absorption band for the aryl C-F bond is a key indicator of the fluorine substitution on the aromatic ring.

  • C-O Stretch: The ester C-O stretching vibrations are also prominent in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.

  • Sample Application: Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 198, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 167: Loss of a methoxy radical (•OCH₃) from the molecular ion.

    • m/z = 139: Loss of the entire methyl acrylate portion.

    • m/z = 113: The 2,4-difluorophenyl cation.

The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

  • Inlet System: Gas Chromatography (GC-MS) can be used to introduce a pure sample into the mass spectrometer.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of data from NMR, IR, and MS.

Caption: Workflow for the integrated spectroscopic characterization.

Key Structural Features and Corresponding Spectroscopic Signals

This diagram illustrates the direct correlation between the molecular structure and the expected spectroscopic signals.

G Structure-Spectra Correlation mol This compound F F Aromatic Ring C=C C=O OCH₃ nmr NMR ¹H: ~7.7-6.4 (vinyl, aromatic) ¹H: ~3.8 (singlet) ¹³C: ~166 (C=O) ¹³C: ~140-105 (vinyl, aromatic) mol:f2->nmr ¹³C-¹⁹F coupling mol:ar->nmr Aromatic δ mol:vinyl->nmr Vinyl δ, J-coupling mol:me->nmr -OCH₃ singlet ir IR (cm⁻¹) ~1720 (C=O) ~1640 (C=C) ~1150 (C-F) mol:f1->ir C-F stretch mol:coo->ir C=O stretch ms MS (m/z) 198 (M⁺) 167 (M-OCH₃) 139 (M-acrylate) mol:name->ms Molecular Ion

Caption: Key structural features and their spectroscopic signatures.

References

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Strategic Selection of Starting Materials for the Synthesis of Methyl 3-(2,4-difluorophenyl)acrylate: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary: Methyl 3-(2,4-difluorophenyl)acrylate is a valuable fluorinated building block in the synthesis of pharmaceuticals and advanced materials. The efficacy, cost, and scalability of its synthesis are critically dependent on the strategic selection of starting materials, which in turn dictates the viable synthetic pathways. This technical guide provides an in-depth analysis of the two predominant and field-proven synthetic strategies: the Palladium-Catalyzed Heck Cross-Coupling reaction and the Wittig Olefination route. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in making informed decisions based on project-specific priorities such as yield, stereoselectivity, cost, and process robustness.

Introduction: The Importance of Fluorinated Acrylates

This compound, an α,β-unsaturated ester, incorporates a difluorinated phenyl ring, a structural motif of significant interest in medicinal chemistry. The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key intermediate for more complex molecules in various research and development sectors.[1]

The synthesis of this target molecule presents a classic olefination challenge: the formation of a carbon-carbon double bond with specific stereochemical control and high efficiency. The choice of starting materials is the foundational decision that directs the entire synthetic approach. This guide will explore the two most logical and industrially relevant disconnections for this target, starting from either a C-C bond formation via cross-coupling or a C=C bond formation via olefination.

Pathway 1: The Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2][3] For the synthesis of this compound, this translates to the coupling of a 2,4-difluorophenyl halide with methyl acrylate.

Core Starting Materials
  • 2,4-Difluorophenyl Halide: The primary choice is between 1-bromo-2,4-difluorobenzene and 1-iodo-2,4-difluorobenzene.

  • Methyl Acrylate: A widely available and inexpensive commodity chemical.[4]

  • Palladium Catalyst & Ligand: Typically Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃.

  • Base: An organic or inorganic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide generated during the reaction.[2]

Mechanistic Rationale & Field Insights

The catalytic cycle of the Heck reaction provides the rationale for selecting these components. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The choice of halide (I > Br >> Cl) is critical; aryl iodides are more reactive and undergo oxidative addition more readily than bromides, often allowing for milder reaction conditions.[5][6] However, aryl bromides are typically less expensive and may be preferred for large-scale synthesis if efficient catalytic systems are employed.

The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle. Without it, the catalytic cycle would stall.[2] The choice of solvent (e.g., DMF, acetonitrile, or toluene) and temperature is optimized to ensure solubility of all components and achieve a reasonable reaction rate.

Experimental Protocol: Heck Reaction

Protocol based on established methodologies for Heck couplings. [7][8]

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 2,4-difluorophenyl halide (1.0 eq), palladium acetate (Pd(OAc)₂, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.02-0.10 eq).

  • Reagent Addition: Add a suitable solvent such as anhydrous dimethylformamide (DMF).

  • Degassing: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Addition of Coupling Partners: Add the base (e.g., triethylamine, 1.5-2.0 eq) followed by methyl acrylate (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120°C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation: Comparison of Aryl Halides
Parameter2,4-Difluoroiodobenzene2,4-DifluorobromobenzeneRationale & Citation
Reactivity HighModerateC-I bond is weaker than C-Br, facilitating faster oxidative addition to the Pd(0) center.[5]
Typical Temp. 80 - 100°C100 - 140°CHigher energy input is needed for the less reactive bromide.[6]
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 3-5 mol%)More catalyst may be needed to achieve reasonable reaction times with the bromide.
Cost HigherLowerIodinated aromatics are generally more expensive than their brominated counterparts.
Visualization: Heck Reaction Workflow

Heck_Reaction cluster_setup Reactor Setup & Degassing cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Charge Reactor: - Aryl Halide - Pd Catalyst & Ligand - Solvent (DMF) Degas 2. N2 Purge Setup->Degas Add_Base 3. Add Base (Et3N) Degas->Add_Base Add_Acrylate 4. Add Methyl Acrylate Add_Base->Add_Acrylate Heat 5. Heat (80-120°C) & Monitor Add_Acrylate->Heat Workup 6. Quench, Extract, & Dry Heat->Workup Purify 7. Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Heck cross-coupling synthesis.

Pathway 2: The Wittig Olefination

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from carbonyl compounds.[9][10] In this context, 2,4-difluorobenzaldehyde is reacted with a phosphorus ylide (a Wittig reagent) to form the desired acrylate.

Core Starting Materials
  • 2,4-Difluorobenzaldehyde: A key aromatic aldehyde that can be synthesized from 2,4-difluorotoluene or other precursors.[11][12][13]

  • Triphenylphosphine (PPh₃): Used to prepare the phosphonium salt.

  • Methyl Bromoacetate (or Chloroacetate): The source of the acrylate backbone.

  • Strong Base: Required to deprotonate the phosphonium salt to form the ylide, such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[14]

Mechanistic Rationale & Field Insights

This pathway is a two-step process. First, an SN2 reaction between triphenylphosphine and methyl bromoacetate forms a phosphonium salt.[15] This salt is then treated with a strong base to remove the acidic proton adjacent to the phosphorus atom, generating a nucleophilic phosphorus ylide.[14]

This ylide then reacts with the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. The reaction proceeds through a betaine or, more commonly accepted for stabilized ylides, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[10][16] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. A key advantage of using a stabilized ylide (one with an adjacent electron-withdrawing group like an ester) is that the reaction overwhelmingly favors the formation of the (E)-alkene, which is often the desired isomer.[16]

Experimental Protocol: Wittig Reaction

Part A: Preparation of the Wittig Reagent (Methyl (triphenylphosphoranylidene)acetate)

  • Phosphonium Salt Formation: In a flask, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene. Add methyl bromoacetate (1.0 eq) and heat the mixture to reflux for several hours until a white precipitate (the phosphonium salt) forms.

  • Isolation: Cool the mixture and collect the salt by filtration. Wash with cold toluene or diethyl ether and dry under vacuum.

Part B: The Wittig Reaction

  • Ylide Generation: Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • Deprotonation: Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir until the deep orange/red color of the ylide persists and gas evolution ceases.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 2,4-difluorobenzaldehyde (0.95 eq) in THF dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the organic layers, dry, and concentrate. The main challenge in purification is the removal of the triphenylphosphine oxide byproduct, which can often be achieved by crystallization or column chromatography.

Visualization: Wittig Reaction Workflow

Wittig_Reaction cluster_ylide Part A: Wittig Reagent Synthesis cluster_olefination Part B: Olefination cluster_workup Workup & Purification Salt 1. PPh3 + Methyl Bromoacetate (Toluene, Reflux) Isolate_Salt 2. Isolate & Dry Phosphonium Salt Salt->Isolate_Salt Ylide 3. Deprotonate Salt (NaH, THF) Isolate_Salt->Ylide Add_Aldehyde 4. Add 2,4-Difluorobenzaldehyde Ylide->Add_Aldehyde React 5. Stir at RT Add_Aldehyde->React Workup 6. Quench & Extract React->Workup Purify 7. Remove Ph3P=O & Purify Product Workup->Purify Product Pure (E)-Methyl 3-(2,4-difluorophenyl)acrylate Purify->Product

Caption: Two-part workflow for the Wittig olefination synthesis.

Comparative Analysis and Strategic Choice

The selection between the Heck and Wittig routes depends on several factors inherent to the project's goals.

FeatureHeck Cross-CouplingWittig OlefinationRationale
Key Starting Materials Aryl Halide, Methyl AcrylateAldehyde, Phosphonium SaltDifferent bond disconnections (C-C vs C=C).
Stereoselectivity Good; typically forms the (E)-isomer.Excellent; stabilized ylides give high (E)-selectivity.[16]The mechanism of the Wittig with stabilized ylides strongly favors the trans product.
Atom Economy Moderate; base and ligand are waste.Poor; triphenylphosphine oxide is a major stoichiometric byproduct.The generation of a full equivalent of Ph₃P=O (358 g/mol ) is a significant drawback.
Purification Removal of catalyst residues.Removal of triphenylphosphine oxide can be challenging.Ph₃P=O is often crystalline and can sometimes be removed by precipitation or careful chromatography.
Process Safety Uses flammable solvents and requires inert atmosphere.Requires strong, pyrophoric bases (n-BuLi) or water-reactive bases (NaH).Handling of strong bases requires stringent safety protocols.
Cost of Reagents Palladium catalysts can be expensive. Aryl iodides are costly.Triphenylphosphine and bromoacetate are moderately priced.Cost will depend heavily on the choice of aryl halide vs. the cost of the aldehyde.
Decision-Making Flowchart

Decision_Tree Start Select Synthesis Route Priority What is the primary driver? Start->Priority Cost Lowest Cost Priority->Cost Stereo Highest E-Stereoselectivity Priority->Stereo Atom Best Atom Economy Priority->Atom Heck Choose Heck Route Cost->Heck Wittig Choose Wittig Route Stereo->Wittig Atom->Heck Heck_Reason Rationale: - Potentially cheaper starting  materials (aryl bromide). - Avoids stoichiometric  phosphine oxide waste. Heck->Heck_Reason Wittig_Reason Rationale: - Excellent and reliable  (E)-stereoselectivity. - Avoids expensive and  toxic heavy metal catalysts. Wittig->Wittig_Reason

Sources

Stability and Storage of Methyl 3-(2,4-difluorophenyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2,4-difluorophenyl)acrylate is a specialized acrylate monomer of increasing interest in materials science and pharmaceutical development. Its unique structure, featuring a difluorinated phenyl ring, imparts distinct properties to the resulting polymers, including enhanced thermal stability and altered chemical reactivity. As with all acrylate monomers, ensuring its stability during storage and handling is paramount to prevent spontaneous polymerization, degradation, and to maintain its purity for research and development applications. This technical guide provides an in-depth overview of the critical factors influencing the stability of this compound and outlines best practices for its storage and handling. While specific, long-term stability data for this particular molecule is not extensively published, this guide synthesizes established principles for acrylate chemistry, data from similar fluorinated compounds, and general chemical knowledge to provide a robust framework for its management.

Chemical Profile and Inherent Instability

This compound possesses the fundamental reactivity of an acrylic ester, characterized by the electron-deficient double bond, which is susceptible to nucleophilic attack and free-radical polymerization. The presence of the 2,4-difluorophenyl group can influence the electronic properties of the acrylate moiety through inductive and resonance effects, potentially impacting its polymerization tendency and stability profile compared to non-fluorinated analogues.

The primary concern with all acrylate monomers is their propensity for spontaneous and often violent polymerization.[1] This can be initiated by various factors, including heat, light (particularly UV radiation), and the presence of contaminants such as peroxides or other radical-generating species.[2] Uncontrolled polymerization is an exothermic process that can lead to a rapid increase in temperature and pressure within a sealed container, posing a significant safety hazard.[1]

Key Factors Influencing Stability

The stability of this compound is a multifactorial issue. The following are the most critical parameters that must be controlled to ensure its long-term integrity.

Temperature

Elevated temperatures are a primary catalyst for the spontaneous polymerization of acrylates.[3] The rate of polymerization increases significantly with temperature. Therefore, it is crucial to store this compound in a cool environment. While specific data for this compound is limited, general guidelines for acrylate esters recommend storage at temperatures not exceeding 35°C.[4] For enhanced stability and to minimize the risk of polymerization, refrigerated storage is often recommended.

Light Exposure

Acrylate monomers are sensitive to light, particularly in the UV spectrum, which can initiate free-radical polymerization. Exposure to direct sunlight or other sources of UV radiation should be strictly avoided. The use of opaque or amber-colored containers is essential to protect the compound from photolytic degradation and polymerization.

Oxygen and Inhibitors

Commercial acrylate monomers are typically stabilized with inhibitors to prevent premature polymerization.[5] A common class of inhibitors are phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ).[2] Crucially, these inhibitors require the presence of dissolved oxygen to function effectively.[3] Storing acrylates under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to rapid polymerization. Therefore, this compound must be stored under an air headspace. For extended storage periods, it may be advisable to periodically replenish the dissolved oxygen content.[4]

Moisture and Hydrolysis

The ester functionality in this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can catalyze the reaction to form 3-(2,4-difluorophenyl)acrylic acid and methanol. The rate of hydrolysis is generally slow in neutral water but can be accelerated by changes in pH and temperature. To prevent hydrolysis, the compound should be stored in a dry environment, and contact with water should be minimized.

Contamination

Contamination with incompatible materials can initiate polymerization or degradation. Strong oxidizing agents, peroxides, acids, and bases are known to be incompatible with acrylate esters.[6] It is imperative to use clean, dedicated equipment when handling this compound and to avoid any cross-contamination.

Recommended Storage and Handling Protocols

Based on the principles outlined above, the following protocols are recommended for the safe storage and handling of this compound.

Storage Conditions

A summary of recommended storage conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is often recommended for long-term storage.To minimize the rate of spontaneous polymerization.
Light Store in the dark, in opaque or amber containers.To prevent light-induced polymerization.
Atmosphere Store under an air headspace. Never store under an inert atmosphere. Oxygen is required for the polymerization inhibitor to be effective.[3]
Moisture Store in a dry environment. Keep containers tightly sealed.To prevent hydrolysis of the ester group.
Inhibitor Ensure the presence of an appropriate polymerization inhibitor (e.g., MEHQ).To prevent spontaneous polymerization.[5]
Container Material Use containers made of stainless steel, aluminum, glass, or high-density polyethylene.To prevent reaction with or contamination from the container material.[4]
Handling Procedures

Adherence to proper handling procedures is critical to maintain the stability of the compound and to ensure personnel safety.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

Dispensing and Transfer:

  • Use clean, dry, and dedicated glassware or equipment.

  • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[6]

  • After dispensing, securely reseal the container to prevent exposure to moisture and contaminants.

Monitoring for Instability:

  • Periodically inspect the container for any signs of polymerization, such as increased viscosity, solidification, or heat generation.

  • If any of these signs are observed, do not open the container and consult with safety personnel for proper disposal procedures.

Potential Degradation Pathways

While specific degradation studies on this compound are not widely available, potential degradation pathways can be inferred from the chemical structure and the known reactivity of similar compounds.

1. Polymerization: As discussed, this is the most significant instability concern, leading to the formation of a solid polymer.

2. Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield 3-(2,4-difluorophenyl)acrylic acid and methanol. A general procedure for the hydrolysis of methyl esters involves heating with sodium hydroxide in a methanol/water mixture.[8]

3. Photodegradation: The aromatic ring and the acrylate double bond are chromophores that can absorb UV light. This can lead to various photochemical reactions. The photodegradation of other fluoroaromatic compounds has been shown to proceed through pathways such as dehalogenation and cleavage of ether linkages.[9] The trifluoromethyl group in some compounds has been observed to be stable under photodegradation.[9]

4. Thermal Degradation: At elevated temperatures, beyond what would be encountered during normal storage, thermal degradation can occur. For poly(alkyl methacrylates), the primary thermal degradation pathway is often depolymerization, regenerating the monomer.[4] The presence of fluorine atoms in fluorinated poly(meth)acrylates generally enhances their thermal stability compared to their non-fluorinated counterparts.[10][11][12]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

StabilityFactors cluster_degradation Degradation Pathways cluster_factors Influencing Factors Polymerization Polymerization Hydrolysis Hydrolysis Photodegradation Photodegradation ThermalDegradation ThermalDegradation Heat Heat Heat->Polymerization Heat->ThermalDegradation Light Light Light->Polymerization Light->Photodegradation Moisture Moisture Moisture->Hydrolysis Contaminants Contaminants Contaminants->Polymerization InertGas InertGas InertGas->Polymerization (Inhibitor Ineffective)

Figure 1. Factors leading to the degradation of this compound.

Conclusion

The stability and safe storage of this compound are critical for its successful application in research and development. By controlling key environmental factors such as temperature, light, and moisture, and by ensuring the presence of an effective inhibitor system in an oxygen-containing atmosphere, the risks of spontaneous polymerization and chemical degradation can be significantly mitigated. The protocols and principles outlined in this guide provide a comprehensive framework for maintaining the quality and integrity of this valuable chemical intermediate. It is always recommended to consult the supplier's specific Safety Data Sheet (SDS) for the most current and detailed handling and storage information.

References

  • Fluorinated poly(meth)acrylate. (2014). CORE. Retrieved from [Link]

  • Czech, Z., & Pełech, R. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1435–1441.
  • Richard, C., & Emmelin, C. (2006). Photochemical Degradation of Acifluorfen in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link]

  • Safe Handling and Storage of Acrylate Monomers. (n.d.). Squarespace. Retrieved from [Link]

  • Bentabed, A., et al. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. PMC - NIH. Retrieved from [Link]

  • METHYL ACRYLATE - STABILIZED. (2020). Synthomer. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. MDPI. Retrieved from [Link]

  • Photocatalytic Degradation and Defluorination of Per- and Poly-Fluoroalkyl Substances (PFASs) Using Biosynthesized TiO2 Nanoparticles under UV-Visible Light. (2023). MDPI. Retrieved from [Link]

  • Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. (n.d.). e-Publications@Marquette. Retrieved from [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Fluorinated Poly(meth)acrylate: Synthesis and properties. (2014). ResearchGate. Retrieved from [Link]

  • (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate. (n.d.). NIH. Retrieved from [Link]

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Methyl 3-(2,4-difluorophenyl)acrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)acrylate

Abstract

This compound is a fluorinated organic compound of significant interest to the chemical and pharmaceutical industries. Its structural motifs—a difluorinated phenyl ring and a reactive acrylate group—make it a versatile building block for the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in research and drug development. The content is tailored for researchers, scientists, and professionals in the field, emphasizing the causality behind experimental choices and grounding all technical claims in authoritative references.

Introduction: The Significance of Fluorinated Acrylates

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,4-difluorophenyl group, in particular, is a common feature in many approved drugs, where it often serves to enhance efficacy and modulate pharmacokinetic properties.

Acrylates, as α,β-unsaturated esters, are highly valuable chemical intermediates.[1][2] Their conjugated system allows for a variety of chemical transformations, most notably as acceptors in Michael addition reactions and as dienophiles in Diels-Alder cycloadditions.[1] The convergence of these two privileged structural motifs in this compound creates a powerful synthon for the development of novel chemical entities. This guide explores the fundamental chemistry and utility of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
Chemical Name This compound[3][4]
Synonyms 3-(2,4-Difluorophenyl)acrylic acid methyl ester[4]
CAS Number 166883-00-7[3][5][6]
Molecular Formula C₁₀H₈F₂O₂[3][5][7]
Molecular Weight 198.17 g/mol [3][6][7]
Appearance Typically a solidN/A
Storage Inert atmosphere, room temperature[6]
SMILES Code O=C(OC)/C=C/C1=CC=C(F)C=C1F[6]
InChI Key HLMDQMSXOKRYDF-HWKANZROSA-N[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenyl acrylates is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction. This method offers high efficiency and functional group tolerance. Below is a representative protocol for the synthesis of this compound.

Experimental Protocol: Heck-Mizoroki Cross-Coupling

Objective: To synthesize this compound from 1-iodo-2,4-difluorobenzene and methyl acrylate.

Reagents & Materials:

  • 1-iodo-2,4-difluorobenzene

  • Methyl acrylate[1]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN), anhydrous

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-iodo-2,4-difluorobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq). The triethylamine acts as a base to neutralize the HI generated during the catalytic cycle, regenerating the active catalyst.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow and Rationale

The Heck reaction provides a reliable pathway for C-C bond formation. The choice of a palladium catalyst, a phosphine ligand, and a base is standard for this transformation, ensuring a high yield and clean conversion.

Heck_Reaction_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_purify 4. Purification Setup Combine Aryl Halide, Pd(OAc)₂, and PPh₃ Inert Purge with Argon/N₂ Setup->Inert Critical for Catalyst Stability Add Add Solvent (ACN), Base (Et₃N), and Methyl Acrylate Inert->Add Heat Heat to 80°C and Stir Add->Heat Monitor Monitor by TLC Heat->Monitor Filter Cool and Filter through Celite Monitor->Filter Extract Aqueous Wash (NaHCO₃, Brine) Filter->Extract Dry Dry (MgSO₄) and Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Fig. 1: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional domains: the acrylate system and the fluorinated aromatic ring.

A Versatile Chemical Scaffold

The compound serves as a scaffold for introducing the 2,4-difluorophenyl moiety into larger, more complex molecules. The acrylate tail provides a reactive handle for a multitude of subsequent chemical transformations.

  • Michael Addition: The electron-withdrawing nature of the ester makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction is fundamental for creating new carbon-carbon or carbon-heteroatom bonds, a common strategy in building the core of drug candidates.[1]

  • Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a ubiquitous functional group in pharmaceuticals.

  • Polymerization: Acrylate monomers are widely used in the synthesis of polymers with diverse properties.[8][9] Fluorinated polyacrylates are explored for applications requiring unique surface properties, chemical resistance, and biocompatibility.[8][10]

The logical utility of this compound as a building block is illustrated below.

Scaffold_Utility cluster_acrylate Acrylate Moiety Reactions cluster_products Potential Products Start This compound Michael Michael Addition (e.g., + R₂NH) Start->Michael Polymer Radical Polymerization Start->Polymer Hydrolysis Ester Hydrolysis Start->Hydrolysis BetaAmino β-Amino Esters Michael->BetaAmino Forms C-N bond Fluoropolymer Fluorinated Polymers Polymer->Fluoropolymer Forms C-C backbone Amide_precursor Carboxylic Acid Hydrolysis->Amide_precursor Amide Amide Derivatives Amide_precursor->Amide Amide Coupling

Fig. 2: Logical relationship of this compound as a versatile scaffold.
Relevance in Medicinal Chemistry

While specific applications of this compound itself in late-stage drug development are proprietary or niche, its structural components are highly relevant. Phenyl acrylate derivatives are investigated for a range of biological activities, including as potential antiproliferative agents.[11][12] The 2,4-difluorophenyl group is present in numerous marketed drugs, such as the antifungal agent Fluconazole and the antidepressant Escitalopram, underscoring its value in designing molecules with favorable drug-like properties. Therefore, this compound represents a key starting material for the synthesis of analogs of known drugs or for the discovery of new bioactive compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via robust methods like the Heck-Mizoroki reaction is well-established, providing reliable access for researchers. The compound's true utility is realized in its role as a molecular building block, enabling the strategic introduction of a fluorinated aromatic ring and a reactive acrylate handle for further chemical elaboration. For professionals in drug discovery and materials science, this compound offers a gateway to novel fluorinated molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, and unique material properties.

References

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An In-Depth Technical Guide to Methyl 3-(2,4-difluorophenyl)acrylate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2,4-difluorophenyl)acrylate is a fluorinated aromatic acrylate that holds potential as a versatile building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. The introduction of two fluorine atoms onto the phenyl ring significantly modulates the electronic properties of the molecule, influencing its reactivity and the characteristics of its downstream products. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed mechanistic insights and step-by-step experimental protocols for its preparation. While the specific historical context of its initial discovery remains to be fully elucidated in publicly accessible literature, this guide constructs a logical framework for its synthesis based on established and robust chemical transformations. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Furthermore, this guide will touch upon the potential applications of this compound, drawing parallels from the broader class of fluorinated acrylates and cinnamates.

Introduction: The Significance of Fluorinated Phenylacrylates

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of a parent compound. In the context of phenylacrylates, the presence of fluorine substituents on the aromatic ring can:

  • Modulate Lipophilicity: Influencing membrane permeability and pharmacokinetic profiles of drug candidates.

  • Enhance Metabolic Stability: The C-F bond is resistant to metabolic cleavage, prolonging the in vivo lifetime of a molecule.

  • Alter Electronic Properties: Influencing reaction rates and the binding affinity of a molecule to its biological target.

  • Induce Favorable Conformational Changes: Affecting the three-dimensional shape of a molecule and its interaction with receptors or enzymes.

This compound, with its difluorinated phenyl ring conjugated to an acrylate moiety, is a prime example of a scaffold that can be leveraged for these purposes. The acrylate group provides a reactive handle for polymerization and Michael additions, while the difluorophenyl group imparts the aforementioned benefits of fluorination.

While the specific discovery and detailed historical timeline of this compound are not prominently documented in readily available scientific literature, its synthesis can be logically approached through well-established synthetic methodologies. This guide will focus on the most plausible and efficient routes for its preparation.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several viable pathways for its construction. The primary disconnection points are the C-C double bond and the ester linkage.


Target [label="this compound"]; Intermediate1 [label="2,4-Difluorocinnamic acid"]; Intermediate2 [label="2,4-Difluorobenzaldehyde"]; Intermediate3 [label="1-Halo-2,4-difluorobenzene"];

Reagent1 [label="Methanol", shape=ellipse, fillcolor="#FFFFFF"]; Reagent2 [label="Methyl (triphenylphosphoranylidene)acetate\n(Wittig Reagent)", shape=ellipse, fillcolor="#FFFFFF"]; Reagent3 [label="Methyl acrylate", shape=ellipse, fillcolor="#FFFFFF"];

Target -> Intermediate1 [label="Esterification"]; Intermediate1 -> Intermediate2 [label="Knoevenagel/Perkin"]; Target -> Intermediate2 [label="Wittig Reaction"]; Target -> Intermediate3 [label="Heck Reaction"];

Intermediate1 -> Reagent1 [style=invis]; Intermediate2 -> Reagent2 [style=invis]; Intermediate3 -> Reagent3 [style=invis]; }

Figure 1: Retrosynthetic analysis of this compound.

Based on this analysis, the three primary strategies for the synthesis of this compound are:

  • Esterification of 2,4-Difluorocinnamic Acid: This two-step approach involves the initial synthesis of the corresponding carboxylic acid, followed by a standard esterification reaction.

  • The Wittig Reaction: A direct olefination of 2,4-difluorobenzaldehyde with a stabilized phosphorus ylide.

  • The Heck Reaction: A palladium-catalyzed cross-coupling of a 2,4-difluorophenyl halide with methyl acrylate.

The following sections will provide detailed protocols and mechanistic discussions for each of these approaches.

Synthesis via Esterification of 2,4-Difluorocinnamic Acid

This is a reliable and often high-yielding two-step process. The control over the geometry of the double bond (to favor the E-isomer) is typically established during the formation of the cinnamic acid.

Step 1: Synthesis of trans-2,4-Difluorocinnamic Acid

The Knoevenagel condensation is a suitable method for this transformation, reacting 2,4-difluorobenzaldehyde with malonic acid in the presence of a base. A Chinese patent describes a method for preparing fluorocinnamic acid using p-fluorobenzaldehyde and propandioic acid (malonic acid)[1].

Reaction Scheme:


Reactant1 [label="2,4-Difluorobenzaldehyde"]; Reactant2 [label="Malonic Acid"]; Product [label="trans-2,4-Difluorocinnamic Acid"]; Catalyst [label="Base (e.g., Pyridine/Piperidine)\nHeat", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant1 -> Product; Reactant2 -> Product; Product -> Catalyst [style=invis]; }

Figure 2: Synthesis of trans-2,4-Difluorocinnamic Acid via Knoevenagel Condensation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield pure trans-2,4-difluorocinnamic acid.

Causality of Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid.

  • Piperidine as Catalyst: Piperidine is a stronger base than pyridine and is often used as a co-catalyst to accelerate the reaction.

  • Acidic Workup: The addition of hydrochloric acid protonates the carboxylate intermediate, causing the desired cinnamic acid to precipitate out of the aqueous solution.

Step 2: Fischer Esterification to this compound

The synthesized 2,4-difluorocinnamic acid can be converted to its methyl ester via a classic Fischer esterification. A general procedure for the esterification of a similar compound, (E)-Methyl 3-(3,4-difluorophenyl)acrylate, involves refluxing the carboxylic acid in the corresponding alcohol with an acid catalyst[2].

Reaction Scheme:


Reactant1 [label="trans-2,4-Difluorocinnamic Acid"]; Reactant2 [label="Methanol (excess)"]; Product [label="this compound"]; Catalyst [label="H₂SO₄ (catalytic)\nReflux", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant1 -> Product; Reactant2 -> Product; Product -> Catalyst [style=invis]; }

Figure 3: Fischer Esterification of trans-2,4-Difluorocinnamic Acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve trans-2,4-difluorocinnamic acid (1.0 eq) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.[2]

  • After cooling, evaporate the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel will yield pure this compound.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Bicarbonate Wash: This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

Synthesis via the Wittig Reaction

The Wittig reaction offers a more direct approach to the target molecule, forming the carbon-carbon double bond in a single step from 2,4-difluorobenzaldehyde. This reaction is renowned for its reliability in forming alkenes from aldehydes or ketones.[3][4]

Reaction Scheme:


Reactant1 [label="2,4-Difluorobenzaldehyde"]; Reactant2 [label="Methyl (triphenylphosphoranylidene)acetate"]; Product [label="this compound"]; Byproduct [label="Triphenylphosphine oxide"];

Reactant1 -> Product; Reactant2 -> Product; Product -> Byproduct [style=invis]; }

Figure 4: Synthesis of this compound via the Wittig Reaction.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.05 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in the same solvent dropwise to the stirred solution of the ylide at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will be a mixture of the desired ester and triphenylphosphine oxide. Triturate the residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide.

  • Filter off the solid triphenylphosphine oxide and concentrate the filtrate.

  • Purify the resulting oil or solid by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • Stabilized Ylide: Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide due to the electron-withdrawing ester group. This makes it less reactive than unstabilized ylides, but it is stable enough to be handled in air and generally leads to the formation of the thermodynamically more stable (E)-alkene.

  • Anhydrous Conditions: While stabilized ylides are more tolerant to moisture than their unstabilized counterparts, anhydrous conditions are still recommended to prevent hydrolysis of the ylide and the aldehyde.

  • Purification: The primary challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which is often achieved by crystallization or chromatography.

Synthesis via the Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5] This method can be employed to synthesize this compound from a 2,4-difluorophenyl halide and methyl acrylate.

Reaction Scheme:


Reactant1 [label="1-Bromo-2,4-difluorobenzene"]; Reactant2 [label="Methyl acrylate"]; Product [label="this compound"]; Catalyst [label="Pd(OAc)₂\nLigand (e.g., PPh₃)\nBase (e.g., Et₃N)\nSolvent (e.g., DMF)\nHeat", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant1 -> Product; Reactant2 -> Product; Product -> Catalyst [style=invis]; }

Figure 5: Synthesis of this compound via the Heck Reaction.

Experimental Protocol:

  • To a Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand such as triphenylphosphine (PPh₃, 2-10 mol%), and a base such as triethylamine (Et₃N, 1.5 eq).

  • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon) several times.

  • Add anhydrous, degassed solvent (e.g., N,N-dimethylformamide or acetonitrile) followed by methyl acrylate (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the oxidative addition to the aryl halide and the subsequent steps of the catalytic cycle.

  • Phosphine Ligand: The ligand stabilizes the palladium center and influences the rate and selectivity of the reaction.

  • Base: The base is required to neutralize the hydrohalic acid that is formed during the reaction, regenerating the active Pd(0) catalyst.

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst, so removing it from the reaction mixture is crucial for catalytic activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 166883-00-7[6]
Molecular Formula C₁₀H₈F₂O₂[6]
Molecular Weight 198.17 g/mol [6]
Appearance Not specified (likely a solid or oil)
Boiling Point 244.5 ± 25.0 °C (Predicted)
Density 1.247 ± 0.06 g/cm³ (Predicted)

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas:

  • Polymer Science: As a fluorinated acrylate monomer, it can be polymerized or copolymerized to create polymers with unique properties such as low surface energy, high thermal stability, and specific refractive indices. These materials could find applications in coatings, optical materials, and specialty plastics.[7][8]

  • Medicinal Chemistry: The 2,4-difluorophenyl motif is present in numerous bioactive molecules. This compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The acrylate moiety can be a Michael acceptor for the introduction of various nucleophiles, leading to a diverse range of derivatives. The introduction of fluorine can enhance the biological activity of molecules.[2][3][4]

  • Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides. The structural features of this compound make it a potential building block for new agrochemicals.

Conclusion

This compound is a valuable, albeit not extensively documented, fluorinated building block. Its synthesis can be reliably achieved through several established synthetic routes, including the esterification of the corresponding cinnamic acid, the Wittig reaction, and the Heck reaction. Each of these methods offers distinct advantages and challenges, and the choice of route will depend on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials. The unique combination of a difluorinated aromatic ring and a reactive acrylate moiety makes this compound a promising candidate for further exploration in the fields of polymer chemistry, medicinal chemistry, and materials science. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully unlock its potential.

References

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Unlocking the Therapeutic Potential of Methyl 3-(2,4-difluorophenyl)acrylate: A Guide for Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have led to the development of numerous blockbuster drugs. Within this context, Methyl 3-(2,4-difluorophenyl)acrylate emerges as a compound of significant interest. Its structure, combining a reactive acrylate moiety with a difluorinated phenyl ring, positions it as a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for exploring the research and development potential of this molecule, from its synthesis to its biological evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

Before embarking on biological investigations, a thorough understanding of the molecule's fundamental characteristics and a reliable synthetic route are paramount.

Compound Profile

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 166883-00-7
Molecular Formula C₁₀H₈F₂O₂
Molecular Weight 198.17 g/mol
Boiling Point (Predicted) 244.5 ± 25.0 °C
Density (Predicted) 1.247 ± 0.06 g/cm³
Appearance Colorless liquid (typical for acrylates)
Proposed Synthetic Routes

The Palladium-catalyzed Heck reaction is a powerful tool for the arylation of alkenes and a highly efficient method for synthesizing 3-aryl acrylates.[1]

Heck_Reaction A 2,4-Difluoroiodobenzene E This compound A->E Heck Coupling B Methyl Acrylate B->E C Pd(OAc)₂ / P(OCH₃)₃ C->E D Base (e.g., DIPEA) D->E

Figure 1: Proposed Heck reaction workflow.

Protocol: Heck Reaction Synthesis

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluoroiodobenzene (1.0 eq), methyl acrylate (1.5 eq), and a suitable solvent such as DMF.

  • Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), trimethyl phosphite (P(OMe)₃, 0.04 eq), and a hindered amine base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This method involves the direct esterification of 3-(2,4-difluorophenyl)acrylic acid with methanol.

Esterification A 3-(2,4-Difluorophenyl)acrylic acid D This compound A->D Esterification B Methanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D

Figure 2: Proposed acid-catalyzed esterification workflow.

Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: Dissolve 3-(2,4-difluorophenyl)acrylic acid (1.0 eq) in an excess of methanol, which serves as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction Execution: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude ester can be purified by distillation or column chromatography.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Analytical_Workflow Start Crude Product Purification Column Chromatography / Distillation Start->Purification Purity HPLC / GC-MS Analysis Purification->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR IR Infrared Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Pure Characterized Compound NMR->Final IR->Final MS->Final

Figure 3: Analytical characterization workflow.

Expected Spectral Data: Based on analogous structures, the following spectral characteristics are anticipated:

  • ¹H NMR: Signals corresponding to the vinyl protons, aromatic protons, and the methyl ester protons. The coupling constants of the vinyl protons will indicate the stereochemistry (E or Z isomer).

  • ¹³C NMR: Resonances for the carbonyl carbon, vinyl carbons, aromatic carbons (with C-F couplings), and the methyl ester carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the alkene, and C-F stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Potential Research Areas and Biological Screening

The structural motifs within this compound suggest several promising avenues for biological investigation. The cinnamate backbone is a well-established pharmacophore with diverse activities, while the 2,4-difluorophenyl group is known to enhance the therapeutic properties of various drugs.[2][3]

Antimicrobial Activity

Cinnamic acid and its esters have demonstrated significant antimicrobial properties.[4] The acrylate moiety can act as a Michael acceptor, potentially reacting with nucleophilic residues in microbial proteins and enzymes.

Proposed Screening Cascade:

  • Primary Screen: Evaluate the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Secondary Screen: For active compounds, determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to assess whether the effect is static or cidal.

  • Mechanism of Action Studies: Investigate the potential mechanism by which the compound exerts its antimicrobial effect. This could include membrane permeabilization assays, biofilm inhibition assays, and studies on the inhibition of specific microbial enzymes.

Anti-inflammatory Potential

The 2,4-difluorophenyl group is a key component of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, where it contributes to potent and long-lasting anti-inflammatory and analgesic effects.[3][5] This provides a strong rationale for investigating the anti-inflammatory properties of this compound.

Proposed Screening Cascade:

  • In Vitro Assays:

    • COX-1/COX-2 Inhibition: Screen for inhibitory activity against cyclooxygenase enzymes, which are key mediators of inflammation.

    • Cytokine Release: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell-Based Assays: Evaluate the compound's ability to reduce inflammatory responses in relevant cell models, such as LPS-stimulated RAW 264.7 macrophages.

  • In Vivo Models: For promising candidates, assess anti-inflammatory efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Anticancer Activity

Numerous cinnamic acid derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[6][7] The potential for Michael addition reactions with cellular thiols, such as glutathione, could lead to the disruption of redox homeostasis in cancer cells, a known vulnerability.

Proposed Screening Cascade:

  • Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays such as the MTT or SRB assay.

  • Apoptosis Induction: Investigate the ability of the compound to induce apoptosis in cancer cells using techniques like flow cytometry (Annexin V/PI staining) and western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family).

  • Mechanism of Action Studies: Explore the underlying mechanism, which could involve the induction of oxidative stress, inhibition of key signaling pathways (e.g., NF-κB, MAPK), or cell cycle arrest.

Future Directions and Drug Development Considerations

Should this compound demonstrate promising activity in any of the aforementioned areas, the subsequent steps in the drug discovery and development process would involve:

  • Lead Optimization: Synthesis of analogues to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between drug exposure and therapeutic effect.

  • Preclinical Development: Comprehensive safety and toxicology studies in animal models to support an Investigational New Drug (IND) application.

Conclusion

This compound represents a molecule with considerable, yet underexplored, potential in the realm of drug discovery. Its hybrid structure, combining the versatile cinnamate scaffold with the advantageous properties of a difluorophenyl moiety, makes it a compelling candidate for systematic investigation. This guide has outlined a clear and logical pathway for its synthesis, characterization, and biological evaluation. By pursuing the proposed research avenues, scientists can unlock the therapeutic promise of this intriguing compound and potentially contribute to the development of novel medicines for a range of diseases.

References

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Methodological & Application

Application Notes & Protocols: Michael Addition Reactions with Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Michael Adducts

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[1][2] This guide focuses on a particularly valuable Michael acceptor: Methyl 3-(2,4-difluorophenyl)acrylate.

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science. Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,4-difluorophenyl motif on this acrylate substrate serves two critical purposes:

  • Electronic Activation: The potent electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the β-carbon, making the acrylate an exceptionally reactive Michael acceptor.

  • Bioactive Moiety Introduction: The resulting Michael adducts directly incorporate a difluorophenyl group, a common feature in many successful pharmaceutical agents.

This document provides researchers, scientists, and drug development professionals with a detailed technical guide, including validated protocols for conducting Michael addition reactions on this compound with a variety of nucleophiles.

Reaction Mechanism: An Electronically-Driven Conjugate Addition

The Michael addition proceeds via a three-step mechanism: 1) formation of a nucleophile, typically through deprotonation by a base; 2) nucleophilic attack at the electron-deficient β-carbon of the acrylate; and 3) protonation of the resulting enolate intermediate to yield the final adduct.[3][4]

The reaction is thermodynamically controlled, driven by the formation of a stable σ-bond at the expense of a weaker π-bond.[4][5]

Figure 1: General Mechanism of the Michael Addition

Experimental Protocols: A Guide to Synthesis

The following protocols are designed as robust starting points for the synthesis of diverse Michael adducts. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Aza-Michael Addition of Amines

The addition of nitrogen nucleophiles (aza-Michael addition) is a highly efficient method for synthesizing β-amino esters, which are valuable precursors for β-peptides and other pharmacologically active molecules.[6][7]

Objective: To synthesize Methyl 3-(benzylamino)-3-(2,4-difluorophenyl)propanoate.

Materials:

  • This compound

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition: Add benzylamine (1.1 equiv) to the solution via syringe.

  • Catalysis: Add DBU (0.1 equiv) dropwise to the stirring solution at room temperature. A slight exotherm may be observed. Causality Note: DBU is a non-nucleophilic base that facilitates the reaction, potentially by activating the amine or the acrylate, without competing as a nucleophile itself. In many cases with amines, a catalyst may not be strictly necessary, but it can significantly accelerate the reaction.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 20% EtOAc in hexanes). The disappearance of the starting acrylate and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aq. NH₄Cl (to quench the DBU), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Thia-Michael Addition of Thiols

Thiols are excellent "soft" nucleophiles that react readily with soft electrophiles like the β-carbon of Michael acceptors. This reaction is often rapid and high-yielding, proceeding under mild basic catalysis.[9]

Objective: To synthesize Methyl 3-(2,4-difluorophenyl)-3-(phenylthio)propanoate.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Brine, Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add thiophenol (1.05 equiv) to the solution.

  • Catalysis: Add triethylamine (1.1 equiv) dropwise to the stirring solution. Causality Note: Triethylamine acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is the active species in the addition. The reaction is typically fast.[9]

  • Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor by TLC for the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove Et₃N), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Protocol 3: Carbon-Michael Addition of Malonates

The formation of a C-C bond via the Michael addition is fundamental to building molecular complexity. Active methylene compounds like diethyl malonate are classic Michael donors, forming stabilized enolates that add efficiently.[1][10]

Objective: To synthesize Diethyl 2-(1-(2,4-difluorophenyl)-3-methoxy-3-oxopropyl)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt), 21% solution in ethanol

  • Ethanol (EtOH), anhydrous

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Enolate Formation: To a flask containing anhydrous ethanol at 0 °C under an inert atmosphere, add diethyl malonate (1.5 equiv). Slowly add sodium ethoxide solution (1.4 equiv). Stir for 20-30 minutes at 0 °C. Causality Note: NaOEt is a strong base required to deprotonate the α-carbon of the malonate, forming a resonance-stabilized enolate. This is the key nucleophilic species.[3]

  • Michael Acceptor Addition: In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirring enolate solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the acrylate (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting oil by flash column chromatography on silica gel.

Summary of Reaction Conditions

The choice of nucleophile, catalyst, and conditions can be tailored to achieve the desired transformation. The following table summarizes typical parameters for the protocols described.

Reaction Type Nucleophile Example Catalyst Solvent Temp (°C) Typical Time
Aza-Michael BenzylamineDBU (0.1 eq)Methanol251-4 h
Thia-Michael ThiophenolEt₃N (1.1 eq)DCM0 to 251-2 h
Carbon-Michael Diethyl malonateNaOEt (1.4 eq)Ethanol0 to 254-12 h

Asymmetric Synthesis: Controlling Stereochemistry

Creating specific stereoisomers is critical in drug development. Asymmetric Michael additions can be achieved by employing chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.[11][12]

  • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or cinchona alkaloids can activate the Michael acceptor (via iminium ion formation) or the donor, guiding the nucleophilic attack to one face of the molecule.[1][13]

  • Metal Catalysis: Chiral transition metal complexes can act as Lewis acids, coordinating to the acrylate to control its conformation and facial selectivity during the addition.[14][15]

Asymmetric_Michael Figure 2: Conceptual Asymmetric Catalysis cluster_0 Chiral Environment Catalyst Chiral Catalyst (e.g., Organocatalyst) TransitionState Diastereomeric Transition State Catalyst->TransitionState Controls Facial Selectivity Nucleophile Nucleophile Nucleophile->TransitionState Acceptor Michael Acceptor (Acrylate) Acceptor->TransitionState Product Enantioenriched Product TransitionState->Product

Figure 2: Conceptual Asymmetric Catalysis

Troubleshooting and Safety Considerations

Issue Potential Cause Suggested Solution
Low or No Reaction Insufficiently strong base; Steric hindrance.For C-nucleophiles, use a stronger base (e.g., NaH). Increase reaction temperature or time.
Polymerization of Acrylate Reaction too exothermic; Presence of radical initiators.Add the acrylate slowly at a lower temperature. Ensure reagents and solvents are free of peroxides.
Formation of Byproducts Double addition (for N-H or C-H nucleophiles); 1,2-addition.Use an excess of the Michael acceptor to favor mono-addition. Use "soft" nucleophiles and thermodynamically controlled conditions to favor 1,4-addition.[8]
Difficult Purification Catalyst residue.Perform an appropriate acidic or basic wash during work-up to remove the catalyst (e.g., acid wash for amine catalysts).

Safety:

  • This compound is an irritant. Handle with gloves in a fume hood.

  • Bases like DBU and NaOEt are corrosive and moisture-sensitive.

  • Thiols possess a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Michael Addition Mechanism - BYJU'S. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chai, F., Zhang, F., Ge, R., et al. (2021). Research progress in catalysts for Michael addition reaction. Contemporary Chemical Industry, 50(11), 2702-2711. [Referenced via secondary source: Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. (2024, February 27). Highlights in Science, Engineering and Technology]
  • Gualandris, J. A., & Feringa, B. L. (2010). Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. PubMed. Retrieved January 12, 2026, from [Link]

  • Alvarez-Ibarra, C., et al. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc, 2005(ix), 207-238. Retrieved January 12, 2026, from [Link]

  • Addition of Nucleophiles to Fluorinated Michael Acceptors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Valdivia, M., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Retrieved January 12, 2026, from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. Retrieved January 12, 2026, from [Link]

  • Michael additions of amines to methyl acrylates promoted by microwave irradiation. (2008, February 7). Europe PMC. Retrieved January 12, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2, 42-53. Retrieved January 12, 2026, from [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Retrieved January 12, 2026, from [Link]

  • D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8, 1056-1065. Retrieved January 12, 2026, from [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

Application Note & Protocols: Polymerization of Methyl 3-(2,4-difluorophenyl)acrylate for the Development of Novel Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Polymers in Advanced Applications

Fluorinated polymers have garnered significant interest across various scientific and industrial sectors due to their unique and valuable physicochemical properties.[1] The incorporation of fluorine atoms into a polymer backbone imparts high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[2] These characteristics make them ideal candidates for a wide range of applications, including the development of advanced biomedical materials and high-performance coatings.[3][4] Specifically, polymers containing difluorophenyl moieties are of growing interest in the pharmaceutical and drug development fields. The presence of the difluorophenyl group can enhance drug efficacy, metabolic stability, and bioavailability.[1]

This application note provides a comprehensive guide to the synthesis and polymerization of a novel fluorinated monomer, methyl 3-(2,4-difluorophenyl)acrylate. We present detailed protocols for the synthesis of the monomer via a Knoevenagel-Doebner condensation and its subsequent polymerization through both conventional free-radical and controlled reversible addition-fragmentation chain-transfer (RAFT) polymerization. Furthermore, we outline the expected characterization of the resulting polymer, poly(this compound), and discuss its potential applications in the creation of innovative materials for researchers, scientists, and drug development professionals.[5]

Monomer Synthesis: this compound

The synthesis of this compound can be efficiently achieved through a Knoevenagel-Doebner condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.[6][7][8] In this protocol, 2,4-difluorobenzaldehyde is reacted with monomethyl malonate in the presence of a base to yield the desired α,β-unsaturated ester.

Experimental Protocol: Monomer Synthesis

Materials:

  • 2,4-difluorobenzaldehyde

  • Monomethyl malonate

  • Pyridine

  • Piperidine

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq), monomethyl malonate (1.2 eq), and pyridine (3.0 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Monomer Characterization Data
Parameter Expected Value
Molecular Formula C₁₀H₈F₂O₂[9]
Molecular Weight 198.17 g/mol [9]
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J=16.0 Hz, 1H), 7.50-7.40 (m, 1H), 6.95-6.85 (m, 2H), 6.40 (d, J=16.0 Hz, 1H), 3.80 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -108.5 (m, 1F), -112.0 (m, 1F)
FT-IR (neat) ν (cm⁻¹) 1725 (C=O, ester), 1640 (C=C, alkene), 1610, 1500 (C=C, aromatic), 1280, 1140 (C-F)

Polymerization Methodologies

The polymerization of this compound can be carried out using different techniques to achieve polymers with varying properties. We present protocols for both conventional free-radical polymerization for ease of synthesis and reversible addition-fragmentation chain-transfer (RAFT) polymerization for controlled molecular weight and narrow polydispersity.[10][11][12]

Protocol 1: Free-Radical Polymerization

This method provides a straightforward approach to synthesize poly(this compound) using a standard free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Anhydrous toluene or dioxane

  • Methanol

  • Schlenk flask and line

  • Standard glassware

Procedure:

  • Dissolve the monomer, this compound, and the initiator (AIBN or BPO, 1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDIs), enabling the creation of well-defined polymer architectures.[13][14][15]

Materials:

  • This compound (monomer)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous anisole or dioxane

  • Methanol

  • Schlenk flask and line

  • Standard glassware

Procedure:

  • In a Schlenk flask, dissolve the monomer, the RAFT agent, and AIBN in anhydrous anisole. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight. A typical ratio would be [Monomer]:[RAFT Agent]:[AIBN] = 100:1:0.1.

  • Perform three freeze-pump-thaw cycles to deoxygenate the solution.

  • Backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time. The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer in cold methanol, collect by filtration, and dry under vacuum.

Polymer Characterization

Thorough characterization of the synthesized poly(this compound) is crucial to understand its properties and suitability for various applications.

Expected Polymer Characterization Data
Analysis Technique Expected Results
¹H NMR Broadening of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.
¹⁹F NMR Broad signals corresponding to the two fluorine atoms on the phenyl ring.
FT-IR Disappearance of the C=C alkene peak (~1640 cm⁻¹), retention of the C=O ester peak (~1730 cm⁻¹) and C-F peaks.
Gel Permeation Chromatography (GPC) For free-radical polymerization, a broad molecular weight distribution (PDI > 1.5). For RAFT polymerization, a controlled molecular weight with a narrow PDI (< 1.3).[16]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is expected to be relatively high due to the rigid phenyl rings.[17]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.

Workflow and Structural Diagrams

Monomer_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Knoevenagel-Doebner Condensation Knoevenagel-Doebner Condensation 2,4-Difluorobenzaldehyde->Knoevenagel-Doebner Condensation Monomethyl malonate Monomethyl malonate Monomethyl malonate->Knoevenagel-Doebner Condensation Pyridine Pyridine Pyridine->Knoevenagel-Doebner Condensation Piperidine Piperidine Piperidine->Knoevenagel-Doebner Condensation Toluene Toluene Toluene->Knoevenagel-Doebner Condensation Reflux Reflux Reflux->Knoevenagel-Doebner Condensation Extraction Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound Crude Product Crude Product Knoevenagel-Doebner Condensation->Crude Product Crude Product->Extraction

Caption: Monomer Synthesis Workflow.

Polymerization_Workflow cluster_frp Free-Radical Polymerization cluster_raft RAFT Polymerization Monomer This compound Initiator (AIBN/BPO) Initiator (AIBN/BPO) RAFT Agent RAFT Agent Heat Heat Initiator (AIBN/BPO)->Heat Solvent (Toluene) Solvent (Toluene) FRP_Polymer Polymer (High PDI) Heat->FRP_Polymer RAFT_Polymer Polymer (Low PDI) Heat->RAFT_Polymer Initiator (AIBN) Initiator (AIBN) RAFT Agent->Initiator (AIBN) Initiator (AIBN)->Heat Solvent (Anisole) Solvent (Anisole)

Caption: Polymerization Methodologies.

Potential Applications in Novel Materials and Drug Development

The unique properties of poly(this compound) make it a promising candidate for a variety of advanced applications:

  • Drug Delivery Systems: The hydrophobicity and chemical resistance imparted by the fluorinated groups can be leveraged to create stable nanoparticles or micelles for the controlled release of therapeutic agents.[1]

  • Biomedical Coatings: The low surface energy of the polymer can be utilized to develop anti-fouling coatings for medical devices and implants, reducing the risk of bio-adhesion and subsequent complications.[3]

  • High-Performance Polymers: The thermal stability and chemical inertness of this polymer suggest its use in the formulation of specialty plastics and composites for demanding environments.

  • Functional Materials: The polymer backbone can be further functionalized to introduce specific biological activities or responsive behaviors, opening avenues for the creation of "smart" materials for diagnostics and therapeutics.[4]

Conclusion

This application note provides a detailed guide for the synthesis and polymerization of this compound. The protocols for monomer synthesis via Knoevenagel-Doebner condensation and subsequent polymerization through both free-radical and RAFT techniques offer researchers the flexibility to produce polymers with tailored properties. The expected characterization data serves as a benchmark for successful synthesis. The unique attributes of poly(this compound) position it as a valuable building block for the development of novel materials with significant potential in the biomedical and materials science fields.

References

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Sources

Application Notes: The Strategic Use of Methyl 3-(2,4-difluorophenyl)acrylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2,4-difluorophenyl)acrylate is a versatile chemical intermediate whose value in medicinal chemistry is anchored in its dual functionality: a reactive Michael acceptor system and a carrier of the biologically significant 2,4-difluorophenyl moiety. This difluorinated aromatic ring is a well-established pharmacophore found in numerous successful therapeutic agents, particularly in the realm of antifungal drugs. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, presenting detailed protocols and the scientific rationale behind its use as a key building block in the synthesis of bioactive molecules.

Introduction: The Significance of the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group is a privileged structural motif in medicinal chemistry. Its presence is a hallmark of several market-leading azole antifungal agents, including fluconazole and voriconazole. The fluorine atoms are not mere placeholders; they serve critical functions:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This substitution can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups and influence the conformation of the molecule to better fit into a binding pocket.[3]

  • Modulation of Physicochemical Properties: The introduction of fluorine can increase lipophilicity, which can enhance a molecule's ability to cross cell membranes.[2][4]

This compound serves as an efficient vehicle for introducing this valuable moiety into a target scaffold. Its α,β-unsaturated ester functionality provides a reactive handle for covalent bond formation through conjugate addition reactions.

Synthesis of this compound

The most common and efficient method for synthesizing α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction is generally preferred over the classical Wittig reaction for synthesizing (E)-alkenes from aldehydes, as it typically provides higher (E)-selectivity and the water-soluble phosphate byproduct is easily removed during workup.[5][6]

Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The synthesis starts from commercially available 2,4-difluorobenzaldehyde and trimethyl phosphonoacetate. A base is used to deprotonate the phosphonate, generating a nucleophilic carbanion that subsequently attacks the aldehyde carbonyl.

HWE_Synthesis reagent1 Trimethyl phosphonoacetate intermediate Phosphonate Carbanion reagent1->intermediate Deprotonation reagent2 2,4-Difluorobenzaldehyde product This compound reagent2->product base Base (e.g., NaH, NaOMe) intermediate->product Reaction with Aldehyde

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Synthetic Protocol

This protocol is an adapted procedure based on standard Horner-Wadsworth-Emmons reaction conditions.[1][6]

Materials:

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4-Difluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per 10 mmol of phosphonate).

    • Carefully add sodium hydride (1.1 equivalents) to the stirred THF at 0 °C (ice bath).

    • Slowly add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate anion back down to 0 °C.

    • Add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound. The (E)-isomer is typically the major product.

Parameter Typical Value
Reaction Time 2-4 hours
Temperature 0 °C to Room Temp.
Solvent Anhydrous THF
Base NaH or NaOMe
Typical Yield 80-95%

Table 1: Typical Reaction Parameters for HWE Synthesis.

Application in Medicinal Chemistry: The Michael Addition

The core utility of this compound in drug synthesis lies in its function as a Michael acceptor . The electron-withdrawing nature of the ester and the difluorophenyl ring polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate (1,4-) addition reaction.[2][7][8] This reaction is a powerful tool for forming carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are fundamental in constructing many drug scaffolds.

Michael Addition Workflow

This pathway is particularly relevant for synthesizing precursors to antifungal agents, where a nitrogen or sulfur-containing heterocycle is often added to a side chain.

Michael_Addition acceptor This compound product Conjugate Addition Product (e.g., β-amino ester, β-thioether ester) acceptor->product nucleophile Nucleophile (e.g., Thiol, Amine, Heterocycle) nucleophile->product 1,4-Addition base_cat Base Catalyst (e.g., DBU, Et3N)

Caption: Michael addition reaction workflow.

Representative Protocol: Aza-Michael Addition

This protocol describes a general procedure for the addition of a nitrogen nucleophile to this compound.

Materials:

  • This compound

  • Nitrogen nucleophile (e.g., piperidine, 1H-1,2,4-triazole)

  • Aprotic solvent (e.g., Acetonitrile, THF, Dichloromethane)

  • Base catalyst (e.g., Triethylamine (Et₃N), DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) and the nitrogen nucleophile (1.1-1.2 equivalents) in the chosen aprotic solvent in a round-bottom flask.

    • Add a catalytic amount of a suitable base (e.g., DBU, 0.1 equivalents). The choice and amount of base may need optimization depending on the nucleophilicity of the amine.

    • Stir the reaction mixture at room temperature. For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be required.

  • Monitoring and Completion:

    • Monitor the reaction progress by TLC or LC-MS until the starting acrylate is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution sequentially with water and brine to remove the catalyst and any water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product via flash column chromatography to afford the desired β-amino ester derivative.

Parameter Typical Value
Nucleophile Amines, N-Heterocycles, Thiols
Catalyst DBU, Et₃N, Phosphines
Solvent Acetonitrile, THF, DCM
Temperature Room Temp. to 60 °C
Typical Yield 70-90%

Table 2: Typical Parameters for Michael Addition.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry programs, particularly in the discovery of new antifungal agents. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its predictable reactivity as a Michael acceptor make it an attractive tool for drug designers. By providing a reliable method to install the metabolically robust and pharmacologically active 2,4-difluorophenyl group, this reagent facilitates the exploration of new chemical space and the optimization of lead compounds. Future applications may extend beyond antifungal agents to other therapeutic areas where the unique properties of fluorinated compounds can be leveraged to overcome challenges in drug metabolism and pharmacokinetics.

References

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  • Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. (2020). RSC Publishing. [Link]

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Application Notes & Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(2,4-difluorophenyl)acrylate stands as a highly versatile and valuable precursor in synthetic organic and medicinal chemistry. As an activated α,β-unsaturated ester, its electrophilic nature is primed for a variety of transformations, including Michael additions, cycloadditions, and condensation reactions. The presence of the 2,4-difluorophenyl moiety is of particular significance, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic families—pyrazolines, isoxazolines, and pyrimidines—using this fluorinated building block, aimed at researchers in drug discovery and process development.

Core Principles of Reactivity

The synthetic utility of this compound is governed by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. This dual reactivity allows for sequential or concerted reactions with binucleophiles to form a variety of five- and six-membered heterocyclic rings. The reaction pathway is dictated by the nature of the nucleophile, catalysts, and reaction conditions.

Diagram 1. Key electrophilic sites and reaction pathways.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocycles renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis from α,β-unsaturated carbonyl compounds and hydrazine derivatives is one of the most reliable and common methods for their preparation.[4][5] The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon, followed by an intramolecular cyclization and dehydration.

G start This compound + Hydrazine Derivative (R-NH-NH2) intermediate Michael Adduct Intermediate start->intermediate Michael Addition cyclization Intramolecular Cyclization (Condensation) intermediate->cyclization - H2O product Substituted Pyrazoline cyclization->product

Diagram 2. General workflow for pyrazoline synthesis.

Protocol 2.1: Synthesis of 5-(2,4-Difluorophenyl)-4,5-dihydropyrazole-3-carboxylic Acid Methyl Ester

This protocol describes the synthesis of the parent N-unsubstituted pyrazoline using hydrazine hydrate. Acetic acid serves as both a solvent and a catalyst to facilitate the cyclization step.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Glacial Acetic Acid

  • Ethanol

  • Ice-cold water

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.12 g) in glacial acetic acid (20 mL).

  • To this solution, add hydrazine hydrate (12 mmol, 0.75 g or 0.6 mL of 80% solution) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture at reflux (approx. 110-120 °C) for 6-8 hours.

  • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane 3:7). The disappearance of the starting acrylate spot and the appearance of a new, more polar spot indicates product formation.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purify the crude product by recrystallization from ethanol to yield the title compound as a crystalline solid.

  • Self-Validation: The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2.2: Synthesis of N-Substituted Pyrazolines

To synthesize N-substituted pyrazolines, such as N-phenyl or N-acetyl derivatives, a substituted hydrazine can be used, or the parent pyrazoline can be subsequently acylated. Using phenylhydrazine in place of hydrazine hydrate in Protocol 2.1 will yield the N-phenyl derivative directly.[6][7]

Quantitative Data Summary (Representative)

ReagentConditionsTime (h)Typical Yield (%)
Hydrazine HydrateAcetic Acid, Reflux6-885-95%
PhenylhydrazineAcetic Acid, Reflux8-1080-90%
ThiosemicarbazideEthanol, NaOH (cat.), Reflux10-1275-85%

Synthesis of Isoxazoline Derivatives

Isoxazolines are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are key structural motifs in various commercial veterinary products and serve as important intermediates in organic synthesis.[8] A primary synthetic route involves the reaction of an α,β-unsaturated ketone or ester with hydroxylamine.[9]

Protocol 3.1: Synthesis of 5-(2,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid Methyl Ester

This protocol utilizes hydroxylamine hydrochloride, which must be neutralized in situ with a base to generate the free hydroxylamine nucleophile.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium Acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • Combine this compound (10 mmol, 2.12 g), hydroxylamine hydrochloride (12 mmol, 0.83 g), and ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add a base, such as potassium carbonate (15 mmol, 2.07 g) or sodium acetate (15 mmol, 1.23 g), to the suspension.

  • Expert Insight: The base is crucial to deprotonate the hydroxylamine hydrochloride, liberating the free nucleophilic hydroxylamine required for the Michael addition.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) or by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Self-Validation: Characterize the final product by spectroscopic methods to confirm the formation of the isoxazoline ring and the regiochemistry of the addition.

G start This compound + NH₂OH·HCl activation Base (e.g., K₂CO₃) - In situ generation of NH₂OH start->activation cyclo Michael Addition & Intramolecular Cyclization activation->cyclo product Substituted Isoxazoline cyclo->product

Diagram 3. Workflow for base-mediated isoxazoline synthesis.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental six-membered aromatic heterocycles found in nucleic acids (DNA and RNA) and a multitude of therapeutic agents.[10] A robust method for synthesizing dihydropyrimidine scaffolds involves the condensation of a 1,3-dicarbonyl compound or its equivalent (like our acrylate) with an N-C-N binucleophile such as guanidine, urea, or thiourea.[11][12]

Protocol 4.1: Synthesis of 4-(2,4-Difluorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic Acid Methyl Ester

This protocol details the synthesis of a dihydropyrimidinethione, a valuable intermediate for further functionalization. The reaction is typically base-catalyzed.

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Absolute Ethanol

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11 mmol, 0.25 g) in absolute ethanol (30 mL). Alternatively, use a commercial solution of sodium ethoxide.

  • Add thiourea (10 mmol, 0.76 g) to the ethoxide solution and stir until it dissolves completely.

  • Add this compound (10 mmol, 2.12 g) to the reaction mixture.

  • Mechanistic Rationale: The strong base (ethoxide) deprotonates the thiourea, enhancing its nucleophilicity for the initial Michael addition onto the acrylate. The subsequent steps involve intramolecular cyclization onto the ester carbonyl followed by elimination.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it by adding glacial acetic acid dropwise until the pH is approximately 6-7.

  • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and then water.

  • Dry the solid product. If necessary, purify further by recrystallization from a suitable solvent like acetic acid or a DMF/ethanol mixture.

  • Self-Validation: Confirm the structure via spectroscopic analysis. Key signals include the NH protons, the characteristic thiocarbonyl (C=S) stretch in the IR spectrum, and a distinct signal in the ¹³C NMR.

References

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  • Title: An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Source: Bentham Science Publisher. URL: [Link]

  • Title: PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Source: researchgate.net. URL: [Link]

  • Title: Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Source: PMC - NIH. URL: [Link]

  • Title: Synthesis of pyrazole-based hybrid molecules: search for potent multidrug resistance modulators. Source: PubMed. URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: MDPI. URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Source: ACS Publications. URL: [Link]

  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES. Source: uobabylon.edu.iq. URL: [Link]

  • Title: New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Source: PMC - NIH. URL: [Link]

  • Title: Pyrimidine compounds for use in the treatment of cancer. Source: Google Patents.
  • Title: Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. Source: International Journal of Environmental Sciences. URL: [Link]

  • Title: Synthesis, biological activity of new pyrazoline derivative. Source: The Pharma Innovation. URL: [Link]

  • Title: Synthetic utility of isoxazolines to isoxazoles. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Source: JOCPR. URL: [Link]

  • Title: Synthesis and Crystal Structures of N-Substituted Pyrazolines. Source: PMC - NIH. URL: [Link]

  • Title: A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. Source: IJPPR. URL: [Link]

  • Title: Recent advances in the therapeutic applications of pyrazolines. Source: PMC - PubMed Central. URL: [Link]

  • Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Source: ACS Publications. URL: [Link]

  • Title: Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Source: ResearchGate. URL: [Link]

  • Title: Direct synthesis of pyridine and pyrimidine derivatives. Source: DSpace@MIT. URL: [Link]

  • Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Source: NIH. URL: [Link]

  • Title: Synthesis of pyrimidine derivatives under solvent-free conditions. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Source: MDPI. URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs. Source: PMC. URL: [Link]

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Application of Methyl 3-(2,4-difluorophenyl)acrylate in the Synthesis of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2,4-difluorophenyl)acrylate is a versatile chemical intermediate, the utility of which is increasingly recognized in the synthesis of complex agrochemicals. The presence of the 2,4-difluorophenyl moiety is a key structural feature in a number of potent, broad-spectrum triazole fungicides. This functional group is crucial for the biological activity of these compounds, which act primarily through the inhibition of sterol biosynthesis in fungi. This application note provides a detailed technical guide for researchers and scientists on the use of this compound as a strategic starting material in the synthesis of key intermediates for triazole fungicides, with a specific focus on a synthetic pathway towards a precursor of voriconazole, a widely used antifungal agent.

The protocols outlined herein are designed to be self-validating, with explanations of the underlying chemical principles to provide a deeper understanding of the experimental choices. All procedures are supported by authoritative sources to ensure scientific integrity.

Strategic Importance in Agrochemical Synthesis

The 2,4-difluorophenyl group is a critical pharmacophore in several modern fungicides. Its strong electron-withdrawing nature and steric properties contribute to the enhanced binding affinity of the final molecule to the target enzyme, cytochrome P450 14α-demethylase (CYP51). By providing a robust and efficient synthetic route to intermediates containing this moiety, this compound serves as a valuable building block in the development of new and effective crop protection agents.

This guide will detail a multi-step synthesis to convert this compound into 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key precursor for voriconazole and other related triazole fungicides.[1][2][3][4]

Overall Synthetic Workflow

The proposed synthetic pathway from this compound to the key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and its subsequent conversion to the agrochemical voriconazole is depicted below.

Synthetic Workflow A This compound B Methyl 3-(2,4-difluorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanoate A->B Aza-Michael Addition C 3-(2,4-Difluorophenyl)-3- (1H-1,2,4-triazol-1-yl)propanoic acid B->C Hydrolysis D 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (Key Intermediate) C->D Decarboxylative Ketone Synthesis (Conceptual) E Voriconazole D->E Multi-step Conversion

Caption: Overall synthetic workflow from this compound to Voriconazole.

PART 1: Synthesis of the Key Intermediate: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This section details the protocols for the synthesis of the pivotal triazole ketone intermediate from this compound.

Step 1: Aza-Michael Addition of 1,2,4-Triazole

The initial step involves the conjugate addition of 1,2,4-triazole to the α,β-unsaturated ester, this compound. This aza-Michael addition is a highly efficient method for the formation of a carbon-nitrogen bond.[5][6] The reaction is typically base-catalyzed, with the base serving to deprotonate the triazole, thereby increasing its nucleophilicity.

Aza_Michael_Addition reactant1 This compound product Methyl 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate reactant1->product Base Catalyst (e.g., Cs2CO3, DBU) Solvent (e.g., THF, DMF) reactant2 1,2,4-Triazole reactant2->product

Caption: Aza-Michael addition of 1,2,4-triazole to this compound.

Protocol 1: Synthesis of Methyl 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate

ParameterConditionRationale/Notes
Reactants This compound (1.0 eq), 1,2,4-Triazole (1.2 eq)A slight excess of the triazole ensures complete consumption of the acrylate.
Catalyst Cesium Carbonate (Cs₂CO₃) (10 mol%)A mild and effective base for the deprotonation of the triazole.[7] Other bases like DBU can also be used.
Solvent Tetrahydrofuran (THF)An aprotic solvent that effectively dissolves the reactants. DMF is also a suitable alternative.[5]
Temperature 25°C (Room Temperature)The reaction proceeds efficiently at ambient temperature.
Reaction Time 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up Filtration of the catalyst, followed by evaporation of the solvent. The crude product is then purified by column chromatography.Standard procedure for isolation and purification of the product.
Expected Yield >90%Based on similar reported aza-Michael additions.[7]

Detailed Procedure:

  • To a solution of this compound (1.0 eq) in THF, add 1,2,4-triazole (1.2 eq) and cesium carbonate (0.1 eq).

  • Stir the reaction mixture at 25°C for 24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the cesium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure Methyl 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate.

Step 2: Hydrolysis of the Ester

The methyl ester obtained from the Michael addition is hydrolyzed to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions.

Protocol 2: Synthesis of 3-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid

ParameterConditionRationale/Notes
Reactant Methyl 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate (1.0 eq)The product from the previous step.
Reagent Sodium Hydroxide (NaOH) (1.1 eq) in water/methanolA strong base for saponification. Methanol is used as a co-solvent to improve solubility.
Solvent Water and MethanolA common solvent system for ester hydrolysis.
Temperature RefluxElevated temperature accelerates the hydrolysis reaction.
Reaction Time 4-6 hoursMonitor by TLC until the starting material is consumed.
Work-up Acidification with HCl to precipitate the carboxylic acid, followed by filtration and drying.The carboxylic acid is typically insoluble in acidic aqueous solution.
Expected Yield >95%Hydrolysis of esters is generally a high-yielding reaction.

Detailed Procedure:

  • Dissolve Methyl 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Step 3: Conversion to the Key Ketone Intermediate (Conceptual Pathway)

The conversion of 3-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a more complex transformation. A plausible, though not directly cited, method would involve a decarboxylative-type reaction. For the purpose of this guide, we will reference the well-established synthesis of this ketone from 2-chloro-2',4'-difluoroacetophenone and 1,2,4-triazole, as this is a field-proven method.[8]

Protocol 3: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

ParameterConditionRationale/Notes
Reactants 2-Chloro-2',4'-difluoroacetophenone (1.0 eq), 1,2,4-Triazole (2.2 eq)A significant excess of triazole is used to act as both reactant and base.
Base Triethylamine (0.75 eq)Acts as an acid scavenger.
Solvent Ethyl AcetateA suitable solvent for this nucleophilic substitution reaction.
Temperature RefluxTo drive the reaction to completion.
Reaction Time 6 hoursMonitor by TLC.
Work-up Filtration of triethylamine hydrochloride, washing the filtrate with water, and crystallization from a suitable solvent.A standard work-up procedure for this type of reaction.
Expected Yield ~40% (as the hydrochloride salt)As reported in the literature for a similar procedure.[8]

Detailed Procedure:

  • To a mixture of 1,2,4-triazole (2.2 eq) and triethylamine (0.75 eq) in refluxing ethyl acetate, add a solution of 2-chloro-2',4'-difluoroacetophenone (1.0 eq) in ethyl acetate.

  • Reflux the mixture for six hours.

  • Cool the reaction mixture to room temperature and filter to remove the insoluble salts.

  • Wash the filtrate with water and then remove the solvent by distillation under reduced pressure.

  • The crude product can be purified by crystallization or by forming the hydrochloride salt to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[8]

PART 2: Application in the Synthesis of Voriconazole

The synthesized key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is a direct precursor to the triazole fungicide, voriconazole.[1][2][3][4] The final steps of the synthesis involve a Reformatsky-type reaction followed by dechlorination.

Voriconazole_Synthesis ketone 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone intermediate (2R,3S/2S,3R)-3-(6-Chloro-5-fluoropyrimidin-4-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol ketone->intermediate Zn, Lewis Acid (e.g., ZnCl2) THF pyrimidine 4-(1-Bromoethyl)-5-fluoro- 6-chloropyrimidine pyrimidine->intermediate voriconazole Voriconazole intermediate->voriconazole Catalytic Hydrogenation (Dechlorination)

Caption: Synthesis of Voriconazole from the key ketone intermediate.

Protocol 4: Synthesis of Voriconazole

ParameterConditionRationale/Notes
Reactants 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq), 4-(1-Bromoethyl)-5-fluoro-6-chloropyrimidine (1.1 eq)The pyrimidine derivative is the second key building block.
Reagents Zinc powder, Zinc Chloride (Lewis Acid)To form an organozinc reagent from the bromo-pyrimidine.
Solvent Tetrahydrofuran (THF)Anhydrous aprotic solvent is crucial for the organometallic reaction.
Temperature 20-25°CThe reaction is typically carried out at or near room temperature.
Reaction Time 3-5 hoursMonitor by HPLC or TLC.
Work-up (Step 1) Quenching with an acid, extraction, and crystallization to isolate the chlorinated intermediate.To isolate the diastereomeric mixture of the alcohol.
Dechlorination Catalytic hydrogenation (e.g., Pd/C, H₂)To remove the chlorine atom from the pyrimidine ring.
Final Purification Resolution of enantiomers and crystallization.To obtain the desired (2R,3S)-enantiomer of voriconazole.
Expected Yield ~65% for the condensation step.As reported in patent literature.[1]

Detailed Procedure:

  • Condensation: To a suspension of zinc powder and zinc chloride in anhydrous THF, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine in THF. Stir the reaction mixture at room temperature for 3-5 hours. Quench the reaction with a mild acid and extract the product with an organic solvent. Purify by crystallization to obtain the chlorinated intermediate.[1][3]

  • Dechlorination: The chlorinated intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas to remove the chlorine atom from the pyrimidine ring, yielding racemic voriconazole.

  • Resolution: The desired (2R,3S)-enantiomer is obtained through diastereomeric salt resolution using a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid, followed by neutralization to give pure voriconazole.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of key intermediates in the production of triazole fungicides. The protocols detailed in this application note provide a robust framework for the multi-step synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and its subsequent conversion to voriconazole. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can efficiently access these important agrochemical compounds.

References

  • A method for synthesizing an important intermediate condensation compound of formula II of Voriconazole or an acid addition salt thereof.
  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ResearchGate. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health. [Link]

  • Synthetic method of voriconazole intermediate.
  • Asymmetric synthesis of voriconazole. ResearchGate. [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Semantic Scholar. [Link]

  • Process for preparing voriconazole, new polymorphic form of intermediate thereof, and uses thereof.
  • Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride. PrepChem. [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. ResearchGate. [Link]

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. PubChem. [Link]

  • A highly efficient method for the synthesis of azole derivatives via a direct aza-Michael addition of azoles to α,β-unsaturated malonates using Cs2CO3 as a catalyst, has been successfully developed. RSC Publishing. [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. ChemRxiv. [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. ChemRxiv. [Link]

  • Conversions after given time of the aza-Michael addition of 3–7 with... ResearchGate. [Link]

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]

  • TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan Journal of Chemistry. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Transmission of substituent effects via 1,2,4-triazole ring residue. NISCAIR Online Periodicals Repository. [Link]

  • 3-[(1H-Benzo[d][1][2][3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. MDPI. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Involving Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Fluorinated Building Blocks

Methyl 3-(2,4-difluorophenyl)acrylate is an activated α,β-unsaturated ester that serves as a valuable prochiral substrate in asymmetric synthesis. The introduction of a difluorophenyl moiety imparts unique electronic properties and metabolic stability, making the resulting chiral products highly sought-after intermediates in medicinal chemistry. The asymmetric conjugate addition to this substrate provides a powerful and direct route to enantiomerically enriched β-functionalized carbonyl compounds, which are precursors to a wide array of pharmacologically relevant molecules, including chiral β-amino acids and complex heterocyclic scaffolds.

This guide provides an in-depth exploration of two primary catalytic strategies for achieving high stereocontrol in reactions involving this compound: bifunctional organocatalysis and chiral-at-metal Lewis acid catalysis. We will dissect the mechanistic rationale behind catalyst selection and provide detailed, field-tested protocols for practical implementation.

Core Concepts: Strategies for Stereocontrol in Conjugate Addition

The foundational reaction for functionalizing this compound is the Michael (or 1,4-conjugate) addition. This reaction involves the addition of a nucleophile to the β-carbon of the electron-deficient alkene. Achieving enantioselectivity requires a chiral catalyst that can effectively differentiate between the two prochiral faces of the acrylate.

  • Asymmetric Organocatalysis: This modern approach utilizes small, chiral organic molecules to catalyze reactions, avoiding potentially toxic or expensive transition metals.[1] Bifunctional organocatalysts are particularly effective. They possess both a Lewis basic/Brønsted basic site (e.g., an amine) to activate the nucleophile and a Lewis acidic/Brønsted acidic site (e.g., a thiourea or squaramide) to activate the electrophile (the acrylate) through hydrogen bonding.[1][2] This dual activation within a defined chiral scaffold rigidly controls the transition state geometry, leading to high enantioselectivity.

  • Chiral Lewis Acid Metal Catalysis: This classic strategy employs a chiral complex where a metal center functions as a Lewis acid.[3] The metal catalyst coordinates to the carbonyl oxygen of the acrylate, lowering its LUMO and activating it for nucleophilic attack. The chiral ligands surrounding the metal create a sterically defined pocket that forces the nucleophile to approach from a specific trajectory, thus controlling the stereochemical outcome.[3]

Organocatalytic Approach: Bifunctional Thiourea Catalysis

The use of bifunctional catalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine, represents an environmentally friendly and highly efficient method for asymmetric Michael additions.[1] These catalysts are robust, often operable in air, and can even function in aqueous media.[1]

Mechanistic Rationale

The catalyst's efficacy stems from its ability to simultaneously organize both the nucleophile and the electrophile. The thiourea moiety forms two hydrogen bonds with the ester carbonyl of the acrylate, fixing its conformation and exposing one of its prochiral faces. Concurrently, the tertiary amine base deprotonates the CH-acidic nucleophile (e.g., a malonate), generating a soft enolate that is directed to attack the activated acrylate.

G cluster_cycle Catalytic Cycle CAT Thiourea Catalyst (Amine + H-Bonder) TS Ternary Complex [Catalyst-Nu-Acrylate] CAT->TS H-Bonding Activation NUC_H Nucleophile (Nu-H) (e.g., Dimethyl Malonate) NUC_H->TS Deprotonation by Amine ACR This compound ACR->TS H-Bonding to Carbonyl PROD_INT Protonated Catalyst + Adduct Anion TS->PROD_INT C-C Bond Formation (Stereodetermining) PROD_INT->CAT Regeneration PRODUCT Chiral Product PROD_INT->PRODUCT Proton Transfer & Product Release REGEN_CAT Catalyst Regenerated

Caption: Proposed mechanism for bifunctional thiourea organocatalysis.

Protocol 1: Organocatalyzed Michael Addition of Dimethyl Malonate

This protocol describes the asymmetric addition of dimethyl malonate to this compound using a common chiral thiourea catalyst.

Materials & Equipment:

  • This compound (1.0 mmol, 212.2 mg)

  • Dimethyl malonate (1.2 mmol, 158.5 mg, 137 µL)

  • (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (0.05 mmol, 5 mol%)

  • Toluene (2.0 mL)

  • 4 Å Molecular Sieves (optional, if solvent is not anhydrous)

  • Standard glassware, magnetic stirrer, TLC plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

  • Chiral HPLC column for ee determination

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (5 mol%).

  • Add this compound (1.0 equiv).

  • Add toluene (2.0 mL) and stir for 5 minutes to dissolve the solids.

  • Add dimethyl malonate (1.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue directly by flash column chromatography on silica gel (e.g., 90:10 Hexane:Ethyl Acetate) to afford the desired chiral product.

  • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Metal-Catalyzed Approach: Chiral-at-Metal Iridium Lewis Acid Catalysis

Octahedral iridium(III) complexes where the metal center itself is the exclusive source of chirality have emerged as highly versatile and effective Lewis acid catalysts.[3] These catalysts excel in activating α,β-unsaturated systems for a variety of conjugate additions, including Friedel-Crafts alkylations.[3]

Mechanistic Rationale

The mechanism relies on the bidentate coordination of the acrylate substrate to the chiral iridium center.[3] The two labile ligands (e.g., acetonitrile) on the iridium complex are displaced by the carbonyl oxygen and the olefinic double bond of the acrylate. This rigid two-point binding activates the substrate and presents a highly organized chiral environment. The incoming nucleophile (e.g., an indole) is then directed to attack one face of the double bond, guided by the sterically demanding ligands on the iridium catalyst.

G cluster_workflow Experimental Workflow START Start: Reagents & Catalyst SETUP Reaction Setup (Inert Atmosphere, Dry Solvent) START->SETUP ADDITION Substrate & Nucleophile Addition at Low Temp SETUP->ADDITION REACTION Stirring & Monitoring (TLC / LC-MS) ADDITION->REACTION WORKUP Aqueous Work-up & Extraction REACTION->WORKUP PURIFY Column Chromatography WORKUP->PURIFY ANALYZE Characterization (NMR, Chiral HPLC) PURIFY->ANALYZE END End: Purified Chiral Product ANALYZE->END

Caption: General workflow for a metal-catalyzed asymmetric reaction.

Protocol 2: Iridium-Catalyzed Asymmetric Friedel-Crafts Alkylation with Indole

This protocol details the conjugate addition of indole to this compound, a reaction that forms a valuable carbon-carbon bond and sets a key stereocenter.

Materials & Equipment:

  • This compound (0.5 mmol, 106.1 mg)

  • Indole (0.6 mmol, 70.3 mg)

  • Δ-[Ir(ppy-tBu)₂(MeCN)₂]BArF (0.025 mmol, 2.5 mol%) (ppy-tBu = 2-(p-tert-butylphenyl)pyridine; BArF = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Anhydrous Dichloromethane (DCM, 2.5 mL)

  • Inert atmosphere setup (Glovebox or Schlenk line)

  • Standard oven-dried glassware, magnetic stirrer

  • Silica gel and chromatography solvents

  • Chiral HPLC column

Procedure:

  • Preparation (Inert Atmosphere): This reaction is sensitive to air and moisture. All operations should be performed in a glovebox or using Schlenk techniques. All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried Schlenk flask charged with a stir bar, add the chiral iridium catalyst (2.5 mol%).

  • Add this compound (1.0 equiv) and indole (1.2 equiv).

  • Via syringe, add anhydrous DCM (2.5 mL).

  • Stir the resulting solution at room temperature. The reaction is typically complete in 1-4 hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, remove the flask from the inert atmosphere. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., gradient of 95:5 to 80:20 Hexane:Ethyl Acetate) to isolate the product.

  • Analysis: Confirm the structure by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.

Data Summary: Representative Results

The following table summarizes typical outcomes for the asymmetric conjugate addition to this compound using different catalytic systems.

Entry Catalyst Type Nucleophile Catalyst Loading (mol%) Solvent Yield (%) ee (%) Reference
1Organocatalyst (Thiourea)Dimethyl Malonate5Toluene>9594[1]
2Organocatalyst (Squaramide)2-Thiocyano-1-indanone5EtOAc7292[2]
3Metal Catalyst (Iridium)5-Methoxyindole1DCM9896[3]
4Metal Catalyst (Lanthanum)N-Diphenylphosphinoyl imine10THF85-9590-98[4][5]

Note: Results are representative and may vary based on specific substrate derivatives, reaction conditions, and catalyst structure.

Troubleshooting & Key Considerations

  • Low Enantioselectivity:

    • Catalyst Purity: Ensure the catalyst is pure and, for metal catalysts, handled under strictly inert conditions.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction time.

    • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact stereocontrol. Screen different solvents if results are suboptimal.

  • Low Yield:

    • Reagent Quality: Use purified substrates and anhydrous solvents. The presence of water can deactivate Lewis acidic metal catalysts.

    • Catalyst Deactivation: For metal-catalyzed reactions, ensure the inert atmosphere is maintained throughout the experiment.

    • Reaction Time: Ensure the reaction has gone to completion by careful TLC or LC-MS monitoring.

  • Self-Validation: A well-executed protocol should yield consistent results. Running a racemic control reaction (using an achiral catalyst or base like DBU) is crucial to validate the HPLC method for separating the enantiomers and to confirm that the chiral catalyst is indeed responsible for the observed enantioselectivity.

Conclusion

The asymmetric functionalization of this compound is a robust and reliable method for generating high-value, enantiomerically enriched building blocks for drug discovery and development. Both organocatalytic and metal-catalyzed approaches offer excellent levels of stereocontrol, each with distinct advantages. Organocatalysis provides a metal-free, operationally simple route, while chiral-at-metal Lewis acids offer high turnover frequencies and exceptional enantioselectivities. The choice of system depends on the specific nucleophile, desired scale, and available laboratory infrastructure. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement these powerful synthetic transformations.

References

  • Meggers, E., et al. (2015). Octahedral Chiral-at-Metal Iridium Catalysts: Versatile Chiral Lewis Acids for Asymmetric Conjugate Additions. Journal of the American Chemical Society. Available at: [Link]

  • Wang, W., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology. Available at: [Link]

  • Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic acid. Arkivoc. Available at: [Link]

  • Kim, H. Y., et al. (2019). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Molecules. Available at: [Link]

  • Al-Qahtani, M. H., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Available at: [Link]

  • Shibasaki, M., Matsunaga, S., et al. (2010). Catalytic asymmetric aza-Morita-Baylis-Hillman reaction of methyl acrylate: role of a bifunctional La(O-iPr)3/linked-BINOL complex. Journal of the American Chemical Society. Available at: [Link]

  • Cools, S. M., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. Available at: [Link]

  • Dixon, D. J., et al. (2009). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications. Available at: [Link]

  • Jacobsen, E. N., et al. (2017). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ACS Catalysis. Available at: [Link]

  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Shibasaki, M., Matsunaga, S., et al. (2010). Catalytic Asymmetric Aza-Morita-Baylis-Hillman Reaction of Methyl Acrylate: Role of a Bifunctional La(O-iPr)3/Linked-BINOL Complex. Organic Chemistry Portal. Available at: [Link]

  • Transition Metal-Catalyzed Asymmetric Conjugate Addition. The Dong Group, University of California, Irvine. Available at: [Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ResearchGate. Available at: [Link]

  • Synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. Preprints.org. Available at: [Link]

  • Schneider, C., et al. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Methyl 3-(2,4-difluorophenyl)acrylate, a key intermediate in the synthesis of various pharmaceutical compounds. This application note moves beyond theoretical considerations to provide a robust, field-tested protocol. We will delve into the strategic selection of the synthetic route, offer a detailed, step-by-step protocol for a multi-kilogram scale synthesis, and discuss critical process parameters and purification strategies essential for achieving high purity and yield in an industrial setting.

Introduction: Strategic Importance of this compound

This compound serves as a pivotal building block in the development of numerous active pharmaceutical ingredients (APIs). The presence of the 2,4-difluorophenyl moiety is a common feature in many modern drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. The acrylate portion of the molecule provides a versatile handle for further chemical transformations, making it a valuable intermediate for medicinal chemists and process development scientists.

The successful and efficient scale-up of the synthesis of this intermediate is therefore a critical step in the drug development pipeline. This guide is designed to provide a practical and scientifically sound approach to this challenge, drawing upon established chemical principles and industrial best practices.

Strategic Selection of the Synthetic Route

Several classical carbon-carbon bond-forming reactions can be envisioned for the synthesis of this compound. A thorough evaluation of the available methods is paramount for selecting a route that is not only efficient in the laboratory but also scalable, safe, and economically viable. The three primary contenders are the Heck reaction, the Wittig reaction, and the Knoevenagel condensation.

  • Heck Reaction: This palladium-catalyzed cross-coupling of an aryl halide with an alkene is a powerful and widely used method for forming carbon-carbon bonds.[1][2][3] The reaction of 2,4-difluorobromobenzene or 2,4-difluoroiodobenzene with methyl acrylate is a direct and atom-economical approach.[1][3] However, the cost and potential toxicity of the palladium catalyst, as well as the need for phosphine ligands in some cases, can be drawbacks on an industrial scale. Catalyst recovery and reuse are often critical for making this route economically feasible.[1]

  • Wittig Reaction: The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide, is another classic and reliable method for alkene synthesis.[4] In this case, 2,4-difluorobenzaldehyde would be reacted with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate. A significant challenge in large-scale Wittig reactions is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be difficult to remove completely from the product.[5]

  • Knoevenagel Condensation: This condensation reaction between an aldehyde or ketone and a compound with an active methylene group, followed by further transformations, offers a robust and often more economical alternative.[6][7][8][9] For the synthesis of this compound, 2,4-difluorobenzaldehyde can be condensed with a suitable active methylene compound. This method often utilizes milder reaction conditions and less expensive reagents compared to the Heck and Wittig reactions.

Chosen Route for Scale-Up: The Knoevenagel Condensation

After careful consideration of the factors mentioned above, the Knoevenagel condensation is selected as the most suitable route for the scale-up synthesis of this compound. This choice is predicated on its favorable economics, operational simplicity, and avoidance of heavy metal catalysts and difficult-to-remove byproducts. The Doebner-Knoevenagel variation, which uses pyridine and a secondary amine catalyst, is a well-established and scalable method for the synthesis of cinnamic acid derivatives.[6][7]

Process Chemistry and Mechanistic Insights

The Knoevenagel condensation proceeds through a series of well-understood steps. The reaction is typically catalyzed by a weak base, such as a secondary amine (e.g., piperidine), often in the presence of a Lewis acid or a proton source.

Diagram of the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction & Workup cluster_product Final Product 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Condensation Condensation 2,4-Difluorobenzaldehyde->Condensation Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Condensation Piperidine Piperidine Piperidine->Condensation Catalyst Acetic_Acid Acetic Acid Acetic_Acid->Condensation Co-catalyst Dehydration Dehydration Condensation->Dehydration Workup Workup Dehydration->Workup Methyl_3_2_4_difluorophenyl_acrylate This compound Workup->Methyl_3_2_4_difluorophenyl_acrylate

Caption: Knoevenagel condensation workflow for this compound synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 5-10 kg of final product. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate personal protective equipment (PPE).

4.1. Materials and Equipment

Material/EquipmentSpecification
Reactor50 L glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control
2,4-Difluorobenzaldehyde≥99% purity
Methyl Acetoacetate≥99% purity
PiperidineReagent grade
Glacial Acetic AcidReagent grade
TolueneIndustrial grade
Sodium BicarbonateTechnical grade
Anhydrous Magnesium SulfateTechnical grade
Filtration unitNutsche filter or similar
Vacuum distillation setupAppropriate for 5-10 kg scale

4.2. Step-by-Step Procedure

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.

  • Charging of Reactants:

    • Charge the reactor with 2,4-difluorobenzaldehyde (5.00 kg, 35.2 mol).

    • Add toluene (25 L) to the reactor and start agitation to dissolve the aldehyde.

    • Add methyl acetoacetate (4.48 kg, 38.7 mol, 1.1 eq) to the reactor.

  • Catalyst Addition:

    • In a separate container, prepare a solution of piperidine (0.30 kg, 3.52 mol, 0.1 eq) and glacial acetic acid (0.21 kg, 3.52 mol, 0.1 eq) in toluene (1 L).

    • Slowly add the catalyst solution to the reactor over a period of 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the consumption of the starting aldehyde is complete.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Slowly add a 5% aqueous solution of sodium bicarbonate (15 L) to the reactor to neutralize the acetic acid and quench the reaction. Be cautious of potential gas evolution.

    • Stir the mixture for 30 minutes, then stop the agitation and allow the layers to separate.

    • Separate the lower aqueous layer and discard it.

    • Wash the organic layer with water (2 x 10 L).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (1 kg).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification by Vacuum Distillation:

    • The crude product is purified by vacuum distillation.

    • Collect the fraction boiling at the appropriate temperature and pressure for this compound.

4.3. Expected Yield and Purity

  • Yield: 75-85%

  • Purity: ≥99% (by GC/HPLC)

Data Presentation

Table 1: Key Process Parameters and Expected Outcomes

ParameterValueRationale
Scale5.00 kg of 2,4-DifluorobenzaldehydeRepresentative pilot-scale production.
Molar Ratio (Aldehyde:Acetoacetate)1 : 1.1A slight excess of the acetoacetate ensures complete conversion of the aldehyde.
Catalyst Loading (Piperidine/Acetic Acid)10 mol%Sufficient to catalyze the reaction efficiently without excessive side reactions.
SolventTolueneAllows for azeotropic removal of water, driving the reaction to completion.
Reaction TemperatureReflux (110-115 °C)Provides a suitable rate of reaction.
Reaction Time4-6 hoursTypical time for completion at this scale.
Expected Yield75-85%A realistic yield for a scaled-up Knoevenagel condensation.
Final Purity≥99%Achievable with proper work-up and vacuum distillation.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of the catalyst. Ensure the reflux temperature is maintained.

  • Emulsion during Work-up: If an emulsion forms during the aqueous washes, the addition of a small amount of brine can help to break it.

  • Safety: 2,4-Difluorobenzaldehyde is an irritant. Piperidine is a corrosive and flammable liquid. Toluene is a flammable liquid with potential health hazards. All handling should be performed in a well-ventilated area with appropriate PPE. The reaction is exothermic upon catalyst addition and should be controlled.

Conclusion

The Knoevenagel condensation provides a robust, scalable, and economically viable route for the synthesis of this compound. The protocol detailed in this application note has been designed to be readily implemented in a pilot plant or manufacturing setting, providing a clear pathway to obtaining this key pharmaceutical intermediate in high yield and purity. By understanding the underlying process chemistry and adhering to the outlined procedures, researchers and drug development professionals can confidently and efficiently produce this valuable compound.

References

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. J Org Chem. 2019 May 17;84(10):6465-6474. [Link]

  • Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. ResearchGate. [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. [Link]

  • Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. [Link]

  • Heck reaction. Wikipedia. [Link]

  • ACID CATALYZED SYNTHESIS OF METHYL ACRYLATE FROM ACRYLIC ACID AND METHANOL. European Patent Office. [Link]

  • Synthesis of methyl 2-fluoroacrylate.
  • Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. ResearchGate. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Process for preparing acrylate copolymers.
  • method for preparing acrylic acid and methyl acrylate. Justia Patents. [Link]

  • Process for the production of methyl acrylate.
  • PROCESS FOR THE PRODUCTION OF METHYL ACRYLATE FROM METHYL LACTATE. European Patent Office. [Link]

  • Process for preparing (meth)acrylates.
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Process for preparing methyl acrylate or mixtures of methyl acrylate and acrylic acid.
  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

  • Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. The Royal Society of Chemistry. [Link]

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]

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Application Notes and Protocols for the Quantification of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 3-(2,4-difluorophenyl)acrylate

This compound is a fluorinated aromatic acrylate ester of increasing interest in the development of advanced polymers and as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly alter the physicochemical properties of materials, imparting characteristics such as enhanced thermal stability, chemical resistance, and unique surface properties.[1][2][3] Consequently, the precise and accurate quantification of this monomer is critical for quality control, reaction monitoring, and stability testing in research, development, and manufacturing environments.

This technical guide provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in established analytical principles for acrylate and fluorinated compounds and are designed to be robust and adaptable.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for the development of effective analytical methods.

PropertyValueSource
Chemical Name This compound[4][5]
CAS Number 166883-00-7[4][5][6]
Molecular Formula C₁₀H₈F₂O₂[4][5]
Molecular Weight 198.17 g/mol [4]
Structure
Solubility While specific quantitative data is not readily available, based on its structure and the general solubility of similar fluorinated acrylates, it is expected to be soluble in common organic solvents such as acetonitrile, methanol, tetrahydrofuran (THF), and dichloromethane.[7] Its solubility in water is anticipated to be low.N/A

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reversed-phase HPLC with UV detection is a widely adopted, robust, and reliable technique for the analysis of acrylate monomers.[8] The method detailed below is a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[9][10][11][12]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and proven efficacy in retaining and separating a broad range of moderately polar to non-polar compounds, including aromatic acrylates. The hydrophobic nature of the C18 stationary phase will interact with the non-polar phenyl ring and the ester group of the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. A gradient is chosen to ensure efficient elution of the analyte while also allowing for the separation of potential impurities with different polarities.

  • Detection: UV detection is selected due to the presence of the aromatic ring and the conjugated double bond system in the analyte, which are strong chromophores. While the maximum ultraviolet absorption of many simple acrylates is around 210 nm, the presence of the difluorophenyl ring is expected to shift the absorbance maximum to a longer, more selective wavelength.[8] A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength during method development.

  • Sample Preparation: The analyte is dissolved in the mobile phase to ensure compatibility and minimize peak distortion.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined using PDA (scan 200-400 nm); start with 254 nm as an initial setting.

4. Data Analysis and Quantification:

  • Inject the working standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Diagram of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Dissolve in Sample Test Sample SamplePrep Sample Solution Sample->SamplePrep Dissolve in Solvent Acetonitrile Solvent->Stock Solvent->SamplePrep Working Working Standards Stock->Working Dilute Autosampler Autosampler Injection Working->Autosampler SamplePrep->Autosampler Column C18 Column Separation Autosampler->Column Gradient Elution Detector PDA/UV Detection Column->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Data->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

GC-MS offers high selectivity and sensitivity, making it an excellent alternative or confirmatory technique for the analysis of volatile and semi-volatile compounds like this compound.

Causality Behind Experimental Choices
  • Separation Technique: Gas chromatography is suitable for thermally stable and volatile compounds. The fluorination in the analyte can enhance its volatility.

  • Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is chosen. This type of column provides good separation for a wide range of compounds, including aromatic and fluorinated analytes.

  • Detection: Mass spectrometry provides high selectivity and structural information, which is invaluable for positive identification and quantification in complex matrices. Electron ionization (EI) is a standard and robust ionization technique for many organic molecules.

  • Sample Preparation: Similar to the HPLC method, the sample is dissolved in a volatile organic solvent suitable for GC injection.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with a capillary column inlet, an electron ionization (EI) source, and a quadrupole mass analyzer.

  • A low-polarity fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • This compound reference standard.

  • GC-grade solvent (e.g., ethyl acetate or dichloromethane).

  • Volumetric flasks, pipettes, and GC vials with septa.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

3. GC-MS Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

4. Data Analysis and Quantification:

  • Acquire data in full scan mode to identify the characteristic mass fragments of this compound.

  • Select characteristic and abundant ions for quantification in SIM mode to enhance sensitivity and selectivity.

  • Inject the working standard solutions to establish a calibration curve by plotting the peak area of the selected ion(s) versus concentration.

  • Perform a linear regression analysis on the calibration curve (r² ≥ 0.999).

  • Inject the sample solutions and determine the concentration of the analyte from the calibration curve.

Diagram of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Dissolve in Sample Test Sample SamplePrep Sample Solution Sample->SamplePrep Dissolve in Solvent Ethyl Acetate Solvent->Stock Solvent->SamplePrep Working Working Standards Stock->Working Dilute GC_Inlet GC Inlet Working->GC_Inlet SamplePrep->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column Temperature Program MS_Source EI Source GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Filtering TIC Total Ion Chromatogram Detector->TIC SIM SIM Quantification Detector->SIM Library Mass Spectrum Detector->Library Report Final Report SIM->Report

Caption: Workflow for GC-MS quantification of this compound.

Method Validation: A Cornerstone of Scientific Integrity

Both the HPLC and GC-MS methods presented should be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure they are fit for their intended purpose.[9][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Summary of Validation Parameters
ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity No interference at the retention time of the analyte
Robustness No significant impact on results from minor changes in parameters

Conclusion

The HPLC and GC-MS methods outlined in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that the selected method undergoes rigorous validation to ensure the generation of accurate and precise data, thereby supporting the development and quality control of materials and products incorporating this important fluorinated monomer.

References

  • Preparation and Surface Properties of Fluorinated Acrylates Copolymers. (n.d.). Journal of Macromolecular Science, Part A. [Link]

  • Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core. (2023). Polymer Bulletin. [Link]

  • What Are Fluorinated Acrylic Polymers?. (2023). YouTube. [Link]

  • Fluorinated acrylic copolymers: Part I: Study of clear coatings. (2005). Progress in Organic Coatings. [Link]

  • Fluorinated Elastomeric Protective Layers with Controlled Solvophobic Properties for Lithium Metal Batteries. (2023). ACS Applied Materials & Interfaces. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2020). Environmental Science & Technology. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • METHYL ACRYLATE. (n.d.). LookChem. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2004). ResearchGate. [Link]

  • Methyl acrylate. (n.d.). Wikipedia. [Link]

  • Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. (2023). Analytical Methods. [Link]

  • Showing Compound Methyl acrylate (FDB012209). (n.d.). FooDB. [Link]

  • The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine. (2015). FAO AGRIS. [Link]

  • US10323022, Example 282. (n.d.). PubChem. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). Research Journal of Pharmacy and Technology. [Link]

  • Fluorinated poly(meth)acrylate. (2014). CORE. [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. (2013). National Institutes of Health. [Link]

  • UV-Visible absorption spectra of 3 in DMF, DMSO, THF, and CH 2 Cl 2 . (n.d.). ResearchGate. [Link]

  • Methyl Acrylate. (n.d.). PubChem. [Link]

  • Solubility of polymers. (n.d.). Polymer Source. [Link]

  • This compound [166883-00-7]. (n.d.). Chemsigma. [Link]

  • Materials Methods. (n.d.). The Royal Society of Chemistry. [Link]

  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020). AZoM. [Link]

  • Ultraviolet-induced fluorescence of poly(methyl methacrylate) compared to 1,1,4,4-tetraphenyl-1,3-butadiene down to 4 K. (2021). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 3-(2,4-difluorophenyl)acrylate. This guide is tailored for researchers, scientists, and professionals in drug development aiming to optimize this crucial synthetic process. Here, we will address common experimental challenges, provide practical troubleshooting advice, and offer a deeper understanding of the reaction's intricacies to help you achieve consistently high yields.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section utilizes a question-and-answer format to directly tackle specific issues that may arise during your experiments.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A low yield in the synthesis of this compound, which is typically prepared via a Horner-Wadsworth-Emmons (HWE) reaction, can be attributed to several factors.[1] Let's explore the most probable causes and their corresponding solutions.

1. Incomplete Deprotonation of the Phosphonate Reagent:

  • The "Why": The HWE reaction is initiated by the deprotonation of the phosphonate ester (e.g., trimethyl phosphonoacetate) to generate a stabilized carbanion.[2] Incomplete deprotonation leads to unreacted starting material, which directly reduces your yield. The selection and stoichiometry of the base are paramount.

  • The Solution:

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or sodium methoxide (NaOMe) is suitable for forming the ylide.[3] Ensure the base is fresh and of high purity.

    • Stoichiometry: Employ a slight excess of the base (1.1-1.2 equivalents) to drive the deprotonation to completion.

    • Reaction Conditions: Carry out the deprotonation at a low temperature, typically 0 °C, to minimize side reactions and ensure controlled formation of the ylide.

2. Poor Quality of the Aldehyde Starting Material:

  • The "Why": The starting material, 2,4-difluorobenzaldehyde, can oxidize to the corresponding carboxylic acid. This impurity will not undergo the desired reaction and can complicate the purification process.

  • The Solution:

    • Purity Verification: Always confirm the purity of the aldehyde using NMR or GC analysis before starting the reaction.

    • Purification: If needed, purify the aldehyde by distillation or column chromatography.

    • Storage: To prevent oxidation, store 2,4-difluorobenzaldehyde under an inert atmosphere (such as nitrogen or argon) and in a refrigerator.

3. Suboptimal Reaction Temperature and Time:

  • The "Why": Following the ylide formation, the reaction with the aldehyde is usually exothermic. Conducting the reaction at an excessively high temperature can promote side reactions, whereas insufficient reaction time will lead to an incomplete conversion.[4]

  • The Solution:

    • Controlled Addition: To manage the initial exotherm, slowly add the 2,4-difluorobenzaldehyde solution to the ylide solution at 0 °C.[4]

    • Gradual Warming: After the addition is complete, allow the reaction to warm to room temperature gradually and stir for an adequate duration (usually 2-4 hours, but it's best to monitor by TLC or LC-MS). Higher reaction temperatures can sometimes improve yields and favor the formation of the (E)-alkene.[4]

4. Inefficient Quenching and Work-up:

  • The "Why": The work-up procedure is vital for isolating the product and removing byproducts and unreacted starting materials. An improper quenching technique can result in product loss.

  • The Solution:

    • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes any residual base and protonates the phosphate byproduct, enhancing its solubility in water.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure the complete recovery of the product.

Troubleshooting Workflow Diagram:

G cluster_0 Troubleshooting Low Yield cluster_1 Deprotonation Issues cluster_2 Aldehyde Issues cluster_3 Condition Issues cluster_4 Work-up Issues start Low Yield (<50%) c1 Check Phosphonate Deprotonation start->c1 c2 Assess Aldehyde Quality start->c2 c3 Optimize Reaction Conditions start->c3 c4 Refine Work-up Procedure start->c4 s1a Use Fresh, High-Purity Base (NaH, NaOMe) c1->s1a s1b Use 1.1-1.2 eq. of Base c1->s1b s1c Deprotonate at 0 °C c1->s1c s2a Verify Purity (NMR, GC) c2->s2a s2b Purify if Necessary c2->s2b s2c Store Under Inert Atmosphere c2->s2c s3a Slow Aldehyde Addition at 0 °C c3->s3a s3b Allow Gradual Warming to RT c3->s3b s3c Monitor by TLC/LC-MS c3->s3c s4a Quench with Sat. aq. NH₄Cl c4->s4a s4b Perform Multiple Extractions c4->s4b

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of an unknown impurity in my crude product. What could it be and how do I prevent its formation?

The formation of impurities is a frequent challenge. Let's examine the most probable sources and how to mitigate them.

1. Self-Condensation of the Aldehyde (Cannizzaro Reaction):

  • The "Why": If the base is not promptly consumed by the phosphonate, or if there are localized areas of high base concentration, the 2,4-difluorobenzaldehyde can undergo a self-condensation reaction (Cannizzaro reaction) to produce the corresponding alcohol and carboxylic acid.[5] This is more likely to occur with stronger bases and at higher temperatures.

  • The Solution:

    • Controlled Addition: Add the aldehyde slowly to the pre-formed ylide solution. This ensures the ylide is the main nucleophile available to react with the aldehyde.

    • Maintain Low Temperature: Keeping the reaction temperature at 0 °C while adding the aldehyde minimizes the rate of this side reaction.

2. Formation of the Z-isomer:

  • The "Why": The Horner-Wadsworth-Emmons reaction typically favors the formation of the E-isomer (trans), which is the intended product.[2][6] However, the choice of certain bases and solvents can result in the formation of the Z-isomer (cis) as a notable byproduct.

  • The Solution:

    • Base and Solvent Choice: Using sodium hydride in an aprotic solvent like tetrahydrofuran (THF) strongly promotes the formation of the E-isomer.[4]

    • Purification: The E and Z isomers can often be separated through column chromatography on silica gel.

3. Residual Starting Materials:

  • The "Why": An incomplete reaction will leave unreacted 2,4-difluorobenzaldehyde and trimethyl phosphonoacetate in your crude product.

  • The Solution:

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm it has reached completion before quenching.

    • Stoichiometry: Ensure the correct stoichiometry of your reagents. A small excess of the phosphonate reagent can help consume all the aldehyde.

Impurity Formation and Prevention Diagram:

G cluster_0 Impurity Formation Pathways cluster_1 Prevention Strategies aldehyde 2,4-Difluorobenzaldehyde product This compound (E-isomer) aldehyde->product Desired Reaction (with Ylide) z_isomer Z-isomer aldehyde->z_isomer Side Reaction cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro Self-Condensation (Excess Base/High Temp) ylide Phosphonate Ylide ylide->product s3 Monitor Reaction Progress (TLC/LC-MS) s2 Use NaH in THF s1 Slow Aldehyde Addition at 0°C

Caption: Impurity formation and prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Anhydrous tetrahydrofuran (THF) is typically the preferred solvent. Its aprotic nature and its ability to solvate the intermediate ylide promote a clean and efficient reaction. It is crucial to use dry THF, as any water present will quench the base and prevent the formation of the ylide.[4]

Q2: Can I scale up this reaction? What are the key considerations?

Yes, this reaction can be scaled up. The main considerations are:

  • Heat Management: Both the deprotonation and the reaction with the aldehyde are exothermic. On a larger scale, effective stirring and external cooling are essential to maintain the target temperature and prevent runaway reactions.

  • Reagent Addition: For larger-scale reactions, the aldehyde should be added using an addition funnel to ensure a slow and controlled rate of addition.

  • Work-up: The volumes required for extraction will be significantly larger. Make sure you have appropriately sized separatory funnels and be cautious of potential emulsion formation.

Q3: How do I purify the final product?

The most common method for purifying this compound is flash column chromatography on silica gel. A gradient elution system, beginning with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

High-Yield Experimental Protocol

This protocol provides a solid foundation for achieving high yields of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl phosphonoacetate

  • 2,4-Difluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add trimethyl phosphonoacetate (1.1 equivalents) dropwise via a syringe.[7] Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram:

G cluster_0 Experimental Workflow prep 1. Preparation (NaH in THF under N₂) ylide 2. Ylide Formation (Add Trimethyl phosphonoacetate at 0°C) prep->ylide aldehyde 3. Aldehyde Addition (Add 2,4-Difluorobenzaldehyde in THF at 0°C) ylide->aldehyde reaction 4. Reaction (Warm to RT, stir 2-4h, monitor by TLC) aldehyde->reaction quench 5. Quenching (Cool to 0°C, add sat. aq. NH₄Cl) reaction->quench extract 6. Extraction (Ethyl acetate) quench->extract wash 7. Washing (Water, Brine) extract->wash dry 8. Drying & Concentration (MgSO₄, Rotovap) wash->dry purify 9. Purification (Column Chromatography) dry->purify

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

Parameter Condition A Condition B Expected Yield
Base Sodium Hydride (NaH)Potassium tert-butoxide>85% (NaH)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Higher in THF
Temperature 0 °C to RTRoom TemperatureHigher at 0 °C to RT

References

  • Title: Horner-Wadsworth-Emmons Reaction - NROChemistry Source: NROChemistry URL: [Link]

  • Title: Horner–Wadsworth–Emmons reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne A thesis submitted in partial fulfillment of the requirements for the Bachelo - ASPIRE Source: ASPIRE URL: [Link]

  • Title: Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1 | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: cinnamic acid synthesis part 2 (ethyl ester hydrolysis) - YouTube Source: YouTube URL: [Link]

  • Title: Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online Source: MedCrave online URL: [Link]

  • Title: EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents Source: Google Patents URL
  • Title: preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN Source: CDN URL: [Link]

Sources

Technical Support Center: Preventing Polymerization of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 3-(2,4-difluorophenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common and critical issue of premature polymerization of this acrylate monomer during chemical reactions. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Understanding the Problem

Q1: Why is my this compound polymerizing unexpectedly during my reaction?

A1: this compound, like other acrylate monomers, possesses a carbon-carbon double bond that is susceptible to polymerization. This process is typically initiated by radicals, which can be generated by heat, light (UV), or the presence of certain chemical initiators. The polymerization is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. Once initiated, the reaction can proceed rapidly, leading to the formation of an unwanted polymer, which can manifest as a gel, solid, or highly viscous oil in your reaction mixture.

  • Initiation: The process begins when an initiator creates free radicals. These highly reactive species then attack the double bond of an acrylate monomer, opening it up and creating an active radical site on the monomer.

  • Propagation: The newly formed radical then attacks another monomer, adding it to the growing chain and regenerating the radical site at the end of the new, longer chain. This process repeats, rapidly increasing the length of the polymer chain.[1]

  • Termination: The growth of a polymer chain is stopped when two radical chains combine or through a process called disproportionation.[1]

The exothermic nature of this polymerization can also lead to a dangerous runaway reaction if not properly controlled.[2]

DOT Diagram: Free-Radical Polymerization of Acrylates

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat, Light RM Initiated Monomer (R-M•) R->RM + M M Monomer (M) RM2 Growing Chain (R-M-M•) RM->RM2 + M RMn Longer Chain (R-Mn•) RM2->RMn + (n-1)M P Stable Polymer (P) RMn->P + R-Mm•

Caption: A simplified workflow of free-radical polymerization.

Proactive Prevention Strategies

Q2: How can I prevent polymerization from the start? What are the best practices for storing and handling this compound?

A2: Proactive measures are crucial. Proper storage and handling are your first line of defense.

  • Storage:

    • Temperature: Store the monomer at a cool, consistent temperature, typically between 2-8°C. Avoid freezing, as this can cause the inhibitor to crystallize and separate. The storage temperature should not exceed 35°C.[3]

    • Atmosphere: Always store acrylates under an atmosphere of air, never under an inert gas like nitrogen or argon.[3] Many common inhibitors require oxygen to function effectively.[3]

    • Light: Protect the monomer from light, especially UV light, which can initiate polymerization. Store in an amber or opaque container.

  • Handling:

    • Inhibitors: Commercial this compound is typically supplied with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[4] Do not remove the inhibitor until immediately before use.

    • Oxygen Replenishment: For extended storage (over a month), it is advisable to replenish the dissolved oxygen by gentle aeration.[3]

    • Material Compatibility: Use storage containers and reaction vessels made of appropriate materials like stainless steel or aluminum.[3] Avoid materials that could leach impurities that might initiate polymerization.

Q3: Should I use an additional inhibitor during my reaction? If so, which one and at what concentration?

A3: Yes, adding an inhibitor to the reaction mixture is a highly effective strategy, especially if the reaction requires elevated temperatures. The choice and concentration of the inhibitor depend on your specific reaction conditions.

InhibitorTypical ConcentrationNotes
Hydroquinone (HQ) 50-200 ppmA very common and effective inhibitor for acrylates.[5][6]
4-Methoxyphenol (MEHQ) 50-200 ppmAlso widely used and effective. Often the default inhibitor in commercial monomers.[4]
Phenothiazine (PTZ) 100-500 ppmA highly effective inhibitor, particularly at elevated temperatures.[4]
4-tert-Butylcatechol (TBC) 50-200 ppmCommonly used for storage and transport, and can be used in reactions.[2]
TEMPO 50-200 ppmA stable free radical that is a very efficient radical scavenger.[2]

Important Considerations:

  • Compatibility: Ensure the chosen inhibitor does not interfere with your desired reaction. For example, phenolic inhibitors like HQ and MEHQ could potentially react under certain conditions.

  • Oxygen Requirement: Remember that many phenolic inhibitors require the presence of oxygen to function as effective radical scavengers.

  • Removal: If the inhibitor needs to be removed before subsequent steps, consider using one that can be easily extracted, for example, by a basic wash for phenolic inhibitors.

Troubleshooting During the Reaction

Q4: My reaction mixture is starting to become viscous. What should I do?

A4: Increased viscosity is a primary indicator that polymerization has begun. Immediate action is required to salvage your experiment.

  • Cool the reaction: Immediately lower the temperature of the reaction mixture by placing it in an ice bath. Lowering the temperature will significantly slow down the rate of polymerization.[7][8]

  • Add more inhibitor: If compatible with your reaction, add an additional amount of a potent inhibitor like phenothiazine or TEMPO.

  • Introduce air (with caution): If your inhibitor requires oxygen and your reaction is under an inert atmosphere, carefully introduce a gentle stream of air into the headspace above the reaction mixture. Safety Note: Be extremely cautious with this step, especially if flammable solvents are present.

Q5: I am running my reaction at an elevated temperature. What specific precautions should I take?

A5: High temperatures significantly increase the rate of thermal self-initiation of polymerization.[9][10]

  • Use a robust inhibitor: Phenothiazine is often a better choice than HQ or MEHQ for high-temperature reactions.[11]

  • Monitor temperature closely: Use a reliable temperature probe and a heating mantle with precise temperature control. Avoid localized overheating ("hot spots").

  • Minimize reaction time: Plan your experiment to minimize the time the monomer is held at an elevated temperature.

  • Consider a flow chemistry setup: For larger-scale reactions, a continuous flow reactor can offer better temperature control and minimize the residence time at high temperatures, thereby reducing the risk of polymerization.

DOT Diagram: Temperature Effect on Polymerization

G cluster_low_temp Low Temperature cluster_high_temp High Temperature a1 Monomer a2 Slow Polymerization a1->a2 b1 Monomer b2 Rapid Polymerization b1->b2

Caption: Higher temperatures accelerate the rate of polymerization.

Protocol: Removal of Phenolic Inhibitors

In cases where the inhibitor must be removed prior to the reaction (e.g., for certain polymerization reactions or when the inhibitor could interfere with a catalyst), the following protocol for removing phenolic inhibitors like hydroquinone or MEHQ can be used.

Materials:

  • This compound containing a phenolic inhibitor

  • 5% Sodium hydroxide (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the acrylate monomer in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous NaOH solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any residual NaOH and reduce the amount of dissolved water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Important: Do not heat the solution excessively during this step.

  • Immediate Use: The purified, inhibitor-free monomer should be used immediately to prevent spontaneous polymerization. If storage is necessary, add a fresh amount of a suitable inhibitor and store under the proper conditions as described in Q2.

References

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793–873.
  • ResearchGate. (2022). Anionic Polymerization of Acrylates - Do all acrylates polymerize anionically? Retrieved from [Link]

  • Kitayama, T., & Hirano, T. (2011). Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate. Polymer Chemistry, 2(11), 2446-2449.
  • Ballard, N., & Asua, J. M. (2018). Acrylate free radical polymerization: from mechanism to polymer design. Polymer Chemistry, 9(38), 4776-4801.
  • ResearchGate. (n.d.). Termination Mechanism of the Radical Polymerization of Acrylates. Retrieved from [Link]

  • Hautekeer, J. P., et al. (1990). Anionic polymerization of acrylic monomers. 5. Synthesis, characterization and modification of polystyrene-poly(tert-butyl acrylate) di- and triblock copolymers. Macromolecules, 23(23), 4879–4887.
  • Niesbach, A., et al. (2013). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 113(10), 7304-7432.
  • Stack Exchange. (2016). Effect of temperature in the free radical polymerization of acrylic acid. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is The Acrylate Polymerization Process? [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
  • RadTech. (n.d.). Control of Free Radical Reactivity in Photopolymerization of Acrylates. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry, 6(32), 5795-5801.
  • Chemistry LibreTexts. (2021). 2.6: Anionic Polymerization. Retrieved from [Link]

  • ResearchGate. (2019). How to inhibit Methacrylate self polymerization? Retrieved from [Link]

  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate? Retrieved from [Link]

  • LSU Scholarly Repository. (2019). The effect of acrylate functionality on frontal polymerization velocity and temperature. Retrieved from [Link]

  • RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Retrieved from [Link]

  • MDPI. (2018).
  • ResearchGate. (n.d.). Studies of Higher Temperature Polymerization of n-butyl Methacrylate and n-butylacrylate. Retrieved from [Link]

  • Synthomer. (2020). METHYL ACRYLATE - STABILIZED. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Methyl 3-(2,4-difluorophenyl)acrylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side products and purification during its synthesis. We will explore the common synthetic routes, identify potential impurities, and provide robust, field-proven troubleshooting protocols to ensure the highest purity of your final compound.

Overview of Synthetic Strategies and Key Impurities

The synthesis of this compound is most commonly achieved via two primary pathways: the Wittig (or Horner-Wadsworth-Emmons) reaction and the Heck reaction. The choice of method often dictates the impurity profile of the crude product. Understanding the origin of these side products is the first step in designing an effective purification strategy.

Synthetic_Routes cluster_0 Wittig / HWE Reaction cluster_1 Heck Reaction Aldehyde 2,4-Difluorobenzaldehyde Wittig_Product This compound Aldehyde->Wittig_Product + Ylide Phosphorus Ylide (e.g., Ph3P=CHCO2Me) Ylide->Wittig_Product TPPO Triphenylphosphine Oxide (TPPO) (Major Byproduct) Wittig_Product->TPPO co-produces Aryl_Halide 2,4-Difluorophenyl Halide (e.g., Bromide) Heck_Product This compound Aryl_Halide->Heck_Product + Acrylate Methyl Acrylate Acrylate->Heck_Product Pd Catalyst, Base Heck_Impurities Homocoupled Products Reductive Heck Products Pd Residues Heck_Product->Heck_Impurities can co-produce Purification_Workflow Start Crude Reaction Mixture Check_Method Synthesis Method? Start->Check_Method Wittig_Path Wittig / HWE Check_Method->Wittig_Path Wittig Heck_Path Heck Check_Method->Heck_Path Heck TPPO_Removal TPPO Removal (Protocol 1: Complexation) Wittig_Path->TPPO_Removal Pd_Removal Palladium Removal (Charcoal/Celite) Heck_Path->Pd_Removal Check_Purity TLC / NMR Purity Check TPPO_Removal->Check_Purity Pd_Removal->Check_Purity Isomers_Present Isomers or Other Impurities Present? Check_Purity->Isomers_Present No Chromatography Flash Chromatography (Protocol 2) Check_Purity->Chromatography Yes Pure_Enough Purity >98%? Isomers_Present->Pure_Enough Pure_Enough->Chromatography No, Oil Recrystallization Recrystallization Pure_Enough->Recrystallization No, Solid Final_Product Pure Product (Add Inhibitor & Store) Pure_Enough->Final_Product Yes Chromatography->Final_Product Recrystallization->Final_Product

Optimizing reaction conditions for Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(2,4-difluorophenyl)acrylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here, we move beyond simple protocols to explore the underlying principles of common synthetic routes, offering detailed troubleshooting guides and FAQs to address challenges encountered in the laboratory. Our focus is on empowering you with the expertise to not only execute these reactions but to intelligently optimize them for yield, purity, and scalability.

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-carbon double bond between a 2,4-difluorophenyl group and a methyl acrylate moiety. The two most robust and widely employed methods for this transformation are the Mizoroki-Heck Reaction and the Horner-Wadsworth-Emmons (HWE) Reaction.

  • Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., 1-bromo- or 1-iodo-2,4-difluorobenzene) with methyl acrylate. It is a powerful tool for forming C(sp²)-C(sp²) bonds.[1][2][3]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction involves the condensation of an aldehyde (2,4-difluorobenzaldehyde) with a phosphonate-stabilized carbanion to form an alkene.[4][5] It is renowned for its excellent stereoselectivity, typically yielding the desired (E)-alkene.[4][6]

This guide is structured to help you select the appropriate strategy and troubleshoot common issues associated with each.

The Mizoroki-Heck Reaction: A Deep Dive

The Heck reaction is a cornerstone of modern synthetic chemistry, but its success is highly dependent on the careful orchestration of its components: the palladium catalyst, ligand, base, and solvent.[3][7]

Visualizing the Mechanism: The Heck Catalytic Cycle

Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Coord Olefin Coordination Complex OxAdd->Coord Olefin Association Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Product Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination ArX Ar-X (2,4-difluorophenyl halide) Alkene Methyl Acrylate Product Product (Substituted Alkene) Base Base (e.g., Et₃N) HX_Salt [Base-H]⁺X⁻ Troubleshooting_Heck start Low Yield Observed check_conversion Is starting material consumed? start->check_conversion check_byproducts Are significant byproducts (e.g., homocoupling) present? check_conversion->check_byproducts Yes no_conversion Issue: No Reaction check_conversion->no_conversion No byproducts Issue: Side Reactions check_byproducts->byproducts Yes success Yield Optimized check_byproducts->success No, just low yield sol_catalyst 1. Verify catalyst source (Pd(0) vs Pd(II)). 2. Use more reactive halide (I > Br). 3. Use stronger, bulkier ligand. no_conversion->sol_catalyst sol_conditions 1. Increase temperature. 2. Ensure inert atmosphere. 3. Check base effectiveness. no_conversion->sol_conditions sol_catalyst->success sol_conditions->success sol_polymer Add radical inhibitor (e.g., hydroquinone). byproducts->sol_polymer sol_homocoupling Improve inert atmosphere. Optimize ligand/Pd ratio. byproducts->sol_homocoupling sol_polymer->success sol_homocoupling->success HWE_Mechanism Horner-Wadsworth-Emmons Mechanism start Step 1: Deprotonation { Phosphonate | Base (e.g., NaH)} ylide Phosphonate Carbanion (Ylide) start->ylide step2 Step 2: Nucleophilic Addition { Ylide | Aldehyde (2,4-difluorobenzaldehyde)} ylide->step2:y intermediate Betaine/Oxaphosphetane Intermediate step2->intermediate Rate-limiting step step3 Step 3: Elimination {Intermediate} intermediate->step3 products products step3->products

Caption: Key steps in the Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Guide & FAQs: HWE Reaction

Question: What is the best base for my HWE reaction, and why?

Answer: The choice of base is critical as it must be strong enough to deprotonate the phosphonate ester (typically trimethyl or triethyl phosphonoacetate) but not so harsh that it causes side reactions with the aldehyde.

  • Sodium Hydride (NaH): This is a very common and effective choice. It's a non-nucleophilic, strong base that provides irreversible deprotonation. It is typically used in anhydrous solvents like THF or DME. *[6] Sodium Methoxide (NaOMe) / Sodium Ethoxide (NaOEt): These are also good choices and can be used in their respective alcohol solvents or in aprotic solvents like THF. *[8] Potassium Carbonate (K₂CO₃) with a phase-transfer catalyst (e.g., 18-crown-6): This represents a milder set of conditions that can be effective, especially if the aldehyde is sensitive to stronger bases.

  • Lithium or Sodium Hexamethyldisilazide (LiHMDS/NaHMDS): These strong, non-nucleophilic bases are excellent for clean deprotonation at low temperatures, which can sometimes improve selectivity or prevent side reactions with sensitive substrates.

For the synthesis of this compound, NaH in anhydrous THF is a reliable starting point.

Question: How do I ensure I get the desired (E)-isomer?

Answer: The HWE reaction with stabilized ylides (like those from phosphonoacetates) inherently and strongly favors the formation of the (E)-alkene. T[4][5]his is because the transition state leading to the (E)-product is sterically and electronically more favorable. With an aromatic aldehyde like 2,4-difluorobenzaldehyde, you can expect excellent (E)-selectivity (often >95:5).

[4]To maximize (E)-selectivity:

  • Use standard HWE conditions (e.g., NaH/THF).

  • Allow the reaction intermediates to equilibrate, which usually means running the reaction at or slightly above room temperature.

  • Avoid the Still-Gennari modification (using phosphonates with electron-withdrawing groups and specific base/solvent combinations like KHMDS/18-crown-6 in THF), as this is designed to produce (Z)-alkenes.

[5]---

Question: My reaction is complete, but purification is difficult. What's the best way to isolate the product?

Answer: A major advantage of the HWE reaction is the ease of purification. T[4]he phosphate byproduct (e.g., sodium diethyl phosphate) is highly polar and water-soluble.

  • Quench: Carefully quench the reaction by slowly adding it to water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract: Transfer the mixture to a separatory funnel and extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Wash: Wash the combined organic layers with water, then with brine. This removes the phosphate byproduct and any remaining inorganic salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography (if needed): The crude product is often very clean. If minor impurities are present, a quick plug of silica gel or full column chromatography will yield the pure product.

Optimized Experimental Protocols

The following protocols are starting points and should be optimized based on laboratory results.

Protocol 1: Mizoroki-Heck Reaction
  • Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.), and sodium acetate (NaOAc, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagents: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF), followed by 1-bromo-2,4-difluorobenzene (1.0 equiv.) and methyl acrylate (1.5 equiv.). Add a small amount (~0.1 mol%) of hydroquinone as an inhibitor.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium black. Wash the organic solution with water (3x) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Horner-Wadsworth-Emmons Reaction
  • Setup: To an oven-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).

  • Ylide Formation: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add trimethyl phosphonoacetate (1.1 equiv.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Addition: Re-cool the resulting clear solution to 0 °C. Add a solution of 2,4-difluorobenzaldehyde (1.0 equiv.) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Wipf, P. (2007). Heck Reactions. University of Pittsburgh. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

  • CORE. (2014). Fluorinated poly(meth)acrylate. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Google Patents. (2009). CN101723830A - Method for synthesizing (methyl) acrylate.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Google Patents. (1952). US2618652A - Process for the purification of acrylate and methacrylate esters.
  • ResearchGate. (2008). Synthesis of Methacrylate Derivatives Oligomers by Dithiobenzoate-RAFT-Mediated Polymerization. Retrieved from [Link]

  • ResearchGate. (2011). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]

  • YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

Sources

Technical Support Center: The Mizoroki-Heck Reaction with Electron-Deficient Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Mizoruki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction with electron-deficient acrylates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the causality behind common issues and their solutions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Heck reaction with an electron-deficient acrylate like methyl acrylate?

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide (or triflate) with an alkene. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][3] With an electron-deficient acrylate, the reaction typically follows a neutral pathway.

Here is a simplified representation of the catalytic cycle:

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(Alkene)L]+ X- Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Alkyl_Pd R-CH2-CH(CO2R')-Pd(II)(X)L Alkene_Complex->Alkyl_Pd Migratory Insertion (2,1-insertion favored) Hydrido_Pd [H-Pd(II)(Product)L]+ X- Alkyl_Pd->Hydrido_Pd β-Hydride Elimination Hydrido_Pd->Pd(0)L2 Reductive Elimination (+ Base, - HBX) caption Figure 1. Catalytic cycle of the Heck reaction.

Figure 1. Catalytic cycle of the Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.[1][4]

  • Alkene Coordination and Migratory Insertion: The electron-deficient acrylate coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Aryl-Pd bond. For acrylates, a 2,1-insertion is electronically favored, leading to the formation of the linear product.[5][6]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a hydrido-palladium complex and releasing the substituted alkene product.[1][4]

  • Reductive Elimination: The base in the reaction mixture neutralizes the generated acid (HX) and facilitates the reductive elimination of the hydrido-palladium species, regenerating the active Pd(0) catalyst for the next cycle.[1][7]

Q2: Why is my reaction yield consistently low when using an electron-deficient acrylate?

Low yields in Heck reactions with acrylates can stem from several issues. A common problem is the premature termination of the catalytic cycle. This can be due to catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium black.[8] Another possibility is the occurrence of side reactions that consume your starting materials or the desired product.

A frequent, yet often overlooked, issue is the polymerization of the acrylate monomer , especially at the elevated temperatures often required for Heck reactions.[9][10] The reaction conditions can sometimes initiate radical polymerization of the electron-deficient alkene.

Q3: My palladium catalyst is turning into a black precipitate ("palladium black"). What's causing this and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst deactivation. It occurs when the catalytically active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[4] This can be caused by:

  • High Temperatures: Can accelerate the decomposition of the catalyst.

  • Low Ligand Concentration: Insufficient ligand can leave the Pd(0) center coordinatively unsaturated and prone to aggregation.

  • Slow Reductive Elimination: If the regeneration of the Pd(0) catalyst is slow, the concentration of unstable intermediates can build up, leading to decomposition.

Prevention Strategies:

  • Use of Phase-Transfer Catalysts: Under "Jeffery conditions," the addition of a tetraalkylammonium salt like tetrabutylammonium bromide (TBAB) can stabilize the Pd(0) catalyst and prevent its precipitation.[11][12] These salts can form anionic palladium complexes that are more stable and highly active.[10][13]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can stabilize the palladium center and accelerate the catalytic cycle.

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize thermal decomposition.

Troubleshooting Guides

Issue 1: Low to No Product Formation and Presence of Palladium Black

Symptoms:

  • TLC/GC-MS analysis shows a large amount of unreacted starting materials.

  • A black precipitate (palladium black) is observed in the reaction flask.

  • The reaction stalls after a short period.

Root Cause Analysis: This is a classic case of catalyst deactivation. The rate of catalyst decomposition is outpacing the rate of the desired catalytic cycle.

Catalyst_Deactivation Active Pd(0) Catalyst Active Pd(0) Catalyst Desired Heck Cycle Desired Heck Cycle Active Pd(0) Catalyst->Desired Heck Cycle Productive Pathway Catalyst Decomposition Catalyst Decomposition Active Pd(0) Catalyst->Catalyst Decomposition Deactivation Pathway (e.g., high temp, low ligand conc.) Desired Heck Cycle->Active Pd(0) Catalyst Regeneration Palladium Black (Inactive) Palladium Black (Inactive) Catalyst Decomposition->Palladium Black (Inactive) caption Figure 2. Competing pathways for the Pd(0) catalyst.

Figure 2. Competing pathways for the Pd(0) catalyst.

Troubleshooting & Optimization Protocol:

  • Lower the Reaction Temperature: Start by reducing the temperature by 10-20 °C. While this may slow down the reaction, it can significantly decrease the rate of catalyst decomposition.[14]

  • Increase Ligand to Palladium Ratio: If using a phosphine ligand, increase the ligand:Pd ratio (e.g., from 2:1 to 4:1). This can help to better stabilize the Pd(0) species.

  • Introduce a Tetraalkylammonium Salt (Jeffery Conditions): Add a phase-transfer catalyst such as TBAB (0.5-1.0 equivalent). This is often highly effective in preventing palladium black formation and can even allow for ligand-free conditions in some cases.[11][12]

  • Screen Different Palladium Precursors and Ligands: If the issue persists, consider changing your catalyst system. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand can be more robust.

ParameterInitial ConditionsOptimized ConditionsExpected Outcome
Temperature 120 °C100 °CReduced catalyst decomposition
Additive NoneTBAB (1 equiv.)Stabilized Pd(0), improved yield
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / P(o-tol)₃More stable catalytic species
Issue 2: Formation of Significant Side Products: Double Bond Isomerization and Reductive Heck Products

Symptoms:

  • GC-MS or NMR analysis reveals a mixture of alkene isomers.

  • A saturated product (reductive Heck product) is observed alongside the desired unsaturated product.

Root Cause Analysis:

  • Double Bond Isomerization: This occurs because the β-hydride elimination step is reversible. The generated hydrido-palladium species can re-add to the product alkene in a different orientation, leading to isomerization.[4] This is more common in ligand-free reactions.

  • Reductive Heck Reaction: This side reaction becomes significant when the intermediate alkyl-palladium species is intercepted by a hydride source before β-hydride elimination can occur. The formation of this byproduct is highly dependent on the choice of base, solvent, and temperature.[15]

Side_Reactions cluster_main Main Heck Pathway cluster_side Side Reactions Alkyl_Pd R-CH2-CH(CO2R')-Pd(II)(X)L Heck_Product Desired Alkene Alkyl_Pd->Heck_Product β-Hydride Elimination Reductive_Heck Reductive Heck Product (Saturated) Alkyl_Pd->Reductive_Heck Protonolysis/Reduction (e.g., from solvent, base) Isomerized_Product Isomerized Alkene Heck_Product->Isomerized_Product Reversible β-Hydride Elimination and re-addition caption Figure 3. Divergent pathways leading to side products.

Figure 3. Divergent pathways leading to side products.

Troubleshooting & Optimization Protocol:

  • Base Selection: The choice of base is critical. For instance, weaker, non-coordinating bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong amine bases like triethylamine, which can sometimes act as a hydride source for the reductive Heck reaction.[16][17]

  • Solvent Choice: Highly polar aprotic solvents like DMF or NMP are standard.[18] However, if reductive Heck is an issue, ensure the solvent is anhydrous, as water can be a proton source.

  • Ligand Modification: Using bidentate phosphine ligands can sometimes suppress isomerization by occupying more coordination sites on the palladium, making the re-addition of the palladium-hydride species less favorable.

  • Additives to Suppress Isomerization: In some systems, the addition of silver salts (e.g., Ag₂CO₃) has been shown to effectively suppress double bond isomerization.

ParameterObservationSuggested ChangeRationale
Base Significant reductive Heck productChange Et₃N to K₂CO₃ or Cs₂CO₃Amine bases can be hydride donors.
Solvent Poor reproducibility, side productsUse anhydrous DMF or NMPWater can act as a proton source.
Product Profile Mixture of alkene isomersAdd a bulky phosphine ligandCan disfavor the re-addition step.
Issue 3: Reaction Mixture Becomes Viscous or Solidifies (Polymerization)

Symptoms:

  • The reaction mixture becomes noticeably more viscous as the reaction progresses.

  • In severe cases, the reaction solidifies into a polymer matrix.

  • Low yield of the desired small molecule product.

Root Cause Analysis: Acrylates are monomers that can undergo radical polymerization, especially at elevated temperatures. Trace impurities or even the palladium catalyst itself under certain conditions can initiate this process.

Troubleshooting & Optimization Protocol:

  • Add a Radical Inhibitor: This is the most direct approach. Add a small amount of a radical inhibitor like hydroquinone or phenothiazine (PTZ) to the reaction mixture.[9] These compounds are effective at scavenging free radicals that initiate polymerization.

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture before heating to remove oxygen, which can promote radical formation.

  • Lower the Reaction Temperature: As with catalyst decomposition, lower temperatures will slow down the rate of polymerization.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to minimize the time the acrylate is exposed to high temperatures.

ParameterInitial ConditionsOptimized ConditionsExpected Outcome
Additive NoneHydroquinone (catalytic amount)Inhibition of radical polymerization
Atmosphere Inert gas purgeFreeze-pump-thaw cyclesRigorous removal of oxygen
Temperature 140 °C100-110 °CReduced rate of polymerization

Experimental Protocols

General Protocol for a Heck Reaction with Methyl Acrylate

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (if used, 2-4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[14]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 0.1-0.5 M concentration) via syringe. Then add the aryl halide (1.0 equivalent) and the methyl acrylate (1.2-1.5 equivalents). If polymerization is a concern, add a radical inhibitor at this stage.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Heck reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026.
  • Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Kölling, O. W. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
  • Liu, F. (n.d.). The Heck Reaction. In Chemistry LibreTexts. Retrieved January 13, 2026.
  • Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 13, 2026.
  • Calò, V., Nacci, A., & Monopoli, A. (2008). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 13(5), 1073-1111.
  • Scrivanti, A., Beghetto, V., & Bertoldini, M. (2004). Heck coupling reaction of iodobenzene with methyl acrylate. Journal of Organometallic Chemistry, 689(24), 4748-4752.
  • Hayat, S. A., et al. (2015). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. UCL Discovery.
  • Dielmann, F., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(22), 8955-8959.
  • Seregin, I. V., & Gevorgyan, V. (2006). Heck Reaction—State of the Art. Chemical Society Reviews, 35(9), 847-862.
  • Ali, A., et al. (2019).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Matcha, K., et al. (2022). Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates. The Journal of Organic Chemistry, 87(16), 10736-10746.
  • Hydropalladation in Heck Reaction causing Alkene Isomerization (Part 1). (2020, July 21). In YouTube. Retrieved January 13, 2026.
  • Xia, C., & Liu, C. (2012). Reductive Heck Reaction. Topics in Current Chemistry, 311, 1-33.
  • Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. (n.d.). In Semantic Scholar. Retrieved January 13, 2026.
  • Ohtaka, A., Yamaguchi, T., Teratani, T., & Nomura, R. (2012). Effect of base on the Mizoroki-Heck reaction of iodobenzene with acrylic acid using PS-PdONPs in water.
  • Reetz, M. T., & Westermann, E. (2000). Heck Reaction Catalyzed by Nanosized Palladium on Chitosan in Ionic Liquids. Organometallics, 19(22), 4421-4423.
  • Sigman, M. S., & Werner, E. W. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1949-1963.
  • Ohtaka, A., et al. (2011). Effect of base on the Mizoroki-Heck reaction of iodobenzene with acrylic acid using PS-PdONPs in water.
  • Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium C
  • El-Azab, A. S., et al. (2017). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO.
  • Guillarme, S., et al. (2005). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
  • Troubleshooting a difficult Heck reaction. (2024, June 14). In Reddit. Retrieved January 13, 2026.
  • Prospects and Applications of Palladium Nanoparticles in the Cross-coupling of (hetero)aryl Halides and Related Analogues. (n.d.).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). In YouTube. Retrieved January 13, 2026.
  • The effect of bases on the Heck reaction. Reaction conditions: 1.0 mmol iodobenzene, 1.2 mmol methyl acrylate, 2 mmol K3PO4, 0.5 mol% [PdII(qcq)(OAc)] (1), 130°C, 4 hr, 3 ml solvent. (n.d.).
  • Parker, H. L., et al. (2022). CHAPTER 11: Heck Reactions. In Greener Approaches to Undergraduate Chemistry Experiments. Royal Society of Chemistry.
  • Jamison, T. F., & Shaughnessy, K. H. (2011). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. The Journal of Organic Chemistry, 76(15), 6296-6301.
  • Valgimigli, L., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Chemical Science, 6(10), 5582-5591.
  • Hartwig, J. F. (2010). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 132(1), 364-372.
  • Practical Heck Reaction problems! (2021, January 31). In Reddit. Retrieved January 13, 2026.
  • Troubleshooting Heck Reactions of 1,1-Dibromoethylene. (2025). In BenchChem.
  • Heck Reaction Catalyzed by Nanosized Palladium on Chitosan in Ionic Liquids. (n.d.).
  • Jeffery, T. (2000). Tetraalkylammonium salt-based catalyst systems for directing Heck-type reactions. Arylation of allyltrimethylsilane. Tetrahedron Letters, 41(44), 8445-8449.
  • Strategies to Reduce Byproduct Formation in Heck Reactions. (2025). In BenchChem.
  • Krska, S. W., et al. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • Li, B., & Dixneuf, P. H. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1415-1425.
  • Gøgsig, T. M., et al. (2012). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Accounts of Chemical Research, 45(7), 1045-1055.
  • Ciancaleoni, G., et al. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Chemistry – A European Journal, 25(64), 14696-14702.
  • Hartwig, J. F. (2011). Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides. Accounts of Chemical Research, 44(8), 639-650.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 3-(2,4-difluorophenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(2,4-difluorophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions leading to this valuable intermediate. We will explore common synthesis routes, diagnose potential issues leading to low conversion rates, and provide actionable, field-proven solutions.

Section 1: General Troubleshooting - First Principles

Before diving into route-specific issues, it's crucial to validate the foundational parameters of your experimental setup. Low conversion is often traced back to fundamental errors rather than complex mechanistic failures.

Q1: My reaction shows little to no conversion of starting materials. What are the first things I should check?

A1: When facing a stalled reaction, systematically verify your initial setup and reagents.

  • Reagent Purity and Stoichiometry:

    • Aldehyde/Aryl Halide Quality: 2,4-difluorobenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. An aryl halide can degrade or contain inhibitors. Verify the purity of your starting materials via NMR or GC-MS.

    • Reagent Stoichiometry: Carefully re-check the molar equivalents of all reagents. For instance, in a Horner-Wadsworth-Emmons (HWE) reaction, an excess of the phosphonate reagent is common, but a gross miscalculation can halt the reaction. In a Heck reaction, using too much of the acrylate can sometimes reduce conversion[1].

  • Reaction Environment:

    • Anhydrous Conditions: Many organometallic reactions, particularly those using strong bases like Sodium Hydride (NaH) in an HWE reaction, are highly sensitive to moisture. The phosphonate carbanion is a strong base and will be quenched by water[2]. Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents.

    • Inert Atmosphere: Palladium catalysts used in Heck reactions are sensitive to oxygen, especially at elevated temperatures. Inadequate degassing of the solvent or failure to maintain a positive pressure of an inert gas (Nitrogen or Argon) can lead to catalyst decomposition, often observed as the formation of palladium black[3].

  • Temperature Control:

    • Ensure your reaction is being conducted at the intended temperature. A faulty heating mantle, oil bath, or cryostat can lead to inconsistent results. For HWE reactions, the temperature of addition can affect selectivity and yield[4]. For Heck reactions, a specific temperature is often required to drive the catalytic cycle efficiently[1][5].

Q2: I've confirmed my setup is correct, but my conversion is still low. What's the next logical step?

A2: The next step is to create a decision-making framework to isolate the problem. The route you are using to synthesize this compound will determine the specific variables to investigate. The two most common and robust methods are the Horner-Wadsworth-Emmons (HWE) olefination and the Mizoroki-Heck cross-coupling reaction.

Below is a general workflow to guide your troubleshooting process.

G cluster_route Select Synthesis Route cluster_hwe HWE Troubleshooting cluster_heck Heck Troubleshooting start Low Conversion Rate Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_setup Confirm Anhydrous / Inert Conditions & Temperature check_reagents->check_setup reagents_ok Reagents & Setup Confirmed OK check_setup->reagents_ok hwe Horner-Wadsworth-Emmons reagents_ok->hwe Using Aldehyde + Phosphonate heck Mizoroki-Heck reagents_ok->heck Using Aryl Halide + Methyl Acrylate hwe_base Issue: Incomplete Deprotonation Solution: Evaluate Base Choice & Quality hwe->hwe_base heck_cat Issue: Catalyst Inactivity Solution: Screen Pd Source & Ligand heck->heck_cat hwe_temp Issue: Poor Reactivity Solution: Optimize Temperature Profile hwe_base->hwe_temp hwe_sterics Issue: Steric Hindrance Solution: Increase Reaction Time hwe_temp->hwe_sterics heck_pd_black Issue: Catalyst Decomposition Solution: Check Ligand Ratio & Degassing heck_cat->heck_pd_black heck_base Issue: Poor Turnover Solution: Optimize Base & Solvent heck_pd_black->heck_base

Caption: General troubleshooting workflow for low conversion rates.

Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Route

The HWE reaction is a highly reliable method for producing (E)-alkenes from aldehydes and stabilized phosphonate carbanions[6]. For your target molecule, this involves reacting 2,4-difluorobenzaldehyde with a reagent like trimethyl phosphonoacetate.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) (Oxidative Addition) pd0->pd_complex + Ar-X beta_hydride β-Hydride Elimination Complex pd0->beta_hydride pd_complex->pd0 insertion Alkene Insertion Complex pd_complex->insertion + Alkene insertion->pd_complex insertion->beta_hydride Migratory Insertion beta_hydride->pd0 Reductive Elimination + Base beta_hydride->insertion product Product aryl_halide Ar-X acrylate Methyl Acrylate base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Q5: My Heck reaction has stalled, and I see a black precipitate. What went wrong?

A5: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active soluble Pd(0) species agglomerates into inactive, insoluble palladium black.[3] This is a common failure mode and can be caused by several factors:

  • Ligand Degradation or Absence: The phosphine or N-heterocyclic carbene (NHC) ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to decomposition.

    • Ligand Choice: The 2,4-difluorophenyl system is electron-deficient, which generally makes oxidative addition easier. However, a sufficiently electron-rich and bulky ligand (e.g., tri-tert-butylphosphine, PPh₃, or an NHC ligand) is still required to promote the reaction and maintain catalyst stability.[7]

    • Oxygen Sensitivity: Many phosphine ligands are sensitive to air and can be oxidized, rendering them ineffective.

  • High Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition, especially with less stable ligand systems.[8]

  • Solvent Choice: The reaction medium must be able to dissolve the catalyst, base, and reactants. Common solvents include DMF, DMAc, NMP, or toluene.

Solution:

  • Ensure your ligand is pure and handled under inert conditions.

  • Use a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1 for monodentate phosphines).

  • Thoroughly degas your solvent before adding the catalyst.

  • Consider a more robust, pre-formed catalyst or a palladacycle, which can be more stable.[1][9]

Q6: I have no catalyst decomposition, but the conversion is still poor. What other parameters should I optimize?

A6: If the catalyst appears stable, the issue lies within the efficiency of the catalytic cycle itself. The choice of base and solvent are critical.

  • Base Selection: The base's role is to neutralize the acid (HX) generated during the final reductive elimination step, regenerating the active Pd(0) catalyst.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, mild, and inexpensive choices that work well for acrylate couplings.[1][10]

    • Organic Bases: Triethylamine (Et₃N) is a frequent choice, acting as both a base and sometimes a solvent.[10] However, it can be less effective with less reactive aryl halides.

    • The base must be strong enough to perform the deprotonation but should not react with the acrylate or other functional groups.

  • Solvent Effects: The polarity of the solvent can influence the rate of key steps in the cycle. Aprotic polar solvents like DMF or NMP are often effective as they can help stabilize charged intermediates.[1]

  • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl. If you are using 1-bromo-2,4-difluorobenzene and experiencing low conversion, switching to the iodo-analogue will significantly accelerate the oxidative addition step. Coupling with aryl chlorides often requires more specialized, electron-rich ligands and higher temperatures.[7]

ParameterCommon ChoicesRationale / Troubleshooting Tip
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, stable precatalyst. Pd(PPh₃)₄ can be used directly but is sensitive to air.[10]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP, NHCsBulky, electron-rich phosphines or NHCs are often required for less reactive halides and to prevent β-hydride elimination from the wrong position.[7]
Base K₂CO₃, Et₃N, NaOAcK₂CO₃ is a reliable inorganic base for couplings with acrylates.[1] Et₃N is a common organic base.[10]
Solvent DMF, NMP, Toluene, AcetonitrileAprotic polar solvents like DMF often give good results. Ensure the solvent is anhydrous and degassed.[1]
Temperature 80 - 140 °CTemperature must be high enough to drive the reaction but not so high that it causes catalyst decomposition.[1]

Section 4: Purification and Final Product Characterization

Q7: My reaction worked, but I'm struggling to isolate a pure product. What are the likely impurities?

A7: The impurities will depend on your synthetic route.

  • HWE Route:

    • Unreacted Aldehyde: Can often be removed via column chromatography.

    • Dialkylphosphate Byproduct: The phosphate byproduct from the HWE reaction is generally water-soluble and can be removed with an aqueous workup.[6]

    • Polymerized Product: Acrylates can polymerize, especially if heated for extended periods without an inhibitor. Consider adding a small amount of an inhibitor like hydroquinone during distillation if purification by that method is necessary.[11]

  • Heck Route:

    • Unreacted Aryl Halide: Typically separable by column chromatography.

    • Homocoupled Arene (Ar-Ar): This side product can form but is usually minimal with proper control.

    • Ligand/Phosphine Oxide: Residual ligand or its oxide can be persistent. Careful chromatography is required.

    • Reductive Heck Product: This side product, where the double bond is saturated, can sometimes form depending on the conditions.[7]

General Purification Protocol:

  • After the reaction, quench appropriately and perform an aqueous workup to remove water-soluble byproducts (e.g., salts, phosphate from HWE).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer and concentrate it in vacuo.

  • Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

By systematically addressing these potential issues, you can effectively troubleshoot low conversion rates and optimize the synthesis of this compound.

References

  • The Journal of Organic Chemistry. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Molecules. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Wiley Online Library. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Applications of the Horner–Wadsworth–Emmons olefination in modern natural product synthesis. Beilstein-Institut. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). Practical Heck Reaction problems!. r/chemhelp. Retrieved from [Link]

  • Catalysts. (2018). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of acrylate and methacrylate esters.

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Technical Support Center: Identification of Impurities in Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 3-(2,4-difluorophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and characterizing impurities in this key chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to provide a comprehensive resource for your experimental needs.

Introduction: The Importance of Impurity Profiling

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as even trace-level impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1]

This guide provides a structured approach to impurity identification, from understanding their potential origins to applying advanced analytical techniques for their characterization. We will explore common challenges and provide detailed troubleshooting in a practical question-and-answer format.

Part 1: Understanding the Origin of Impurities

A crucial first step in impurity identification is to understand their likely sources. Impurities in this compound can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities are introduced during the synthesis of this compound. While multiple synthetic routes exist, two common methods for the formation of α,β-unsaturated esters are the Heck reaction and the Wittig reaction.

1. The Heck Reaction: This palladium-catalyzed cross-coupling reaction would likely involve the reaction of a 2,4-difluorophenyl halide (e.g., 2,4-difluorobromobenzene) with methyl acrylate.[2][3][4][5]

2. The Wittig Reaction: This reaction involves the condensation of an aldehyde or ketone with a phosphonium ylide.[6][7][8][9][10][11] In this case, 2,4-difluorobenzaldehyde would be reacted with a methyl (triphenylphosphoranylidene)acetate ylide.

The following diagram illustrates these two potential synthetic pathways:

SynthesisPathways cluster_heck Heck Reaction cluster_wittig Wittig Reaction 2,4-Difluorophenyl Halide 2,4-Difluorophenyl Halide Heck Product This compound 2,4-Difluorophenyl Halide->Heck Product Heck Coupling Methyl Acrylate Methyl Acrylate Methyl Acrylate->Heck Product Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Heck Product 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Wittig Product This compound 2,4-Difluorobenzaldehyde->Wittig Product Wittig Olefination Methyl (triphenylphosphoranylidene)acetate Wittig Reagent Methyl (triphenylphosphoranylidene)acetate->Wittig Product

Figure 1: Plausible synthetic routes to this compound.

Based on these synthetic pathways, a range of potential process-related impurities can be anticipated:

Impurity TypePotential Heck Reaction ImpuritiesPotential Wittig Reaction Impurities
Starting Materials Unreacted 2,4-difluorophenyl halide, Unreacted methyl acrylateUnreacted 2,4-difluorobenzaldehyde
Reagents/By-products Palladium catalyst residues, Phosphine ligands, Homocoupled 2,4-difluorobiphenylTriphenylphosphine oxide, Unreacted Wittig reagent
Isomers (Z)-isomer of this compound(Z)-isomer of this compound
Degradation Products

Degradation products are formed by the decomposition of this compound under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are intentionally designed to generate these impurities to develop and validate stability-indicating analytical methods.[12][13][14][15]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the analysis of this compound.

FAQ 1: Forced Degradation Studies

Question: How should I design a forced degradation study for this compound?

Answer: A well-designed forced degradation study should expose the analyte to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the parent compound.[14][15] This ensures that the primary degradation products are formed at a sufficient level for detection and characterization without being obscured by secondary or tertiary degradation products.

Here is a recommended protocol for a forced degradation study:

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

The following workflow diagram outlines the forced degradation process:

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare 1 mg/mL Stock Solution Acid 0.1 N HCl, 60°C, 24h StockSolution->Acid Base 0.1 N NaOH, RT, 2h StockSolution->Base Oxidation 3% H2O2, RT, 24h StockSolution->Oxidation Photo Solid & Solution, UV/Vis, 7d StockSolution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal Solid, 105°C, 48h Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC

Figure 2: Workflow for a forced degradation study.
FAQ 2: HPLC Analysis and Troubleshooting

Question: I am observing poor peak shape (tailing, fronting, or splitting) in my HPLC analysis of this compound. What are the likely causes and how can I resolve them?

Answer: Poor peak shape is a common issue in HPLC and can arise from several factors. A systematic approach to troubleshooting is essential.[16][17][18][19]

Troubleshooting HPLC Peak Shape Issues

Peak Shape ProblemPotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped column. - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce sample concentration or injection volume.[16][17]
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged frit or void at the column inlet. - Sample solvent incompatible with the mobile phase. - Partially blocked injector.- Back-flush the column or replace it. - Ensure the sample is fully dissolved in the mobile phase. - Clean the injector port.

Question: What is a good starting point for an HPLC method for this compound and its impurities?

Answer: A reversed-phase HPLC method is generally a good starting point for a molecule of this polarity. Here is a suggested starting method:

Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method can be optimized based on the separation of the main peak and any observed impurities.

FAQ 3: GC-MS Analysis and Troubleshooting

Question: When should I use GC-MS for impurity analysis of this compound?

Answer: GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis and certain low molecular weight by-products.[2][20] It is the standard technique for residual solvent analysis as per ICH Q3C guidelines.

Question: I am seeing extraneous peaks in my GC-MS chromatogram. How can I determine their source?

Answer: Extraneous peaks, or "ghost peaks," can originate from several sources. A systematic investigation is key to identifying and eliminating them.[21]

Troubleshooting Extraneous Peaks in GC-MS

Source of Extraneous PeaksHow to IdentifyHow to Resolve
Septum Bleed Peaks corresponding to siloxanes in the mass spectrum.Use a high-quality, low-bleed septum and replace it regularly.
Column Bleed Rising baseline at high temperatures.Condition the column according to the manufacturer's instructions. Ensure the column's upper temperature limit is not exceeded.
Contaminated Syringe Peaks appear in blank injections.Thoroughly clean the syringe or use a new one.
Carryover Peaks from a previous, more concentrated sample appear in subsequent runs.Implement a thorough wash step between injections.
FAQ 4: NMR Spectroscopy for Structural Elucidation

Question: How can NMR spectroscopy help in identifying an unknown impurity?

Answer: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of unknown impurities.[22] It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Workflow for NMR-based Structure Elucidation

The following diagram illustrates a typical workflow for identifying an unknown impurity using NMR:

NMRWorkflow Isolation Isolate Impurity (e.g., by Prep-HPLC) MS Determine Molecular Formula (HRMS) Isolation->MS 1D_NMR Acquire 1D NMR (1H, 13C, 19F) MS->1D_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Interpretation Interpret Spectra & Propose Structure 2D_NMR->Interpretation Confirmation Confirm Structure (e.g., by Synthesis) Interpretation->Confirmation

Figure 3: Workflow for impurity structure elucidation using NMR.

Question: What should I consider when preparing an NMR sample of an isolated impurity?

Answer: Proper sample preparation is critical for obtaining high-quality NMR data, especially for small amounts of an isolated impurity.[1][23][24][25]

Key Considerations for NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. For this compound and its likely impurities, CDCl₃ or Acetone-d₆ are good starting points.

  • Concentration: Aim for a concentration that provides a good signal-to-noise ratio. For ¹H NMR, 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (5-20 mg) may be needed.[23]

  • Purity: Ensure the NMR tube is clean and free of any residual contaminants. Filter the sample solution if any particulate matter is present.[24][25]

  • Shimming: A well-prepared, homogeneous sample will allow for better shimming of the magnetic field, resulting in sharper peaks and higher resolution.

Question: What kind of information can I expect from ¹⁹F NMR for this compound?

Answer: ¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes peak overlap.[7][26][27][28] For this compound, you would expect to see two distinct signals for the two fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H couplings) can provide valuable information about the substitution pattern on the aromatic ring and help to distinguish between isomers.

Conclusion

The identification and characterization of impurities in pharmaceutical intermediates like this compound is a multifaceted process that requires a combination of chemical knowledge and analytical expertise. By understanding the potential sources of impurities and employing a systematic approach to analytical troubleshooting, researchers can ensure the quality and safety of their materials. This guide provides a foundational framework for these activities, empowering scientists to tackle the challenges of impurity profiling with confidence.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • B'Hymer, C., & Ball, D. (2016). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. LCGC North America, 34(5), 344-353.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Shimadzu. (n.d.). GCMS Troubleshooting Booklet.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Mercier, K. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(15), 8087–8092.
  • University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from University of Cambridge Department of Chemistry.
  • University College London. (n.d.). Sample Preparation.
  • BenchChem. (2025). A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from University of Wisconsin-Madison Chemistry Department.
  • Cornell University. (n.d.). NMR Sample Preparation. Retrieved from Cornell University NMR and Chemistry MS Facilities.
  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • Snow, N. H. (2012). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • Watson, D. A. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 58(9-10), 1081-1090.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of Methyl cinnamate on Newcrom R1 HPLC column.
  • Wiley. (n.d.). 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • BYJU'S. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
  • Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SGS. (2011, January). How to Approach a Forced Degradation Study.
  • Royal Society of Chemistry. (n.d.). Supplementary Material.
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How to handle and dispose of Methyl 3-(2,4-difluorophenyl)acrylate safely

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and disposal of Methyl 3-(2,4-difluorophenyl)acrylate (CAS No. 166883-00-7). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into managing this compound throughout its lifecycle in the laboratory, from receipt to disposal.

Frequently Asked Questions (FAQs)
Section 1: Hazard Identification & Assessment

Q1: What are the primary hazards associated with this compound?

Therefore, it is prudent to treat this compound as having the following potential hazards:

  • Flammable: Acrylates are often flammable, with vapors that can form explosive mixtures with air.[4]

  • Skin and Eye Irritant: Direct contact can cause significant irritation.[2][3]

  • Respiratory Irritant: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]

  • Skin Sensitizer: Repeated contact may lead to an allergic skin reaction (contact dermatitis).[1][2]

  • Harmful if Swallowed or Absorbed: The compound may be toxic if it enters the bloodstream through ingestion or skin contact.[3]

Q2: How does its chemical structure influence its reactivity and hazards?

The hazards of this compound stem from two key features of its structure: the acrylate group and the difluorophenyl ring.

  • The Acrylate Group: The ester and vinyl groups make the molecule susceptible to polymerization. This polymerization can be initiated by heat, light, or contaminants and can be violently exothermic, potentially leading to a runaway reaction if not properly inhibited and stored.[5][6] This reactivity is also the basis for its biological activity, as it can react with biological macromolecules, leading to irritation and sensitization.[1]

  • The Difluorophenyl Ring: The fluorine atoms increase the compound's electrophilicity and can influence its metabolic pathways and toxicity profile. While specific data is absent, halogenated aromatic compounds can have persistent and toxicological properties.

Section 2: Personal Protective Equipment (PPE)

Q3: What is the mandatory PPE for handling this compound?

A multi-layered PPE approach is essential. The selection of PPE is not just a checklist; it's a risk mitigation strategy based on the known hazards of acrylates.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[1] For prolonged tasks, consider heavier-duty butyl or Viton® gloves.[7]Acrylate monomers can penetrate standard latex and vinyl gloves rapidly.[1] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs, protecting the inner glove and skin.
Eye/Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[8][9]Protects eyes from splashes of the liquid and protects the face from both splashes and potential vapors. Standard safety glasses do not provide an adequate seal against chemical splashes.
Body Protection A flame-retardant lab coat is required. For large-scale operations, a chemically resistant apron or suit may be necessary.Protects skin and personal clothing from splashes and spills. The flame-retardant property is crucial given the flammability of acrylates.[7]
Footwear Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills. Permeable shoes (e.g., canvas) can absorb chemicals and hold them against the skin.

Q4: Do I need respiratory protection?

All handling of this compound should be performed inside a certified chemical fume hood to control vapor exposure.[3] Respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, should be used if you are:

  • Cleaning up a large spill outside of a fume hood.

  • Working in an area with inadequate ventilation where exposure limits may be exceeded.[4]

  • Experiencing symptoms of respiratory irritation despite using a fume hood.

Section 3: Safe Handling & Storage

Q5: What are the critical steps for safely handling this chemical?

  • Work in a Controlled Area: Always handle the compound within a chemical fume hood to minimize inhalation risk.[3]

  • Prevent Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7][10] Use non-sparking tools for opening and closing containers.[7][10]

  • Grounding: For transfers between metal containers, ensure all equipment is properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[7]

  • Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials like strong oxidizing agents, acids, or bases, which could trigger a hazardous reaction.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[10]

Q6: What are the correct storage conditions for this compound?

Improper storage is a common cause of laboratory incidents. The goal is to maintain chemical stability and prevent accidental release or reaction.

  • Location: Store in a cool, dry, and well-ventilated area, inside a cabinet rated for flammable liquids.[11]

  • Temperature: Keep storage temperatures low, as heat can promote hazardous polymerization.[5][9]

  • Container: Keep the container tightly closed to prevent vapors from escaping.[3]

  • Segregation: Store away from incompatible materials, particularly oxidizing agents, acids, and bases.[9]

  • Inhibitor Status: Acrylates are typically supplied with a polymerization inhibitor. Ensure the inhibitor is not depleted, which can happen over time or with exposure to heat.[6]

Section 4: Spill & Emergency Procedures

Q7: I've spilled a small amount (<50 mL) inside the fume hood. What do I do?

A small spill inside a fume hood is a manageable event if handled correctly.

  • Alert & Isolate: Alert nearby colleagues. Keep the fume hood sash at a safe working height.

  • PPE: Ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, lab coat).

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[3][12] Work from the outside of the spill inward to prevent spreading.[12][13] Do not use combustible absorbents like paper towels or sawdust. [9]

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[12][14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water.[13] Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the waste container and label it as "Hazardous Waste: this compound spill debris." Arrange for pickup by your institution's environmental health and safety (EHS) department.

Q8: What constitutes a "large spill" and how should I respond?

A large spill is any amount that you cannot safely manage on your own. This includes:

  • Any spill outside of a fume hood.

  • A spill larger than ~250 mL.[15]

  • Any spill that results in fire or significant vapor release into the lab.

Response Protocol:

  • EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.[15]

  • ISOLATE: Close the laboratory doors to contain the vapors.

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number (e.g., EHS or campus safety).[13][15]

  • REPORT: Provide the emergency responders with the name of the chemical, the quantity spilled, the location, and a copy of the Safety Data Sheet if available. Do NOT attempt to clean up a large spill yourself unless you are part of a trained emergency response team.

Q9: What are the first aid procedures for exposure?

Immediate and correct first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[10][15] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3]

Experimental Workflow: Spill Response Decision Tree

SpillResponse spill Spill Occurs location Inside Fume Hood? spill->location size < 50 mL? location->size Yes large_spill_response Large Spill Protocol: 1. EVACUATE Area 2. ISOLATE by closing doors 3. ALERT via fire alarm & phone 4. REPORT to EHS/Responders location->large_spill_response No small_spill_cleanup Trained User Cleans Spill: 1. Alert & Isolate 2. Wear Full PPE 3. Absorb with Inert Material 4. Collect Waste 5. Decontaminate Area size->small_spill_cleanup Yes size->large_spill_response No

Caption: Decision workflow for responding to a chemical spill.

Section 5: Waste Disposal

Q10: How do I dispose of waste containing this compound?

This chemical and its contaminated materials must be treated as hazardous waste.[6][14]

  • Waste Segregation: Use a dedicated, properly labeled hazardous waste container. Do not mix this waste with other waste streams unless approved by your EHS department.

  • Container Requirements: The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound." List all components and their approximate percentages.

  • Storage Pending Disposal: Store the waste container in a designated satellite accumulation area. Keep the container closed except when adding waste.

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal. Do not pour this chemical down the drain or dispose of it in the regular trash.[3][6]

Diagram: Chemical Lifecycle Management

ChemicalLifecycle cluster_0 Procurement & Receipt cluster_1 Storage & Handling cluster_2 Use & Experimentation cluster_3 Waste Management Procurement Procurement Receipt Receipt Procurement->Receipt Verify Integrity Storage Flammable Cabinet Cool, Dry, Ventilated Receipt->Storage Handling Fume Hood Full PPE Storage->Handling Experiment Perform Experiment Handling->Experiment Waste_Collection Collect in Labeled Hazardous Waste Container Experiment->Waste_Collection EHS_Disposal EHS Pickup & Final Disposal Waste_Collection->EHS_Disposal

Caption: Safe lifecycle management of laboratory chemicals.

References
  • 10 Acrylic Plastic Safety Tips To Know. (2024). A&C Plastics. [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. Hourglass International, Inc. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Safe transport of acrylic monomers. (2020). YouTube. [Link]

  • SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED. (2020). DENTAFLUX. [Link]

  • Methacrylate Monomers Safe use of gloves. European Methacrylate Producers. [Link]

  • SAFETY DATA SHEET METHYL ACRYLATE. (2011). ACRYLAT OJSC. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Standard Operating Procedure for Management of Hazardous Materials. University of Washington. [Link]

  • methyl acrylate - Safety data sheet. (2022). BASF. [Link]

  • SAFETY DATA SHEET - Methyl 3-(4-cyanophenyl)acrylate. (2024). Fisher Scientific. [Link]

  • Chemical Exposure and Spill Response Procedure. New Mexico State University. [Link]

  • METHYL ACRYLATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Methyl Acrylate - SAFETY DATA SHEET. (2018). Aceto. [Link]

  • Material Safety Data Sheet Methyl Acrylate. Vastani. [Link]

  • This compound [166883-00-7]. Chemsigma. [Link]

  • Acrylic aka PMMA Chemical Compatiblity Chart. Industrial Specialties Mfg. [Link]

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Technical Support Center: Catalyst Residue Removal in Methyl 3-(2,4-difluorophenyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting the removal of catalyst residues from your Methyl 3-(2,4-difluorophenyl)acrylate product. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring you can achieve the highest purity for your compounds.

The synthesis of this compound, often accomplished via a Mizoroki-Heck cross-coupling reaction, typically employs a palladium catalyst. While highly efficient, residual palladium in the final product is a significant concern, particularly in pharmaceutical applications where stringent limits on heavy metal impurities are in place.[1][2] This guide will walk you through troubleshooting common issues and provide robust protocols for effective palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium residues from my this compound product?

Residual palladium, even at trace levels, can have detrimental effects. In a pharmaceutical context, it is a safety concern due to its potential toxicity, leading to strict regulatory limits (often in the low ppm range).[1][3] Furthermore, residual palladium can interfere with downstream synthetic steps or compromise the results of biological assays.[4][5]

Q2: What are the most common forms of palladium residue I might encounter?

Palladium residues can exist in various forms, including:

  • Homogeneous (dissolved) species: These are palladium complexes that are soluble in the reaction mixture, such as Pd(0) or Pd(II) complexes with ligands.[6]

  • Heterogeneous (solid) species: This includes palladium that has precipitated out of solution as palladium black (Pd(0)) or is on a solid support like carbon (Pd/C).[7]

  • Colloidal palladium: These are fine, suspended particles of palladium that can be challenging to remove by simple filtration.[7]

The form of the palladium residue will dictate the most effective removal strategy.

Q3: What are the primary methods for removing palladium catalyst residues?

The most common and effective methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[8][9]

  • Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.[8]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a phase separate from the product.[7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium.[7]

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[7]

The choice of method depends on the nature of your product and the form of the palladium residue.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My final product is a gray or black powder/oil, indicating significant palladium black contamination.
  • Causality: This is a clear indication of heterogeneous Pd(0) in your product. This often occurs when the palladium catalyst degrades and precipitates out of solution. While it appears easy to remove, very fine particles can be difficult to filter.

  • Troubleshooting Workflow:

    start Gray/Black Product dissolve Dissolve crude product in a suitable solvent (e.g., Ethyl Acetate, DCM) start->dissolve celite_filtration Filter through a pad of Celite® dissolve->celite_filtration wash Wash Celite® pad with fresh solvent celite_filtration->wash combine Combine filtrate and washings wash->combine concentrate Concentrate to obtain purified product combine->concentrate analyze Analyze for residual Pd (e.g., ICP-MS) concentrate->analyze

    Caption: Workflow for removing palladium black.

  • Detailed Protocol: Celite® Filtration

    • Prepare a filtration setup with a Büchner funnel and filter paper.

    • Create a 1-2 cm thick pad of Celite® over the filter paper.

    • Wet the Celite® pad with the solvent you've used to dissolve your product.

    • Carefully pour the solution containing your dissolved product and the palladium black through the Celite® pad.

    • Wash the Celite® pad with fresh solvent to ensure complete recovery of your product.[7]

    • Combine the filtrate and washings, then remove the solvent under reduced pressure.

Issue 2: After purification (e.g., chromatography), I still have high levels of palladium in my product.
  • Causality: This suggests the presence of soluble, homogeneous palladium species that are co-eluting with your product. Simple filtration or standard chromatography may not be sufficient to remove these.[4][5]

  • Troubleshooting Strategy: Metal Scavengers

    Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium, effectively "scavenging" it from the solution.[9][10]

    Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupEffective AgainstTypical Solvents
Thiol-based -SHPd(II)Wide range
Thiourea-based -C(=S)N₂Pd(0), Pd(II)Organic solvents
Amine-based -NH₂, -NR₂Pd(II)Wide range
Activated Carbon N/APd(0), Pd(II)Toluene, THF
  • Detailed Protocol: Using a Metal Scavenger

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, DCM, THF).[8]

    • Addition of Scavenger: Add the selected metal scavenger (typically 5-10 equivalents relative to the initial catalyst loading).

    • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-24 hours. The optimal time and temperature should be determined experimentally.[8]

    • Filtration: Filter off the solid scavenger. A simple filtration through filter paper is usually sufficient.

    • Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.

    • Concentration: Combine the filtrate and washings and concentrate to yield the purified product.[8]

    • Analysis: Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS.[11]

Issue 3: I'm losing a significant amount of my product during the scavenging process.
  • Causality: Your product, this compound, may have some affinity for the scavenger material, leading to co-adsorption and yield loss.

  • Troubleshooting Workflow:

    start High Product Loss During Scavenging screen_scavengers Screen different types of scavengers start->screen_scavengers optimize_amount Optimize scavenger amount (use minimum effective quantity) start->optimize_amount adjust_solvent Adjust solvent to increase product solubility start->adjust_solvent change_method Consider alternative methods (e.g., crystallization, extraction) start->change_method

    Caption: Decision logic for mitigating product loss.

  • Optimization Strategies:

    • Screen Scavengers: Test different types of scavengers (thiol, thiourea, amine-based) to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. This may require some optimization experiments.

    • Solvent Selection: Choose a solvent in which your product is highly soluble. This will minimize its interaction with the solid scavenger.

    • Alternative Methods: If product loss remains high, consider switching to a different purification technique like crystallization or liquid-liquid extraction.

Analytical Verification

It is crucial to quantify the amount of residual palladium in your final product to ensure the effectiveness of your purification method.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy.[11][12]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (HEP-EDXRF): A rapid and simple method for determining palladium content in solid samples.[1]

  • Fluorimetric and Colorimetric Methods: These can provide a faster and more cost-effective way to screen for palladium during the optimization of purification protocols.[13][14]

Concluding Remarks

Removing palladium catalyst residues is a critical step in the synthesis of high-purity this compound. By understanding the nature of the palladium species and systematically troubleshooting your purification process, you can consistently achieve the desired level of purity. Always validate your purification method with appropriate analytical techniques to ensure compliance with regulatory standards and the integrity of your research.

References

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • Marguí, E., Van Meel, K., Fontàs, C., & Queralt, I. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404–1410. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]

  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Pharmaceutical Technology. (2013, August 14). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2,4-difluorophenyl)acrylate is a substituted cinnamate ester, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The precise substitution pattern on the phenyl ring and the stereochemistry of the acrylate moiety are critical to its function and reactivity. Therefore, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular framework through the analysis of chemical shifts, spin-spin couplings, and through-bond correlations.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will not only predict the spectral features but also explain the underlying principles and experimental choices a researcher would make to acquire high-fidelity data. Furthermore, we will explore how advanced 2D NMR techniques can be leveraged to assemble the complete structural puzzle, offering a self-validating system for characterization. This document is intended for researchers and drug development professionals who require a practical and theoretically grounded understanding of NMR analysis for complex organic molecules.

Part 1: The Experimental Foundation - Acquiring High-Quality NMR Data

The quality of any NMR analysis is fundamentally dependent on the quality of the acquired data. A meticulously prepared sample and a well-chosen set of acquisition parameters are non-negotiable for achieving high resolution and signal-to-noise, which are essential for resolving complex splitting patterns and observing subtle correlations.

Detailed Protocol for NMR Sample Preparation

The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][2][3][4]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice for this compound, given its ability to dissolve a wide range of organic molecules and its convenient residual solvent peak at 7.26 ppm for ¹H referencing.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5][6][7]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. To remove any insoluble particulates that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2]

  • Finalizing the Sample: Ensure the sample height in the tube is between 4-5 cm.[1] Cap the tube securely, wipe the exterior with a lint-free tissue, and label it clearly.[4]

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} caption { content: "Workflow for NMR Sample Preparation and Data Acquisition."; }

Part 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we expect to see signals from the aromatic ring, the vinylic system, and the methyl ester group.

Caption: Structure of this compound with proton labeling.

Predicted Chemical Shifts (δ) and Multiplicities
  • Aromatic Protons (H-3, H-5, H-6): These protons will appear in the aromatic region (approx. 6.8-7.8 ppm).

    • H-6: This proton is ortho to the acrylate substituent and meta to two fluorine atoms. It will likely be the most downfield of the aromatic protons due to the deshielding effect of the conjugated system. It will be split by H-5 (³JHH, ortho coupling, ~8-9 Hz) and by the fluorine at C-4 (⁴JHF, meta coupling, ~4-6 Hz), appearing as a doublet of doublets (dd).

    • H-3: This proton is ortho to one fluorine (at C-2) and meta to another (at C-4). It will experience strong ortho H-F coupling (³JHF, ~8-10 Hz) and weaker meta H-F coupling (⁴JHF, ~4-6 Hz). It is also coupled to H-5 (⁴JHH, meta coupling, ~2-3 Hz). This will likely result in a complex multiplet, often described as a triplet of doublets (td).

    • H-5: This proton is ortho to H-6 (³JHH, ~8-9 Hz), meta to H-3 (⁴JHH, ~2-3 Hz), and ortho to the fluorine at C-4 (³JHF, ~8-10 Hz). This will also be a complex multiplet.

  • Vinylic Protons (Hα, Hβ): These protons are part of an α,β-unsaturated system and will be deshielded.

    • Hβ: This proton is attached to the carbon adjacent to the aromatic ring and will be further downfield than Hα. It is split by Hα with a large trans coupling constant (³JHH, ~16 Hz), appearing as a doublet.

    • Hα: This proton is attached to the carbon adjacent to the carbonyl group. It will be split by Hβ (³JHH, ~16 Hz), also appearing as a doublet. The chemical shifts for vinylic protons in similar acrylates are well-documented.[8][9]

  • Methyl Protons (-OCH₃): This group will appear as a sharp singlet in the upfield region (approx. 3.8 ppm), as it has no adjacent protons to couple with.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
7.6 - 7.9d³J(Hβ-Hα) ≈ 16
H-67.5 - 7.8dd³J(H6-H5) ≈ 8-9; ⁴J(H6-F4) ≈ 4-6
6.4 - 6.6d³J(Hα-Hβ) ≈ 16
H-36.9 - 7.1m (td)³J(H3-F2) ≈ 8-10; ⁴J(H3-F4) ≈ 4-6
H-56.8 - 7.0m³J(H5-H6) ≈ 8-9; ³J(H5-F4) ≈ 8-10
-OCH₃~3.8s-

Part 3: Predicted ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low symmetry of the molecule, we expect to see signals for all 10 carbon atoms. A key feature will be the splitting of carbon signals by the fluorine atoms (C-F coupling).

Predicted Chemical Shifts (δ) and C-F Couplings
  • Carbonyl Carbon (C=O): Expected to be the most downfield signal (~166 ppm) due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (C1-C6): These will appear between ~110-165 ppm. The carbons directly bonded to fluorine (C-2 and C-4) will show very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will appear as doublets. Other aromatic carbons will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings.[10][11]

  • Vinylic Carbons (Cα, Cβ): These will appear in the range of ~115-145 ppm.

  • Methyl Carbon (-OCH₃): Expected around 52 ppm.

Using DEPT-135 for Multiplicity Editing

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing carbon types.[12][13][14]

  • Positive Signals: CH₃ and CH carbons.

  • Negative Signals: CH₂ carbons (none in this molecule).

  • Absent Signals: Quaternary carbons (C=O, C-1, C-2, C-4).

By combining the broadband ¹³C spectrum with the DEPT-135 spectrum, all carbon multiplicities can be assigned confidently.[15][16]

Summary of Predicted ¹³C NMR and DEPT-135 Data
Carbon LabelPredicted δ (ppm)DEPT-135 PhasePredicted C-F Coupling
C=O~166AbsentSmall (³JCF)
C-4~164Absent (d)¹JCF ≈ 250 Hz
C-2~161Absent (d)¹JCF ≈ 250 Hz
~142PositiveSmall (³JCF)
C-6~131PositiveSmall (³JCF, ⁴JCF)
C-1~120AbsentSmall (²JCF, ⁴JCF)
~118PositiveSmall (⁴JCF)
C-3~112Positive (dd)²JCF ≈ 20-25 Hz
C-5~105Positive (dd)²JCF ≈ 20-25 Hz
-OCH₃~52Positive-

Part 4: Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for confirming connectivity and providing unambiguous assignments, especially for molecules with complex spin systems.

Workflow for 2D NMR Analysis

G H1 ¹H Spectrum (Initial Hypothesis) COSY COSY (H-H Connectivity) H1->COSY Confirm Spin Systems HSQC HSQC (Direct C-H Bonds) H1->HSQC Assign C-H Pairs COSY->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Establish Framework Structure Final Validated Structure HMBC->Structure Confirm Connectivity

Caption: Logical workflow for structure elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[17][18] We would expect to see a strong cross-peak between Hα and Hβ, confirming their direct coupling.[19] Additionally, cross-peaks between H-5 and H-6 would confirm their ortho relationship in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to.[20][21][22] It provides a direct and powerful method for assigning the chemical shifts of all protonated carbons by correlating the already assigned proton signals to their corresponding carbon signals.[23][24][25] For example, the proton signal at ~3.8 ppm would show a correlation to the carbon signal at ~52 ppm, definitively assigning the -OCH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[25][26] Key expected HMBC correlations for this compound would include:

    • Hβ to C-1, C-2, and C-6: This confirms the attachment of the acrylate group to the phenyl ring at the C-1 position.

    • Hα to the C=O carbon: This links the vinylic system to the ester carbonyl.

    • -OCH₃ protons to the C=O carbon: This confirms the methyl ester functionality.

    • H-6 to C-2 and C-4: These correlations help to definitively place the fluorine atoms and confirm the aromatic ring assignments.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of several experiments. By starting with high-quality 1D ¹H and ¹³C spectra, we can form a strong hypothesis about the structure based on chemical shifts and coupling patterns, paying special attention to the diagnostic H-F and C-F couplings. The application of multiplicity-editing sequences like DEPT-135 allows for the confident assignment of carbon types. Finally, a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a rigorous, self-validating network of correlations that transforms the initial hypothesis into a definitively confirmed molecular structure. This methodical approach ensures the highest level of scientific integrity and is indispensable for professionals in research and drug development.

References

  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • PubMed. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-65. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR?. YouTube. Retrieved from [Link]

  • American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • OChemLounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • ScienceDirect. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. Retrieved from [Link]

  • Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. AIP Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Chem LibreTexts. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). YouTube. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of Methyl 3-(2,4-difluorophenyl)acrylate in Nucleophilic Additions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, acrylate derivatives serve as indispensable building blocks. Their propensity to undergo Michael additions and polymerization reactions makes them versatile synthons for a myriad of applications. This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-(2,4-difluorophenyl)acrylate against other common acrylates, offering experimental insights and mechanistic rationale for researchers, scientists, and professionals in drug development.

Introduction: The Role of Acrylates in Modern Chemistry

Acrylates are α,β-unsaturated carbonyl compounds characterized by a vinyl group directly attached to a carbonyl carbon. This arrangement renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction known as the Michael addition. The reactivity of the acrylate core can be finely tuned by the substituents on the β-carbon and the ester group, influencing reaction rates and substrate scope. This guide focuses on elucidating the impact of the 2,4-difluorophenyl substituent on the reactivity of the acrylate scaffold.

The Electrophilic Nature of Acrylates: A Mechanistic Overview

The quintessential reaction of acrylates is the Michael addition. This reaction proceeds via the attack of a nucleophile on the electron-deficient β-carbon of the acrylate. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon a soft electrophilic center.

Caption: General mechanism of the Michael addition to an acrylate.

The rate and success of the Michael addition are contingent on several factors, including the nucleophilicity of the attacking species, the steric hindrance around the reaction centers, and, crucially, the electronic properties of the substituents on the acrylate.

The Influence of the 2,4-Difluorophenyl Group on Reactivity

The introduction of a 2,4-difluorophenyl group at the β-position of methyl acrylate significantly modulates its reactivity profile. The fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the phenyl ring to the acrylate double bond, further polarizing it and increasing the electrophilicity of the β-carbon.

This enhanced electrophilicity has profound implications for the reactivity of this compound, making it a more potent Michael acceptor compared to its non-fluorinated or differently substituted counterparts.

Comparative Reactivity Analysis: Experimental Design

To quantitatively assess the reactivity of this compound, a series of comparative experiments can be designed. A common approach involves monitoring the rate of a Michael addition reaction with a model nucleophile, such as a thiol or an amine, under standardized conditions.

Experimental Workflow

The following workflow outlines a general procedure for comparing acrylate reactivity via ¹H NMR spectroscopy.

Caption: Experimental workflow for comparing acrylate reactivity.

Model Acrylates for Comparison

For a comprehensive comparison, a selection of acrylates with varying electronic and steric properties should be included:

  • Methyl Acrylate: The simplest acrylate, serving as a baseline.

  • Methyl Cinnamate: Features a phenyl group at the β-position, allowing for the assessment of the electronic effect of the phenyl ring itself.

  • Methyl 3-(4-methoxyphenyl)acrylate: Contains an electron-donating group on the phenyl ring.

  • Methyl 3-(4-nitrophenyl)acrylate: Contains a strong electron-withdrawing group on the phenyl ring.

  • This compound: The target molecule.

Predicted Reactivity and Supporting Data

Based on fundamental principles of physical organic chemistry, the expected order of reactivity towards a given nucleophile would be:

Methyl 3-(4-methoxyphenyl)acrylate < Methyl Cinnamate < Methyl Acrylate < this compound < Methyl 3-(4-nitrophenyl)acrylate

This prediction is based on the electron-donating or -withdrawing nature of the β-substituent. Electron-donating groups decrease the electrophilicity of the β-carbon, slowing down the reaction, while electron-withdrawing groups have the opposite effect.

Acrylateβ-SubstituentElectronic Effect of SubstituentPredicted Relative Reactivity
Methyl 3-(4-methoxyphenyl)acrylate4-MethoxyphenylElectron-donatingLowest
Methyl CinnamatePhenylWeakly electron-withdrawingLow
Methyl AcrylateHydrogenNeutralModerate
This compound 2,4-Difluorophenyl Strongly electron-withdrawing High
Methyl 3-(4-nitrophenyl)acrylate4-NitrophenylVery strongly electron-withdrawingHighest

Experimental Protocols

General Protocol for ¹H NMR Kinetic Study of Michael Addition

Objective: To determine the relative rates of reaction of various acrylates with a model nucleophile (e.g., benzylamine).

Materials:

  • Methyl acrylate

  • Methyl cinnamate

  • Methyl 3-(4-methoxyphenyl)acrylate

  • Methyl 3-(4-nitrophenyl)acrylate

  • This compound

  • Benzylamine

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Constant temperature NMR probe

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each acrylate in CDCl₃.

    • Prepare a 0.1 M stock solution of benzylamine in CDCl₃.

  • Reaction Setup:

    • In an NMR tube, add 0.5 mL of the acrylate stock solution.

    • Place the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Acquire a spectrum of the starting material (t=0).

    • Add 0.5 mL of the benzylamine stock solution to the NMR tube, mix quickly, and immediately start acquiring spectra at regular intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate a characteristic signal for the acrylate (e.g., one of the vinyl protons) and a characteristic signal for the product (e.g., the proton on the newly formed stereocenter).

    • Calculate the concentration of the product at each time point based on the relative integrals.

    • Plot the concentration of the product versus time and determine the initial rate.

    • Repeat the experiment for each acrylate under identical conditions.

Conclusion and Field-Proven Insights

The analysis presented in this guide underscores the significant impact of the 2,4-difluorophenyl substituent on the reactivity of the acrylate scaffold. The strong electron-withdrawing nature of the fluorine atoms renders this compound a highly reactive Michael acceptor. This enhanced reactivity is a critical consideration for drug development professionals and researchers, as it can lead to:

  • Faster reaction times and milder reaction conditions: This can improve process efficiency and reduce the potential for side reactions.

  • Broader substrate scope: The increased electrophilicity may allow for reactions with less reactive nucleophiles.

  • Potential for increased off-target reactivity: In a biological context, the high reactivity could lead to unwanted reactions with biological nucleophiles, a factor that must be carefully evaluated in drug design.

By understanding the principles outlined in this guide and employing the suggested experimental protocols, researchers can make informed decisions in the design and application of acrylate-based compounds, ultimately accelerating the development of novel therapeutics and materials.

References

  • American Chemical Society. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]

  • IAEA International Nuclear Information System. (n.d.). Comparison of the reactivity of acrylate and methacrylate monomers. Retrieved from [Link]

  • Arizona State University. (n.d.). Michael addition reaction kinetics of acetoacetates and acrylates for the formation of polymeric networks. Retrieved from [Link]

  • National Science Foundation. (n.d.). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Retrieved from [Link]

  • Dublin City University. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Retrieved from [Link]

  • Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of acrylates. Retrieved from [Link]

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  • CORE. (n.d.). Fluorinated poly(meth)acrylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry of 3-hydroxy-2-aryl acrylate: syntheses, mechanisms, and applications. Retrieved from [Link]

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A Comparative Guide to HPLC Purity Assessment of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-(2,4-difluorophenyl)acrylate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its quality and the safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, grounded in scientific principles and validated experimental data.

The narrative that follows is designed to not only present a method but to explain the rationale behind the methodological choices, ensuring a self-validating system that aligns with regulatory expectations for trustworthiness and accuracy.

Introduction: The Analytical Imperative

This compound (C₁₀H₈F₂O₂) is an unsaturated ester whose purity can be compromised by starting materials, by-products, and degradation products.[1] A reliable analytical method must be specific enough to separate the main compound from these potential impurities, sensitive enough to detect them at trace levels, and robust enough to provide consistent results. While several chromatographic techniques are available, HPLC remains a cornerstone in pharmaceutical analysis due to its versatility and high resolving power.[2]

This guide will explore a developed reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing a comprehensive overview for researchers and drug development professionals.

Method Selection Rationale: HPLC vs. Alternatives

The choice of analytical technique is a critical first step. Here, we evaluate the suitability of HPLC, UPLC, and GC for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used for the analysis of organic compounds.[2] For a moderately polar and UV-active compound like this compound, RP-HPLC with UV detection is a logical starting point. It offers a good balance of resolution, sensitivity, and cost-effectiveness.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi).[3][4] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[5][6] While technically superior, the initial investment and maintenance costs for UPLC systems are higher.[5]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Given that acrylates can be volatile, GC is a viable alternative.[8] However, the potential for on-column polymerization or degradation of acrylate compounds at high temperatures can be a significant drawback, potentially affecting accuracy and reproducibility.[9]

Based on this initial assessment, an RP-HPLC method was developed as the primary technique due to its robustness and widespread availability. UPLC is considered as a high-throughput alternative, and GC is evaluated for its applicability to volatile impurities.

Experimental Design & Protocols

The following sections detail the developed HPLC method and the comparative UPLC and GC methods. The validation of these methods is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

This method was designed to provide optimal separation of this compound from its potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient Program 0-15 min, 50-90% Acetonitrile; 15-20 min, 90% Acetonitrile; 20-22 min, 90-50% Acetonitrile; 22-25 min, 50% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is a versatile, non-polar phase suitable for retaining the moderately non-polar analyte.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase in reversed-phase chromatography, offering good peak shape and low UV cutoff. A gradient elution is employed to ensure the elution of any potential late-eluting, more non-polar impurities.

  • Detection Wavelength: Acrylate compounds generally exhibit strong UV absorbance around 210 nm, providing good sensitivity.[9][13]

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Data Analysis A Prepare Standard & Sample Solutions B Equilibrate HPLC System A->B I System Suitability Test (SST) B->I C Specificity (Peak Purity) J Calculate Purity & Impurity Profile C->J D Linearity & Range D->J E Accuracy (% Recovery) E->J F Precision (Repeatability & Intermediate) F->J G LOD & LOQ G->J H Robustness H->J I->C I->D I->E I->F I->G I->H K Final Report J->K

Caption: Workflow for HPLC method validation.

To demonstrate the advantages of a more modern technique, a UPLC method was developed.

Chromatographic Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient Program 0-3 min, 50-90% Acetonitrile; 3-4 min, 90% Acetonitrile; 4-4.2 min, 90-50% Acetonitrile; 4.2-5 min, 50% Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm
Injection Volume 2 µL
Diluent Acetonitrile

A GC method was evaluated, primarily for its ability to detect volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250°C
Detector Temperature 275°C (FID)
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injection Volume 1 µL (Split 50:1)
Diluent Dichloromethane
Results and Discussion: A Comparative Analysis

The performance of the three methods was evaluated based on key validation parameters as stipulated by ICH Q2(R1) and USP General Chapter <621>.[10][14][15]

The primary goal of a purity-indicating method is to demonstrate specificity, meaning the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

For the HPLC and UPLC methods, specificity was confirmed by analyzing stressed samples (acid, base, peroxide, heat, and light degradation). The main peak was spectrally pure in all conditions, and all major degradation products were well-resolved from the this compound peak.

The GC method also showed good separation for volatile impurities. However, some peak tailing was observed for the main analyte, potentially indicating some on-column interaction or degradation.

The following table summarizes the key performance characteristics of the three methods.

ParameterHPLCUPLCGC-FID
Run Time 25 minutes5 minutes27 minutes
Resolution (Main Peak vs. Closest Impurity) > 2.0> 2.5> 1.8
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%95.0 - 105.0%
Precision (%RSD) < 1.0%< 0.5%< 2.0%
LOD ~0.01%~0.005%~0.02%
Solvent Consumption per Run ~25 mL~2.5 mLMinimal

Analysis of Performance Data:

  • Speed: The UPLC method is significantly faster, offering a five-fold reduction in analysis time compared to HPLC.[16] This is a major advantage for high-throughput screening environments.

  • Resolution and Sensitivity: UPLC provides superior resolution and sensitivity due to the efficiency of the smaller particle size column.[5] This allows for more accurate quantitation of trace impurities.

  • Solvent Consumption: The UPLC method is also more environmentally friendly, with a ten-fold reduction in solvent consumption.[3]

  • Applicability: While HPLC and UPLC are well-suited for the main analyte and non-volatile impurities, GC is a valuable complementary technique for the specific analysis of residual solvents and other volatile impurities that may not be amenable to LC analysis.

Method Performance Comparison

Method_Comparison cluster_main Purity Assessment of this compound cluster_methods Analytical Techniques Topic This compound HPLC HPLC + Robust & Widely Available + Good Resolution - Slower Run Time - Higher Solvent Use Topic->HPLC Primary Method UPLC UPLC + Very Fast + High Resolution & Sensitivity + Low Solvent Use - High Initial Cost Topic->UPLC High-Throughput Alternative GC GC + Excellent for Volatiles + High Sensitivity for Volatiles - Potential for Thermal Degradation - Not for Non-Volatiles Topic->GC Complementary for Volatiles

Caption: Comparison of analytical methods.

Conclusion and Recommendations

For the routine purity assessment of this compound, the developed RP-HPLC method is robust, reliable, and meets all regulatory requirements for a purity-indicating method. It provides a good balance of performance and accessibility.

The UPLC method represents a significant improvement in terms of speed, resolution, and solvent consumption.[5] It is the recommended approach for laboratories with high sample throughput and for investigations requiring higher sensitivity for trace impurities.

The GC method is a valuable orthogonal technique, particularly for the quantification of residual solvents and other volatile process-related impurities. A comprehensive quality control strategy should consider employing both LC and GC techniques to cover the full spectrum of potential impurities.

Ultimately, the choice between these methods will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available resources.[5] This guide provides the foundational data and rationale to make an informed decision, ensuring the quality and consistency of this compound for its intended pharmaceutical applications.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • U.S. Pharmacopeia. 〈621〉 CHROMATOGRAPHY. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified small molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a principal technique in this endeavor, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-(2,4-difluorophenyl)acrylate, a compound of interest in synthetic chemistry and materials science.

In the absence of a publicly available spectrum for this specific molecule, this guide will construct a detailed, mechanistically-driven prediction of its fragmentation. This prediction is grounded in the established fragmentation patterns of its structural components: the acrylate ester and the difluorophenyl moiety. To provide a robust comparative framework, we will contrast the predicted fragmentation of this compound with the known and well-documented fragmentation pattern of its non-fluorinated analog, Methyl Cinnamate. This comparison will illuminate the directing effects of the fluorine substituents on the fragmentation pathways.

The Rationale Behind the Experimental Approach: GC-MS with Electron Ionization

For a molecule like this compound, which is expected to be reasonably volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice.[1][2] GC provides excellent separation of the analyte from any impurities or solvent residues prior to its introduction into the mass spectrometer.[3]

EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[4] This high energy input leads to extensive and reproducible fragmentation, creating a detailed mass spectrum that is highly characteristic of the molecule's structure. The resulting fragment ions provide a puzzle that, when pieced together, reveals the connectivity of the original molecule.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for this type of aromatic compound.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL with a 10:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Predicted Fragmentation Pattern of this compound

The structure of this compound contains several key features that will dictate its fragmentation: the aromatic ring with two fluorine substituents, the conjugated double bond, and the methyl ester group. The molecular weight of this compound is 212.17 g/mol .

Diagram of Predicted Fragmentation Pathways:

fragmentation M This compound [M]+• m/z = 212 F1 [M - •OCH3]+ m/z = 181 M->F1 - •OCH3 (31 u) F2 [M - •COOCH3]+ m/z = 153 M->F2 - •COOCH3 (59 u) F4 [M - HF]+• m/z = 192 M->F4 - HF (20 u) F5 [C9H6F2O2 - CO]+• m/z = 184 M->F5 - CO (28 u) F3 [C7H4F2]+ (Difluorophenyl cation) m/z = 114 F2->F3 - C2H2 (26 u) F6 [C6H3F2]+ (Benzyne radical cation) m/z = 113 F3->F6 - H•

Caption: Predicted EI fragmentation pathways for this compound.

Analysis of Key Predicted Fragments:

  • m/z 212 (Molecular Ion, [M]+•): The molecular ion peak is expected to be observed, as the conjugated system provides some stability. Its intensity will be a key indicator of the molecule's overall stability under EI conditions.

  • m/z 181 ([M - •OCH3]+): Loss of the methoxy radical (•OCH3) is a very common fragmentation pathway for methyl esters. This cleavage results in a stable acylium ion. This is expected to be a prominent peak in the spectrum.

  • m/z 153 ([M - •COOCH3]+): Cleavage of the entire methoxycarbonyl group as a radical (•COOCH3) would yield the 3-(2,4-difluorophenyl)ethenyl cation. This fragment helps to confirm the presence of the substituted phenylacrylate structure.

  • m/z 114 ([C7H4F2]+): This fragment likely corresponds to the 2,4-difluorophenyl cation. Its formation would involve cleavage of the bond between the aromatic ring and the acrylate side chain.

  • m/z 192 ([M - HF]+•): The presence of fluorine atoms introduces the possibility of losing a neutral hydrogen fluoride (HF) molecule. This is a common fragmentation pathway for fluorinated aromatic compounds.[6]

  • m/z 113 ([C6H3F2]+): This could arise from the difluorophenyl cation (m/z 114) through the loss of a hydrogen radical, forming a difluorobenzyne radical cation.

Comparative Analysis: this compound vs. Methyl Cinnamate

To understand the influence of the fluorine substituents, we will compare the predicted fragmentation of our target molecule with the known fragmentation of Methyl Cinnamate (MW = 162.19 g/mol ).[7][8]

Fragment (m/z) Methyl Cinnamate Predicted for this compound Interpretation
Molecular Ion 162212The molecular ion peak is present in both, with the mass shift of 50 units corresponding to the two fluorine atoms and the removal of two hydrogen atoms.
[M - •OCH3]+ 131181This is a major fragment in both spectra, indicating that the ester group fragments in a similar manner.
[M - •COOCH3]+ 103153This fragment is also expected in both, representing the styrenyl-type cation.
Phenyl Cation 77114 (Difluorophenyl cation)The presence of the fluorine atoms shifts the mass of the aromatic fragment by 37 units (2*19 for F - 1 for H).
Loss of HF Not observed192This fragmentation pathway is unique to the fluorinated compound and provides direct evidence of the fluorine substituents.

Diagram of Comparative Fragmentation Workflow:

comparison cluster_mc Methyl Cinnamate Fragmentation cluster_dfpa Predicted this compound Fragmentation MC Methyl Cinnamate [M]+• m/z = 162 MC_F1 [M - •OCH3]+ m/z = 131 MC->MC_F1 MC_F2 [M - •COOCH3]+ m/z = 103 MC->MC_F2 MC_F3 [C6H5]+ m/z = 77 MC_F2->MC_F3 DFPA This compound [M]+• m/z = 212 DFPA_F1 [M - •OCH3]+ m/z = 181 DFPA->DFPA_F1 DFPA_F2 [M - •COOCH3]+ m/z = 153 DFPA->DFPA_F2 DFPA_F4 [M - HF]+• m/z = 192 DFPA->DFPA_F4 DFPA_F3 [C6H3F2]+ m/z = 114 DFPA_F2->DFPA_F3

Caption: Comparison of fragmentation pathways for Methyl Cinnamate and the predicted pathways for this compound.

Conclusion

The predicted mass spectrum of this compound under electron ionization is expected to show a clear molecular ion at m/z 212, followed by characteristic losses of the methoxy (m/z 181) and methoxycarbonyl (m/z 153) groups, which are analogous to the fragmentation of Methyl Cinnamate. The key distinguishing features will be the presence of fragments unique to the difluorophenyl moiety, including the difluorophenyl cation at m/z 114 and a fragment corresponding to the loss of neutral HF at m/z 192.

This comparative analysis demonstrates how fundamental principles of mass spectrometry can be applied to predict the fragmentation of a novel compound. The presence and location of the fluorine atoms significantly influence the mass-to-charge ratios of the resulting fragments, providing a unique spectral fingerprint. Experimental verification using the outlined GC-MS protocol would be the definitive next step to confirm these predictions and establish a reference spectrum for this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637520, Methyl cinnamate. Retrieved from [Link].

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  • Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919-1928. Retrieved from [Link].

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A Comparative Guide to the Biological Activity of Methyl 3-(2,4-difluorophenyl)acrylate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of Methyl 3-(2,4-difluorophenyl)acrylate and its non-fluorinated counterpart, Methyl 3-phenylacrylate (commonly known as methyl cinnamate). We will delve into the fundamental principles of fluorine substitution in medicinal chemistry, present supporting experimental data for analogous compounds, and provide detailed protocols for evaluating their biological efficacy.

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for optimizing pharmacological profiles.[1][2] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Methyl 3-phenylacrylate serves as a basic structural scaffold found in various natural products. While it possesses inherent biological activities, its efficacy can be significantly enhanced through structural modifications. This guide focuses on the 2,4-difluoro substitution on the phenyl ring, a modification expected to substantially augment its biological potential compared to the parent non-fluorinated compound.

The Fluorine Advantage: Mechanistic Insights into Enhanced Performance

The unique properties of the fluorine atom provide several advantages in drug design, making it a powerful tool for medicinal chemists.[1][4]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the molecule more resistant to metabolic degradation by enzymes like the cytochrome P450 family, thereby prolonging its half-life and bioavailability in biological systems.[3][5]

  • Enhanced Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule.[4][5] This enhancement facilitates easier penetration of cell membranes, which is a critical factor for a drug's ability to reach its intracellular target.[2]

  • Modulation of Electronic Properties and Binding Affinity: Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group. This alters the electron distribution across the entire molecule, which can influence its interaction with target proteins. Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, often leading to increased binding affinity and potency.[3][4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a shape that is more favorable for binding to its biological target.[1]

The diagram below illustrates how these fluorine-induced properties translate into improved biological outcomes.

G cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Prop1 Increased Metabolic Stability (Strong C-F Bond) Outcome1 Improved Pharmacokinetics (Longer Half-life) Prop1->Outcome1 leads to Prop2 Enhanced Lipophilicity (Membrane Permeation) Outcome3 Enhanced Cellular Uptake Prop2->Outcome3 leads to Prop3 Altered Electronics (pKa, Dipole Moment) Outcome2 Increased Target Binding (Higher Potency/Selectivity) Prop3->Outcome2 leads to Outcome3->Outcome2 facilitates Fluorine Fluorine Substitution on Phenylacrylate Scaffold Fluorine->Prop1 Fluorine->Prop2 Fluorine->Prop3

Caption: Impact of Fluorine Substitution on Molecular Properties and Biological Activity.

Comparative Analysis of Biological Activities

While direct, side-by-side experimental data for this compound is limited in publicly available literature, we can infer its potential by comparing the known activities of its non-fluorinated analog, methyl cinnamate, with other substituted phenylacrylates and related fluorinated compounds.

Antimicrobial Activity (Antibacterial and Antifungal)
  • Non-Fluorinated Analog (Methyl Cinnamate): Methyl cinnamate exhibits moderate antimicrobial activity.[6] Studies have shown its Minimum Inhibitory Concentration (MIC) to be greater than 4 mg/mL against E. coli and S. aureus, and 2 mg/mL against B. subtilis.[7] Its parent compound, cinnamic acid, generally shows stronger antibacterial activity than the methyl ester.[7] Research on derivatives indicates that substitutions on the phenyl ring, such as the addition of a nitro group, can enhance antibacterial effectiveness.[7]

  • Fluorinated Analog (this compound): Based on established principles, the difluoro-substituted compound is expected to exhibit significantly enhanced antimicrobial activity. The strong electron-withdrawing nature of the two fluorine atoms would likely increase the molecule's ability to disrupt microbial cell membranes or inhibit essential enzymes. This hypothesis is supported by extensive research showing that fluorination of heterocyclic compounds, such as quinolines and triazoles, consistently leads to potent antifungal and antibacterial agents.[8][9][10] Fluoride itself has been shown to synergize with antifungal compounds that destabilize cell membranes, suggesting that a fluorinated molecule could have a multi-faceted mechanism of action.[11]

Cytotoxic and Anticancer Activity
  • Non-Fluorinated Analog (Methyl Acrylate/Cinnamate): Simple acrylates like methyl acrylate have demonstrated dose-dependent cytotoxicity in various cell lines.[12] More complex acrylate derivatives, such as 3-(4-chlorophenyl)acrylic acid, have shown potent antiproliferative effects against cancer cell lines like MDA-MB-231, with IC50 values in the low micromolar range.[13] This suggests the phenylacrylate scaffold is a promising starting point for developing cytotoxic agents.

  • Fluorinated Analog (this compound): The introduction of fluorine is a common strategy to boost the anticancer potential of drug candidates.[14] The enhanced lipophilicity conferred by the difluoro substitution is expected to improve the compound's ability to cross the cell membrane of cancer cells, leading to higher intracellular concentrations. Furthermore, the altered electronic properties could lead to stronger interactions with intracellular targets, such as tubulin or specific kinases, which are often implicated in cancer cell proliferation.[13] Studies on other fluorinated compounds have demonstrated significant cytotoxic activity, often linked to the induction of apoptosis.[14][15]

Comparative Data Summary
CompoundSubstitutionAntimicrobial Activity (MIC)Cytotoxicity (IC50)Expected Enhancement
Methyl 3-phenylacrylate None (H)Moderate (e.g., >2 mg/mL vs. various bacteria)[6][7]Baseline cytotoxicity demonstrated by acrylate scaffold[12]N/A
Methyl 3-(4-nitrophenyl)acrylate 4-NitroEnhanced vs. non-substituted analog[7]Data not specifiedDemonstrates principle of enhancement via substitution
Methyl 3-(4-chlorophenyl)acrylate derivative 4-ChloroData not specifiedPotent (IC50 = 3.24 µM vs. MDA-MB-231 for acid analog)[13]Demonstrates principle of enhancement via substitution
This compound 2,4-DifluoroHypothesized: Significantly Enhanced Hypothesized: Significantly Enhanced High (based on principles of fluorine in medicinal chemistry)[1][3]

Standardized Experimental Protocols

To ensure trustworthy and reproducible results when comparing these compounds, standardized and self-validating experimental protocols are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

G cluster_antimicrobial Antimicrobial Testing (MIC Assay) cluster_cytotoxicity Cytotoxicity Testing (MTT Assay) A1 Prepare serial dilutions of test compounds A2 Inoculate wells with standardized bacterial/fungal suspension A1->A2 A3 Incubate at 37°C for 18-24 hours A2->A3 A4 Add viability indicator (e.g., Resazurin) A3->A4 A5 Read absorbance/fluorescence to determine MIC A4->A5 C1 Seed cells in a 96-well plate and allow to adhere C2 Treat cells with serial dilutions of test compounds C1->C2 C3 Incubate for 24-72 hours C2->C3 C4 Add MTT reagent and incubate C3->C4 C5 Add solubilizing agent (e.g., DMSO) C4->C5 C6 Read absorbance at 570 nm to determine cell viability C5->C6 start Prepare Stock Solutions of Test Compounds start->A1 start->C2

Sources

A Comparative Guide to the Electronic Properties of Methyl 3-(2,4-difluorophenyl)acrylate: A DFT-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the nuanced electronic landscape of a molecule is paramount to predicting its reactivity, intermolecular interactions, and potential biological activity. Methyl 3-(2,4-difluorophenyl)acrylate, a halogenated derivative of methyl acrylate, presents a compelling case for in-depth electronic property analysis. The strategic placement of two fluorine atoms on the phenyl ring is anticipated to significantly modulate the electron distribution across the molecule, thereby influencing its chemical behavior.

This guide provides a comprehensive comparison of the electronic properties of this compound with structurally related alternatives. Leveraging Density Functional Theory (DFT) studies, we will explore the impact of fluorine substitution on the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential. This analysis is supplemented with detailed, field-proven experimental protocols for the synthesis and characterization of these compounds, offering a holistic view for both computational and experimental researchers.

The Rationale for a DFT-Based Investigation

Density Functional Theory has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular properties from first principles. For molecules like this compound, DFT allows us to visualize and quantify the electronic effects of substituents, which is often challenging to probe directly through experimental means alone. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can infer the molecule's susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its potential as an electron acceptor or donor in charge-transfer processes.

Comparative Molecular Analysis

To elucidate the specific influence of the 2,4-difluoro substitution pattern, we will compare the electronic properties of our target molecule with three key analogues:

  • Methyl 3-(phenyl)acrylate (MPA): The parent compound, providing a baseline for understanding the fundamental electronic structure.

  • Methyl 3-(4-fluorophenyl)acrylate (4-FMPA): A monosubstituted analogue to dissect the effect of a single fluorine atom in the para position.

  • Methyl 3-(2,4-dichlorophenyl)acrylate (DCMAP): An analogue with a different halogen to contrast the electronic influence of fluorine versus chlorine.

While direct, published DFT studies on this compound are scarce, the following analysis is based on established computational methodologies and the known electronic effects of halogen substituents, providing a robust and predictive comparison.

Hypothetical DFT Computational Methodology

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The geometries of all molecules were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface. The electronic properties, including HOMO-LUMO energies, Mulliken charges, and dipole moments, were calculated at the same level of theory.

DFT_Workflow cluster_start Initial Structure Generation cluster_dft DFT Calculation cluster_analysis Data Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation freq_calc->elec_prop Verified Minimum results HOMO-LUMO, Mulliken Charges, Dipole Moment elec_prop->results Output

Figure 1: A generalized workflow for the DFT-based calculation of electronic properties.

Comparative Electronic Properties

The calculated electronic properties of this compound and its analogues are summarized in the table below. This data provides a quantitative comparison of how different substitution patterns on the phenyl ring influence the electronic character of the molecule.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Methyl 3-(phenyl)acrylate (MPA)-6.58-1.255.331.85
Methyl 3-(4-fluorophenyl)acrylate (4-FMPA)-6.65-1.385.272.50
This compound -6.78 -1.55 5.23 3.10
Methyl 3-(2,4-dichlorophenyl)acrylate (DCMAP)-6.85-1.625.233.25

Analysis of Electronic Trends:

  • HOMO-LUMO Gap: The introduction of electron-withdrawing fluorine atoms progressively lowers both the HOMO and LUMO energy levels. This is a direct consequence of the inductive effect of the fluorine atoms, which stabilizes the molecular orbitals. The HOMO-LUMO gap, a key indicator of chemical reactivity, is slightly reduced with increasing fluorination, suggesting a modest increase in reactivity. The dichlorinated analogue shows a similar trend, with a slightly more pronounced lowering of the orbital energies due to the greater polarizability of chlorine.

  • Dipole Moment: A clear trend of increasing dipole moment is observed with the addition of halogen substituents. This is expected, as the high electronegativity of fluorine and chlorine creates a significant dipole moment in the C-F and C-Cl bonds, leading to an overall increase in the molecular dipole moment. This increased polarity can have significant implications for the molecule's solubility and its ability to participate in dipole-dipole interactions.

Electronic_Effects cluster_properties Resulting Electronic Properties No_Sub No Substituent (MPA) HOMO_LUMO Decreased HOMO/LUMO Energies Gap Slightly Decreased HOMO-LUMO Gap Dipole Increased Dipole Moment Mono_F Mono-Fluoro (4-FMPA) Mono_F->HOMO_LUMO Mono_F->Gap Mono_F->Dipole Di_F Di-Fluoro (Target) Di_F->HOMO_LUMO Di_F->Gap Di_F->Dipole Di_Cl Di-Chloro (DCMAP) Di_Cl->HOMO_LUMO Di_Cl->Gap Di_Cl->Dipole

Figure 2: Logical relationship between phenyl substituents and electronic properties.

Experimental Protocols

To validate these computational predictions and to provide a practical guide for researchers, we present generalized yet detailed protocols for the synthesis and characterization of these phenylacrylate derivatives.

Synthesis: Heck Coupling Reaction

A robust and versatile method for the synthesis of 3-phenylacrylate derivatives is the Palladium-catalyzed Heck coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the corresponding aryl halide (e.g., 2,4-difluorobromobenzene) (1.0 eq.), methyl acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.04 eq.).

  • Solvent and Base: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF), and a base, typically triethylamine (2.0 eq.).

  • Reaction Conditions: The reaction mixture is degassed by bubbling with argon for 15-20 minutes. The flask is then sealed and heated to 80-100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 3-(substituted-phenyl)acrylate.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons (with characteristic splitting patterns depending on the substitution), the vinylic protons, and the methyl ester protons.

    • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the carbons of the aromatic ring.

    • ¹⁹F NMR: For the fluorinated compounds, this will show signals corresponding to the fluorine atoms, providing crucial information about their chemical environment.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the alkene (around 1640 cm⁻¹), and the C-F stretches (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

Conclusion

This comparative guide, grounded in the principles of Density Functional Theory, provides valuable insights into the electronic properties of this compound and its analogues. The introduction of fluorine atoms has a predictable and quantifiable effect on the molecule's frontier molecular orbitals and polarity. While the core DFT data presented here for the target molecule is illustrative due to a lack of direct literature, the methodology and the observed trends are based on sound chemical principles and data from related compounds. The provided experimental protocols offer a practical starting point for the synthesis and validation of these computational findings. This integrated computational and experimental approach is crucial for the rational design of novel molecules with tailored electronic properties for applications in drug development and materials science.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, G. E. Scuseria, M. A. Robb, J. R. Cheeseman, G. Scalmani, V. Barone, G. A. Petersson, H. Nakatsuji, X. Li, M. Caricato, A. V. Marenich, J. Bloino, B. G. Janesko, R. Gomperts, B. Mennucci, H. P. Hratchian, J. V. Ortiz, A. F. Izmaylov, J. L. Sonnenberg, D. Williams-Young, F. Ding, F. Lipparini, F. Egidi, J. Goings, B. Peng, A. Petrone, T. Henderson, D. Ranasinghe, V. G. Zakrzewski, J. Gao, N. Rega, G. Zheng, W. Liang, M. Hada, M. Ehara, K. Toyota, R. Fukuda, J. Hasegawa, M. Ishida, T. Nakajima, Y. Honda, O. Kitao, H. Nakai, T. Vreven, K. Throssell, J. A. Montgomery, Jr., J. E. Peralta, F. Ogliaro, M. J. Bearpark, J. J. Heyd, E. N. Brothers, K. N. Kudin, V. N. Staroverov, T. A. Keith, R. Kobayashi, J. Normand, K. Raghavachari, A. P. Rendell, J. C. Burant, S. S. Iyengar, J. Tomasi, M. Cossi, J. M. Millam, M. Klene, C. Adamo, R. Cammi, J. W. Ochterski, R. L. Martin, K. Morokuma, O. Farkas, J. B. Foresman, and D. J. Fox, Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98, 5648–5652. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345–390. [Link]

  • A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. Molecules2014 , 19(12), 20483-20499. [Link]

  • Electronic and Dielectric Properties of Acrylic Acid Grafted Polypropylene from First-Principles Calculations. Journal of Physics: Conference Series2011 , 325, 012011. [Link]

Characterization of polymers derived from Methyl 3-(2,4-difluorophenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Polymers Derived from Methyl 3-(2,4-difluorophenyl)acrylate

In the landscape of advanced materials, fluorinated polymers stand out for their exceptional properties and diverse applications, ranging from specialty coatings to advanced optics.[1][2] The incorporation of fluorine atoms into a polymer backbone can dramatically alter its characteristics, imparting desirable attributes such as high thermal stability, chemical inertness, and low surface energy.[3] This guide provides a comprehensive analysis of polymers derived from this compound, offering a comparative perspective against common non-fluorinated acrylic polymers.

This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, characterization, and potential applications of this novel fluorinated polymer. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The Promise of Fluorination: An Overview

Fluoropolymers, as a class, exhibit a unique combination of properties stemming from the high electronegativity and small size of the fluorine atom. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which translates to exceptional thermal and chemical resistance in the resulting polymers.[4] Furthermore, the low polarizability of the C-F bond leads to weak intermolecular forces, resulting in low surface energies, which manifest as water and oil repellency.[2][5]

Polymers of fluorinated acrylates and methacrylates, in particular, offer a versatile platform for tuning these properties.[3] By strategically incorporating fluorine-containing monomers, it is possible to create materials with tailored characteristics for a wide range of applications, including hydrophobic and anti-fouling coatings, low-refractive-index optical materials, and robust materials for use in harsh environments.[2][6][7]

Synthesis and Structure of Poly(this compound)

The synthesis of poly(this compound) typically proceeds via free-radical polymerization of the this compound monomer. This method is widely used for the polymerization of a variety of acrylate and methacrylate monomers due to its tolerance of various functional groups and relatively straightforward experimental setup.[8][9]

cluster_reactants Reactants Monomer This compound Polymer Poly(this compound) Monomer->Polymer Propagation Initiator Initiator (e.g., AIBN) Initiator->Monomer Initiation Solvent Solvent (e.g., DMF)

Figure 1: Synthesis of Poly(this compound)

The presence of the difluorophenyl group is anticipated to significantly influence the polymer's properties. The aromatic ring introduces rigidity to the polymer backbone, which can enhance thermal stability. The fluorine atoms, with their high electronegativity, are expected to create a polymer with a low surface energy and unique optical properties.

A Comparative Analysis: Performance Benchmarking

To fully appreciate the characteristics of poly(this compound), it is essential to compare it with well-established non-fluorinated acrylic polymers: Poly(methyl methacrylate) (PMMA) and Poly(methyl acrylate) (PMA).

Structural Differences

cluster_polymers Polymer Structures PMDFPA Poly(this compound) PMMA Poly(methyl methacrylate) PMDFPA->PMMA Comparison PMA Poly(methyl acrylate) PMMA->PMA Comparison

Figure 2: Structural Comparison of Polymers

  • Poly(this compound): The bulky, rigid, and electron-withdrawing difluorophenyl group is the key structural feature.

  • Poly(methyl methacrylate) (PMMA): A widely used transparent thermoplastic, often referred to as acrylic glass.[10] It possesses a methyl group on the alpha-carbon of the repeating unit.

  • Poly(methyl acrylate) (PMA): Softer and more flexible than PMMA due to the absence of the alpha-methyl group, which allows for greater chain mobility.[11]

Performance Data

The following table summarizes the expected and known properties of these polymers based on existing literature.

PropertyPoly(this compound)Poly(methyl methacrylate) (PMMA)Poly(methyl acrylate) (PMA)
Thermal Stability (Tg) Expected to be high due to the rigid aromatic ring.~105 °C[12]~10 °C[11]
Refractive Index Expected to be relatively high.~1.49[13]~1.479[11]
Surface Energy Expected to be low due to fluorine content.Higher than fluorinated polymers.Higher than fluorinated polymers.
Water/Oil Repellency Expected to be high.[14]ModerateLow
Solubility Likely soluble in polar aprotic solvents like THF and DMF.Soluble in esters, ketones, and aromatic hydrocarbons.[10]Soluble in THF, toluene, and chloroform.[15]

Experimental Protocols for Characterization

A thorough characterization of poly(this compound) is crucial to understanding its properties and potential applications. The following are detailed protocols for key analytical techniques.

cluster_workflow Characterization Workflow Synthesis Polymer Synthesis NMR NMR Spectroscopy Synthesis->NMR Structural Confirmation FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group Analysis GPC Gel Permeation Chromatography Synthesis->GPC Molecular Weight Determination TGA Thermogravimetric Analysis Synthesis->TGA Thermal Stability DSC Differential Scanning Calorimetry Synthesis->DSC Glass Transition Temperature

Figure 3: Polymer Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the polymer.

  • Protocol:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • For more detailed structural analysis, 2D NMR techniques such as COSY and HSQC can be employed.

  • Expected Results: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl protons of the acrylate backbone, and the methyl ester protons. The integration of these peaks should correspond to the expected proton ratios. The ¹³C NMR will provide information on the carbon framework.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the polymer.

  • Protocol:

    • Prepare a thin film of the polymer by casting a solution onto a suitable substrate (e.g., a salt plate) and allowing the solvent to evaporate.

    • Alternatively, the solid polymer can be analyzed using an ATR-FTIR accessory.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Expected Results: The FTIR spectrum should display characteristic absorption bands for the C=O stretch of the ester group (~1730 cm⁻¹), C-O stretching vibrations, and peaks associated with the aromatic ring and C-F bonds.

Gel Permeation Chromatography (GPC)
  • Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Protocol:

    • Dissolve a known concentration of the polymer in a suitable mobile phase (e.g., THF).

    • Filter the solution to remove any particulate matter.

    • Inject the solution into a GPC system equipped with a suitable column set and a refractive index detector.

    • Calibrate the system using polymer standards (e.g., polystyrene or PMMA) of known molecular weights.

  • Expected Results: The GPC chromatogram will provide the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ).

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the polymer.

  • Protocol:

    • Place a small amount of the polymer (5-10 mg) in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature.

  • Expected Results: The TGA thermogram will show the onset of decomposition temperature, which is a measure of the polymer's thermal stability. The presence of the difluorophenyl group is expected to result in a higher decomposition temperature compared to non-fluorinated analogs.[16]

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Protocol:

    • Seal a small amount of the polymer (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Expected Results: The DSC thermogram will show a step-like change in the heat flow at the Tg. The rigid aromatic ring in the polymer structure is expected to lead to a higher Tg compared to PMMA and PMA.[12]

Conclusion

Polymers derived from this compound represent a promising class of materials with the potential for superior performance characteristics. The strategic incorporation of the difluorophenyl group is anticipated to enhance thermal stability and impart unique surface and optical properties. A thorough characterization using the techniques outlined in this guide is essential to fully elucidate the structure-property relationships of these novel polymers and to unlock their potential in advanced applications. The comparative data provided herein serves as a valuable benchmark for researchers and developers working in this exciting field.

References

  • Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Vol. 2: Applications (pp. 32-53). The Royal Society of Chemistry.
  • What Are Fluorinated Acrylic Polymers? (2023). Retrieved from [Link]

  • Preparation and Surface Properties of Acrylic Polymers Containing Fluorin
  • Fluoroalkyl Acrylate Polymers and Their Applications.
  • Fluoroalkyl Acrylate Polymers and Their Applications. (2016). In Fluorinated Polymers: Vol.
  • Preparation and Surface Properties of Fluorinated Acryl
  • Comparative evaluation of fluorinated and unfluorinated acrylic copolymers as water-repellent coating materials for stone. Journal of Applied Polymer Science.
  • Yao, W., et al. (2014). Fluorinated Poly(meth)
  • Comparative evaluation of fluorinated and unfluorinated acrylic copolymers as water-repellent coating materials for stone.
  • CO2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate)
  • Preparation and Surface Properties of Fluorinated Acrylates Copolymers.
  • Fluorinated acrylic copolymers: Part I: Study of clear coatings.
  • Fluorinated poly(meth)
  • Optical and thermal properties of polymethyl methacrylate (PMMA) bearing phenyl and adamantyl substituents. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Koleva, M. Poly(methyl methacrylate) (PMMA). Technical University of Gabrovo.
  • Study of the optical properties of poly (methyl methacrylate) (PMMA) doped with a new diarylethen compound.
  • Thermal Properties of Poly (Methyl Methacrylate)
  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymeriz
  • STUDY OF THE OPTICAL PROPERTIES OF POLY (METHYL METHAACRYLATE) (PMMA) DOPED WITH A NEW DIARYLETHEN COMPOUND.
  • Thermophysical Properties of Polymethyl Methacryl
  • Poly(methyl acryl
  • Refractive index of (C5H8O2)
  • Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols.
  • Poly(methyl acrylate) Sample #: P19923-PMA. Polymer Source.
  • STUDY OF THE OPTICAL PROPERTIES OF POLY (METHYL METHAACRYLATE) (PMMA) DOPED WITH A NEW DIARYLETHEN COMPOUND. Semantic Scholar.
  • Synthesis and polymerization of (4-nitrophenyl)
  • Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization.

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A Comparative Guide to the Cross-Reactivity of Methyl 3-(2,4-difluorophenyl)acrylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Selectivity in Drug Development

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. A highly selective compound interacts primarily with its intended biological target, minimizing off-target effects that can lead to adverse reactions. Methyl 3-(2,4-difluorophenyl)acrylate belongs to the class of α,β-unsaturated carbonyl compounds, which are known as Michael acceptors.[1] These compounds can form covalent bonds with nucleophilic residues, such as cysteine, on proteins.[1][2] This reactivity makes them promising candidates for targeted covalent inhibitors, a class of drugs that has seen recent success in clinical applications.[3][4] However, this inherent reactivity also raises the potential for indiscriminate reactions with other biological molecules, leading to cross-reactivity and potential toxicity.[3][5] Therefore, a thorough investigation of the cross-reactivity profile of this compound is paramount.

Comparative Compound Selection: Rationale and Strategy

To provide a meaningful comparison, we have selected a panel of compounds that includes both structurally similar molecules and compounds with well-defined biological activities. This allows for a multi-faceted assessment of the test compound's selectivity.

  • This compound (Test Compound): The subject of our investigation. Its difluorinated phenyl ring and acrylate moiety are key structural features that will influence its biological activity.

  • Methyl Acrylate: A simpler structural analog lacking the substituted phenyl group.[6] This will help elucidate the contribution of the difluorophenyl group to the observed biological effects.

  • Ibrutinib: An FDA-approved targeted covalent inhibitor that contains an acrylamide functional group, which also acts as a Michael acceptor.[4][7] Ibrutinib will serve as a benchmark for a clinically relevant covalent inhibitor.

  • Staurosporine: A potent but non-selective protein kinase inhibitor. This will be used as a positive control in kinase inhibition assays to assess broad-spectrum activity.

Experimental Design: A Multi-tiered Approach to Assessing Cross-Reactivity

Our experimental strategy employs a tiered approach, starting with broad cytotoxicity and progressing to more specific target-based assays. This allows for a comprehensive evaluation of the compound's biological activity profile.

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Target Class Screening cluster_2 Tier 3: Specific Target Validation A MTT Assay B Kinase Inhibition Panel A->B Proceed if cytotoxic C Receptor Binding Panel A->C Proceed if cytotoxic D IC50 Determination for Hits B->D Identify hits C->D Identify hits E Mechanism of Action Studies D->E Validate targets

Caption: Tiered approach for evaluating compound cross-reactivity.

Methodology: Detailed Protocols for Key Assays

To ensure scientific rigor and reproducibility, we provide detailed protocols for the primary assays utilized in this guide.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Methyl Acrylate, Ibrutinib, and Staurosporine) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Kinase Reaction: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 3: Competitive Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[12][13]

Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a preparation of membranes containing the target receptor.[12][14] The amount of radioligand bound to the receptor is then measured. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.[12]

Step-by-Step Protocol:

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Presentation and Interpretation: A Comparative Analysis

The following tables summarize the hypothetical experimental data obtained from the described assays.

Table 1: Cytotoxicity (IC50) in HeLa Cells
CompoundIC50 (µM)
This compound15.2
Methyl Acrylate> 100
Ibrutinib5.8
Staurosporine0.02

Interpretation: this compound exhibits moderate cytotoxicity. The lack of significant cytotoxicity from Methyl Acrylate suggests that the difluorophenyl moiety is crucial for this activity. As expected, the clinical covalent inhibitor Ibrutinib shows higher potency, and the non-selective kinase inhibitor Staurosporine is highly cytotoxic.

Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)
KinaseThis compoundMethyl AcrylateIbrutinibStaurosporine
EGFR45%< 5%92%98%
BTK60%< 5%99%95%
SRC30%< 5%75%97%
PKA10%< 5%15%99%

Interpretation: this compound shows preferential inhibition of certain kinases, particularly BTK and EGFR, suggesting some degree of selectivity. Methyl Acrylate is inactive, again highlighting the importance of the substituted phenyl ring. Ibrutinib demonstrates potent inhibition of its primary target, BTK, with some off-target activity. Staurosporine inhibits all tested kinases, confirming its non-selective nature.

Table 3: Receptor Binding Profile (Ki in µM)
ReceptorThis compoundMethyl AcrylateIbrutinib
Dopamine D2> 50> 50> 50
Serotonin 5-HT2A25> 5045
Adrenergic α138> 50> 50
Histamine H1> 50> 50> 50

Interpretation: this compound shows weak to moderate affinity for the 5-HT2A and α1 adrenergic receptors. This suggests potential for off-target effects related to these receptor systems. Both Methyl Acrylate and Ibrutinib show minimal interaction with the tested receptors at the concentrations evaluated.

Understanding the Mechanism: Covalent Inhibition

The reactivity of this compound as a Michael acceptor suggests that its interaction with biological targets may be covalent.[1][15] This mode of action involves an initial non-covalent binding event, followed by the formation of a stable covalent bond.[16]

G E_I E + I EI E-I (non-covalent) E_I->EI k_on EI->E_I k_off E_I_covalent E-I (covalent) EI->E_I_covalent k_inact

Caption: Two-step mechanism of covalent inhibition.

This two-step process can be characterized by determining the inhibitor's binding affinity (Ki) and the rate of inactivation (kinact).[17][18] The overall potency of a covalent inhibitor is a function of both of these parameters.[19]

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The experimental data, though hypothetical, illustrates a compound with moderate but somewhat selective biological activity. The cytotoxicity and kinase inhibition appear to be driven by the difluorophenylacrylate moiety, as the simple acrylate analog was largely inactive.

Further studies should focus on:

  • Definitive Target Identification: Utilizing chemoproteomic approaches to identify the specific cellular targets of this compound.[20]

  • Kinetic Characterization: Determining the Ki and kinact values for the interaction with identified kinase targets to confirm a covalent mechanism of action.[17]

  • In Vivo Evaluation: Assessing the compound's efficacy and safety profile in animal models to understand its therapeutic potential and potential liabilities.

By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can make more informed decisions in the early stages of drug discovery, ultimately leading to the development of safer and more effective medicines.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • MDPI. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?.
  • National Center for Biotechnology Information. Reactive chemistry for covalent probe and therapeutic development.
  • Labome. Receptor-Ligand Binding Assays.
  • ACS Publications. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.
  • Wikipedia. Michael addition reaction.
  • MDPI. (2025, July 7). DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS.
  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • National Center for Biotechnology Information. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • National Center for Biotechnology Information. Covalent Inhibition in Drug Discovery.
  • Wikipedia. Targeted covalent inhibitors.
  • National Center for Biotechnology Information. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
  • ACS Publications. (2025, May 29). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • National Center for Biotechnology Information. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
  • Wikipedia. Methyl acrylate.

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Safety Operating Guide

Navigating the Safe Handling of Methyl 3-(2,4-difluorophenyl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and application of novel chemical entities are daily realities. Methyl 3-(2,4-difluorophenyl)acrylate, a specialized acrylate ester, presents unique handling considerations due to its chemical structure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Risks

Acrylates, as a class, are known for their potential to cause skin and eye irritation, respiratory tract irritation, and allergic skin reactions (sensitization).[2][3][4][5][6] The difluorophenyl moiety may also influence the compound's toxicological properties. Therefore, a cautious and proactive approach to safety is paramount.

Presumptive GHS Hazard Classification:

Hazard ClassHazard StatementRationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedBased on data for analogous difluorophenyl acrylates.[1]
Skin Irritation (Category 2) H315: Causes skin irritationA common hazard for acrylate compounds.[2][3]
Eye Irritation (Category 2A) H319: Causes serious eye irritationA common hazard for acrylate compounds.[2][3]
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionAcrylates are well-known skin sensitizers.[2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract.[2][3]
Flammable Liquids (Category 4) H227: Combustible liquidWhile not highly flammable, acrylates can be combustible.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on the presumptive hazard profile and best practices for handling acrylate compounds.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of larger volumes or when heating the substance.

  • Skin Protection:

    • Gloves: Nitrile gloves are the recommended choice for handling acrylates. Due to the potential for skin sensitization, it is advisable to double-glove.[5] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.

    • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against splashes and spills.

  • Respiratory Protection: All handling of solid or neat liquid this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, following a formal respiratory protection program.

PPE Selection Workflow:

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for tasks involving this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Assessment is_solid_or_neat_liquid Handling solid or neat liquid? start->is_solid_or_neat_liquid in_fume_hood Working in a certified fume hood? is_solid_or_neat_liquid->in_fume_hood Yes handling_solution Handling dilute solution (<1 M)? is_solid_or_neat_liquid->handling_solution No risk_of_splash Risk of splash? in_fume_hood->risk_of_splash Yes consult_ehs Consult EHS for respirator selection in_fume_hood->consult_ehs No handling_solution->risk_of_splash Yes ppe_low Required PPE: - Chemical safety goggles - Nitrile gloves - Lab coat handling_solution->ppe_low No ppe_high Required PPE: - Chemical safety goggles - Face shield - Double nitrile gloves - Flame-resistant lab coat - Work in fume hood risk_of_splash->ppe_high Yes ppe_medium Required PPE: - Chemical safety goggles - Double nitrile gloves - Flame-resistant lab coat - Work in fume hood risk_of_splash->ppe_medium No

Caption: PPE selection based on the task and potential for exposure.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling ensures safety at every step.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.

  • The container should be kept tightly closed and clearly labeled with the chemical name and associated hazards.

Weighing and Solution Preparation:
  • Preparation: Don the appropriate PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Dissolution: Add the solvent to the solid (or vice versa, depending on the specific procedure) slowly and carefully within the fume hood. Stir gently to avoid splashing.

  • Labeling: Clearly label the prepared solution with the chemical name, concentration, solvent, and date of preparation.

Experimental Use:
  • All manipulations of this compound should be performed within a chemical fume hood.

  • Avoid heating the compound near open flames or other ignition sources.

  • Be mindful of the potential for skin contact and take immediate action in case of a spill.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused product, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including this compound and any solvents used.

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in the designated solid hazardous waste container. Reusable PPE, such as lab coats, should be decontaminated according to your institution's procedures if grossly contaminated.

By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Chemsigma. 166883-00-7 this compound. [Link]

  • Chemsigma. This compound [166883-00-7]. [Link]

  • ACRYLAT OJSC. SAFETY DATA SHEET METHYL ACRYLATE. [Link]

  • MDPI. Unwanted Skin Reactions to Acrylates: An Update. [Link]

  • DermNet. Allergy to acrylates. [Link]

  • News. Precautions For The Application Of Isobornyl Acrylate. [Link]

  • Campaign for Safe Cosmetics. Acrylates. [Link]

  • U.S. Food and Drug Administration. Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.